5-ethyl-1,3-benzenediol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-72-3 | |
| Record name | 5-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3-Benzenediol
Introduction
5-Ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is an aromatic organic compound with significant potential in various scientific and industrial fields, particularly in drug development and as a precursor in the synthesis of more complex molecules.[1][2] Its unique structural features, comprising a dihydroxybenzene ring with an ethyl substituent, impart a specific set of physicochemical properties that dictate its behavior and applicability.[1] This technical guide provides a comprehensive exploration of these properties, offering both established data and the experimental methodologies required for their determination. The content herein is curated for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.
Chemical Identity and Structure
This compound is a derivative of resorcinol, which is benzene-1,3-diol.[1] The presence of the ethyl group at the 5-position influences its electronic and steric characteristics, distinguishing it from its parent compound.
-
CAS Number: 4299-72-3[1]
-
Synonyms: 5-Ethylresorcinol, 5-Ethylresorcin, Homoorcinol, 5-Ethylbenzene-1,3-diol[1]
The structural representation of this compound is crucial for understanding its chemical reactivity and intermolecular interactions.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design.
Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | 98-99 °C | [3] |
| Boiling Point | 122 °C at 0.1 Torr | [3][4] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 9.55 ± 0.10 (Predicted) | [4] |
| logP | 1.66020 |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the validation process.
The melting point is a critical indicator of a compound's purity.[5] For a crystalline solid like this compound, a sharp melting range is indicative of high purity.[5]
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.[5][6]
-
Heating Rate: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[6]
Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination.[8] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[5]
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. scielo.br [scielo.br]
- 3. ijermt.org [ijermt.org]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-ethyl-1,3-benzenediol
Introduction
5-ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is a substituted phenol of significant interest in organic synthesis and materials science.[1] Its molecular structure, featuring a resorcinol core with an ethyl substituent, imparts specific chemical properties that make it a valuable precursor for polymers, resins, and specialized pharmaceutical intermediates.[1] Accurate and unambiguous structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint for molecular structure elucidation.
This technical guide offers a comprehensive overview of the key spectroscopic data for this compound (CAS No: 4299-72-3).[2] While a complete, unified experimental dataset is not available across public databases, this document consolidates known physical properties with high-fidelity predicted data derived from established spectroscopic principles. The analysis herein serves as an authoritative reference for researchers, quality control analysts, and drug development professionals for the identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Identity and Structure
A foundational understanding begins with the molecule's basic chemical properties and structure. The strategic placement of the two hydroxyl groups and the ethyl group on the benzene ring dictates the entire spectroscopic profile.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Synonyms | 5-Ethylresorcinol | [1] |
| CAS Number | 4299-72-3 | [2] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Monoisotopic Mass | 138.0681 Da | [2] |
graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; O1 [label="O", pos="2.08,1.2!"]; H_O1 [label="H", pos="2.6,1.5!"]; O2 [label="O", pos="-2.08,-1.2!"]; H_O2 [label="H", pos="-2.6,-1.5!"]; C_ethyl1 [label="CH₂", pos="0,-2.4!"]; C_ethyl2 [label="CH₃", pos="0,-3.6!"]; H2 [label="H", pos="-1.87,1.07!"]; H4 [label="H", pos="1.87,-1.07!"]; H6 [label="H", pos="1.87,1.07!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- C6; C3 -- O2; O2 -- H_O2; C5 -- O1; O1 -- H_O1; C4 -- C_ethyl1; C_ethyl1 -- C_ethyl2; // Aromatic hydrogens C2 -- H2; C6 -- H4; // C6 -- H6; // C6 is attached to C5
}
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound simplifies the spectrum, making assignments relatively straightforward.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to show four distinct signals corresponding to the ethyl group protons and the aromatic protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and its exchangeable phenolic protons (-OH) will be visible as a distinct signal.
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~ 1.10 | Triplet (t) | 3H | ~ 7.6 |
| -CH₂- (Ethyl) | ~ 2.40 | Quartet (q) | 2H | ~ 7.6 |
| Ar-H (H2, H6) | ~ 6.10 | Singlet (s) or narrow doublet | 2H | - |
| Ar-H (H4) | ~ 6.15 | Singlet (s) or narrow triplet | 1H | - |
| Ar-OH | ~ 9.10 | Singlet (s), broad | 2H | - |
Expertise & Interpretation:
-
Ethyl Group: The ethyl group presents a classic triplet-quartet pattern. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons. Conversely, the methylene protons (-CH₂-) are split into a quartet by the three methyl protons. The predicted upfield shifts (~1.10 and ~2.40 ppm) are characteristic of an alkyl group attached to an aromatic ring.
-
Aromatic Protons: Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent. They are predicted to appear as a single resonance. The proton at position 4 is unique. The meta-coupling between these protons is typically very small (<3 Hz) and may not be resolved, leading to signals that appear as sharp singlets.
-
Hydroxyl Protons: The two phenolic hydroxyl protons are equivalent and are expected to appear as a broad singlet at a downfield chemical shift (~9.10 ppm). This downfield position is indicative of acidic protons involved in hydrogen bonding with the DMSO solvent.
References
The Solubility Profile of 5-Ethyl-1,3-Benzenediol: A Technical Guide for Pharmaceutical and Chemical Research
This in-depth technical guide provides a comprehensive overview of the solubility of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol) in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed protocol for experimental determination.
Introduction to this compound: A Molecule of Growing Interest
This compound is a phenolic compound belonging to the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and an ethyl group at position 5.[1] Its molecular formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[1] This compound is gaining significant attention in various fields, including pharmaceuticals and cosmetics, due to its potential as a tyrosinase inhibitor, antioxidant, and antimicrobial agent.[1] Understanding its solubility is a critical first step in formulation development, enabling its effective use in novel therapeutic and cosmetic products.
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that influences its bioavailability, processability, and formulation design. A thorough understanding of the solubility of this compound in a range of solvents is therefore essential for chemists and formulation scientists.
Theoretical Framework: The Science of Dissolution for a Phenolic Compound
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like." This adage is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.
For this compound, the key molecular features influencing its solubility are:
-
The Polar Resorcinol Moiety: The two hydroxyl (-OH) groups on the benzene ring are capable of forming strong hydrogen bonds, both as hydrogen bond donors (from the H of the -OH) and acceptors (from the lone pairs on the O). This makes the molecule inherently polar.
-
The Nonpolar Ethyl Group: The ethyl (-CH₂CH₃) group is a nonpolar, hydrophobic alkyl chain.
The interplay between this polar head and nonpolar tail gives this compound an amphipathic character, similar to other alkylresorcinols.[1] The solubility in a given solvent will depend on the solvent's ability to interact favorably with both of these structural features.
The Role of Solvent Polarity
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl groups of this compound. However, the presence of the nonpolar ethyl group can limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethyl acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact with the hydroxyl groups of the solute. Their moderate polarity may also accommodate the ethyl group better than highly polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be poor solvents for this compound due to their inability to form strong interactions with the polar resorcinol moiety.
Temperature Dependence of Solubility
The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute. According to the van't Hoff equation, an increase in temperature will shift the equilibrium towards the dissolved state for an endothermic process. This is a critical consideration for processes like crystallization and formulation preparation.
Solubility Profile of this compound
Qualitative Solubility of this compound
| Solvent Class | Solvent | Reported Solubility | Reference |
| Polar Aprotic | Acetone | Slightly Soluble | [2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Polar Protic | Methanol | Slightly Soluble | [2] |
| Polar Protic | Water | Limited Solubility | [1] |
Comparative Solubility of Structurally Related Compounds
To provide a basis for estimation, the table below presents solubility data for resorcinol (the parent compound) and 4-ethylresorcinol (an isomer). It is crucial to note that these values are for comparative purposes only and the actual solubility of this compound may differ.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Resorcinol | Water | 20 | 110 | |
| Resorcinol | Ethanol | Room Temperature | Freely Soluble | |
| Resorcinol | Diethyl Ether | Room Temperature | Freely Soluble | |
| Resorcinol | Chloroform | Room Temperature | Insoluble | |
| 4-Ethylresorcinol | Methanol | Not Specified | Soluble | [3] |
| 4-Ethylresorcinol | Ethanol | Not Specified | Soluble | [3] |
The higher solubility of resorcinol in polar protic solvents is expected due to the dominance of the two hydroxyl groups. The introduction of the ethyl group in this compound increases its lipophilicity, which likely decreases its solubility in water but may enhance it in less polar organic solvents compared to resorcinol.
Experimental Protocol for Solubility Determination
Given the scarcity of quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in solvents of interest. The following is a detailed, self-validating protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 48 to 72 hours is generally recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Causality Behind Experimental Choices
-
Isothermal Shake-Flask Method: This method is the gold standard for solubility determination as it allows for the system to reach thermodynamic equilibrium, providing accurate and reproducible results.
-
Use of Excess Solute: This ensures that the solvent is fully saturated with the solute, which is the definition of solubility at a given temperature.
-
Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate measurements.
-
Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated HPLC or UV-Vis method ensures that the quantification of the dissolved solute is accurate, precise, and reliable.
Conclusion
While quantitative solubility data for this compound in common organic solvents is currently limited in the public domain, this technical guide provides a robust framework for researchers and formulation scientists. By understanding the underlying principles of solubility for this phenolic compound and employing the detailed experimental protocol provided, laboratories can generate the necessary data to advance their research and development efforts. The amphipathic nature of this compound suggests a nuanced solubility profile that warrants careful experimental investigation to unlock its full potential in various applications.
References
CAS number 4299-72-3 chemical information and safety data
An In-depth Technical Guide to 5-Ethylresorcinol (CAS 4299-72-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 5-Ethylresorcinol
5-Ethylresorcinol, identified by the CAS number 4299-72-3, is a substituted phenol that has garnered significant interest across various scientific and industrial domains. As a derivative of resorcinol, a well-established chemical scaffold, 5-ethylresorcinol presents a unique combination of physicochemical properties and biological activities. This guide provides a comprehensive technical overview of 5-ethylresorcinol, from its fundamental chemical identity to its applications and critical safety considerations, tailored for professionals in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and properties is the cornerstone of its effective and safe utilization in research and development.
Nomenclature and Structural Information
5-Ethylresorcinol is systematically known as 5-ethylbenzene-1,3-diol. It belongs to the class of resorcinols, which are dihydroxybenzenes. The presence of an ethyl group at the 5-position of the resorcinol ring is a key structural feature that influences its properties.[1]
| Identifier | Value |
| CAS Number | 4299-72-3 |
| IUPAC Name | 5-ethylbenzene-1,3-diol |
| Synonyms | 5-Ethylresorcin, Homoorcinol, 5-Ethyl-1,3-benzenediol |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol [2] |
| SMILES | CCC1=CC(O)=CC(O)=C1 |
| InChI Key | MSFGJICDOLGZQK-UHFFFAOYSA-N |
Physicochemical Data
The physical and chemical properties of 5-ethylresorcinol dictate its behavior in various systems and are crucial for experimental design, formulation development, and safety assessments.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 98-99 °C | [2][3] |
| Boiling Point | ~264.91 °C (estimated) | [4] |
| Water Solubility | Limited, ~5.52 g/L (estimated) | [4] |
| logP (Octanol-Water Partition Coefficient) | ~2.07 (estimated) | [4] |
Synthesis and Manufacturing Landscape
While detailed, proprietary synthesis routes are often not publicly disclosed, general synthetic strategies for alkylresorcinols can be inferred from the chemical literature. One cited production pathway for this compound involves isobutyl alcohol, which is a byproduct of petroleum refining.[2] The synthesis of such compounds typically involves electrophilic substitution reactions on the resorcinol ring or the construction of the substituted benzene ring from acyclic precursors. For researchers requiring this compound, it is commercially available from various chemical suppliers.
Applications in Science and Industry
The unique properties of 5-ethylresorcinol have led to its application in several fields, from consumer products to industrial manufacturing.
Cosmetics and Personal Care
A significant application of 5-ethylresorcinol is in the cosmetics and personal care industry, where it is utilized for its antioxidant and antimicrobial properties.[1] It is often incorporated into formulations as a skin-lightening agent and a preservative.[1] Its mechanism of action as a skin-lightening agent is believed to be related to the inhibition of tyrosinase, a key enzyme in melanin synthesis.
Polymer Chemistry and Material Science
In the realm of material science, this compound serves as a valuable monomer and reactant. It is used in the synthesis of resorcinol-formaldehyde resins and dihydroxyphthalic acids.[1][5] Furthermore, it is a component in the production of polycarbonate-polyester blends.[1][5]
Pharmaceutical and Drug Development Research
The biological activity of 5-ethylresorcinol has also attracted attention in pharmaceutical research. It has been investigated for its potential to inhibit certain enzymes, suggesting its utility as a scaffold for the development of new therapeutic agents.[1]
Experimental Workflow: Investigating Enzyme Inhibition
For researchers exploring the therapeutic potential of 5-ethylresorcinol, a primary step is to characterize its enzyme inhibitory activity.
References
A Technical Guide to the Biological Activity of 5-Ethylresorcinol and its Derivatives
Abstract
5-Alkylresorcinols, a class of phenolic lipids found in various plants and bacteria, have garnered significant scientific interest for their diverse biological activities.[1] Among these, 5-ethylresorcinol and its synthetic derivatives have emerged as promising candidates for applications in dermatology, drug development, and food science. This technical guide provides an in-depth exploration of the primary biological activities of 5-ethylresorcinol, including its potent tyrosinase inhibitory, antioxidant, and antimicrobial properties. We will dissect the underlying mechanisms of action, present comparative efficacy data, and provide validated, step-by-step experimental protocols for researchers to assess these activities in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-ethylresorcinol's therapeutic and commercial potential.
Introduction: The Resorcinol Scaffold in Bioactive Compound Design
Resorcinol (1,3-dihydroxybenzene) and its derivatives represent a privileged scaffold in medicinal chemistry and cosmetic science. The unique positioning of the two hydroxyl groups on the benzene ring confers potent biological properties, most notably the ability to interact with enzyme active sites and scavenge free radicals.[2][3] While naturally occurring 5-alkylresorcinols with long alkyl chains (e.g., C15 to C23) are known for their presence in whole grains like rye and wheat[4][5], shorter-chain derivatives such as 5-ethylresorcinol are often synthesized for targeted applications.
The addition of an alkyl group at the 5-position modulates the compound's lipophilicity, which is a critical parameter influencing its ability to penetrate biological membranes and interact with molecular targets. This guide focuses specifically on 5-ethylresorcinol, a compound that strikes a balance between the inherent bioactivity of the resorcinol moiety and the pharmacokinetic advantages conferred by a short alkyl chain. We will explore its primary activities and the methodologies used to validate them.
Tyrosinase Inhibition and Hyperpigmentation Control
One of the most well-documented and commercially relevant activities of 5-ethylresorcinol is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[6][7] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[8][9] Tyrosinase inhibitors are therefore highly sought after as skin-lightening and tone-evening agents in dermatology and cosmetics.[10][11]
Mechanism of Action
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][11] 5-Ethylresorcinol is understood to act as a suicide inactivator of tyrosinase.[6] The proposed mechanism involves the resorcinol moiety binding to the dicopper center in the enzyme's active site, mimicking a monophenol substrate. This interaction leads to an irreversible inactivation of the enzyme, effectively halting the melanin production cascade.[6][12]
Furthermore, studies have shown that 4-ethylresorcinol can also downregulate the expression of tyrosinase-related protein 2 (TRP-2), another key enzyme involved in the later stages of melanin synthesis.[7] This multi-target action enhances its overall efficacy in reducing pigmentation.
Caption: Mechanism of tyrosinase inhibition by 5-ethylresorcinol in the melanogenesis pathway.
Comparative Efficacy Data
The inhibitory potency of resorcinol derivatives against tyrosinase is often compared using the half-maximal inhibitory concentration (IC50) value. Lower IC50 values indicate higher potency. While data for 5-ethylresorcinol is less prevalent than for its close analog 4-ethylresorcinol, the class of compounds is known for its high efficacy.
| Compound | Target Enzyme | IC50 Value | Reference |
| 4-Ethylresorcinol | Melan-a cell tyrosinase | 21.1 µM | [7] |
| 4-Butylresorcinol | Human tyrosinase | 21 µmol/L | [10] |
| 4-Hexylresorcinol | Human tyrosinase | 94 µmol/L | [10] |
| Kojic Acid | Mushroom tyrosinase | ~15-20 µM | [11] |
| Phenylethyl Resorcinol | Human tyrosinase | 131 µmol/L | [10] |
Table 1: Comparative tyrosinase inhibitory activity of various resorcinol derivatives. Note that enzyme sources and assay conditions can cause variations in reported values.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method using mushroom tyrosinase, a widely accepted model for preliminary screening.[10][13]
Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, which has a strong absorbance at 475-490 nm. The inhibitory activity of a test compound is determined by measuring the reduction in dopachrome formation.[8]
Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
5-Ethylresorcinol or its derivative
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 300-500 U/mL).
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
Prepare a stock solution of the test compound (5-ethylresorcinol) and kojic acid in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Sample wells: 40 µL of test compound dilution + 80 µL of phosphate buffer + 40 µL of L-DOPA solution.
-
Control well (100% activity): 40 µL of buffer (with equivalent DMSO concentration) + 80 µL of phosphate buffer + 40 µL of L-DOPA solution.
-
Blank well (no enzyme): 40 µL of buffer + 120 µL of phosphate buffer + 40 µL of L-DOPA solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of the tyrosinase solution to all wells except the blank.
-
Incubation: Incubate the plate at 25°C for 20 minutes.
-
Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
-
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, and 5-ethylresorcinol is no exception.[4][14] Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases.[15]
Mechanism of Action
The antioxidant capacity of 5-ethylresorcinol is primarily attributed to the two hydroxyl groups on the resorcinol ring.[2] These groups can readily donate a hydrogen atom to neutralize unstable free radicals, thereby terminating damaging oxidative chain reactions.[2][3] In this process, the 5-ethylresorcinol molecule is converted into a more stable phenoxyl radical. Studies have shown that alkylresorcinols can effectively inhibit the copper-mediated oxidation of low-density lipoproteins (LDL) and protect cells from oxidative DNA damage.[16][17]
Caption: Free radical scavenging mechanism of 5-ethylresorcinol.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common, rapid, and simple method to evaluate the general free radical scavenging ability of a compound.[2]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
5-Ethylresorcinol or its derivative
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare a stock solution of the test compound and positive control in methanol. Create a series of dilutions.
-
-
Assay Setup: In a 96-well plate, add the following:
-
Sample wells: 100 µL of test compound dilution + 100 µL of DPPH solution.
-
Control well (100% activity): 100 µL of methanol + 100 µL of DPPH solution.
-
Blank well: 100 µL of test compound dilution + 100 µL of methanol (to account for any color of the sample).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (Abs_control - (Abs_sample - Abs_blank)) / Abs_control ] * 100
-
Determine the IC50 value by plotting the scavenging percentage against the compound concentration.
-
Antimicrobial Activity
Alkylresorcinols have demonstrated notable antimicrobial properties.[4] This activity is valuable for applications in food preservation, cosmetics, and potentially as therapeutic agents to combat microbial infections.[14][15]
Mechanism of Action
The antimicrobial action of 5-alkylresorcinols is largely attributed to their amphiphilic nature, allowing them to interact with and disrupt microbial cell membranes.[14][15] The lipophilic alkyl chain inserts into the lipid bilayer of the membrane, while the hydrophilic resorcinol head remains at the surface. This disruption compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Research has shown efficacy against various Gram-positive bacteria, such as Staphylococcus aureus, and some fungi.[15][18]
Antimicrobial Efficacy Data
The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Dialkylresorcinols | Staphylococcus aureus | ≤ 10 | [18] |
| Dialkylresorcinols | Aspergillus fumigatus | 50 | [18] |
| Dialkylresorcinols | Fusarium culmorum | 50 | [18] |
Table 2: Representative MIC values for resorcinol derivatives against various microbes.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the MIC of a compound against a specific bacterial strain.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity (bacterial growth) is recorded as the MIC.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
5-Ethylresorcinol or its derivative
-
Standard antibiotic (positive control, e.g., Gentamicin)
-
Sterile 96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacteria overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of the test compound at its highest desired concentration (dissolved in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.
Synthesis of 5-Ethylresorcinol Derivatives
The biological activity of resorcinols can be fine-tuned by synthesizing derivatives with different functional groups or alkyl chain lengths.[19] For instance, esterification at the hydroxyl groups or modifying the alkyl chain can alter properties like solubility, stability, and potency.[20]
A common synthetic route to produce 5-alkylresorcinols is through a Wittig reaction, which can be performed under environmentally friendly microwave-assisted conditions in aqueous media.[4] Another approach involves the acylation of resorcinol followed by subsequent chemical modifications.[21][22]
General Synthetic Strategy (Example):
-
Acylation: Resorcinol is reacted with an acylating agent (e.g., acetic acid with a catalyst like zinc dichloride) to introduce a ketone group.[21]
-
Reduction: The ketone is then reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the final 5-alkylresorcinol.
-
Derivatization: The resulting 5-alkylresorcinol can be further modified, for example, by esterification of the hydroxyl groups with various acids to produce novel derivatives with potentially enhanced activities.[19]
The choice of synthetic route depends on the desired final structure and the need for scalable, efficient, and sustainable chemical processes.
Safety and Toxicological Profile
When considering any compound for drug development or topical application, a thorough evaluation of its safety is paramount. Resorcinol itself is classified as harmful if swallowed, an irritant to the skin and eyes, and potentially toxic to aquatic life.[23]
-
Human Toxicity: Exposure can cause skin irritation, dermatitis, and, in cases of high absorption, systemic effects like methemoglobinemia.[23][24]
-
Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling 5-ethylresorcinol and its derivatives in a laboratory setting.[25] Work should be conducted in a well-ventilated area.[25]
-
Cytotoxicity: In vitro studies on 5-n-alkylresorcinol homologs showed IC50 values on mouse fibroblast cells ranging from 171 to 2142 µM, suggesting lower cytotoxicity compared to compounds like hydroquinone.[10] However, a complete toxicological profile for each specific derivative must be established through rigorous testing.
Conclusion and Future Outlook
5-Ethylresorcinol and its derivatives are a versatile class of compounds with a compelling range of biological activities. Their proven efficacy as tyrosinase inhibitors makes them highly valuable in the dermatological and cosmetic industries for managing hyperpigmentation. Furthermore, their antioxidant and antimicrobial properties open avenues for their use as functional ingredients in food preservation and as potential leads in the development of new therapeutic agents.
Future research should focus on synthesizing novel derivatives with improved potency and safety profiles, elucidating the precise molecular interactions with their biological targets, and conducting in vivo studies to validate the promising in vitro results. The continued exploration of 5-ethylresorcinol will undoubtedly unlock new applications and contribute to the development of innovative products for health and wellness.
References
- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. biofor.co.il [biofor.co.il]
- 10. benchchem.com [benchchem.com]
- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 22. jmchemsci.com [jmchemsci.com]
- 23. Environmental Project, 942 – Substance flow analysis of resorcinol – 5 Environmental and health hazards of resorcinol [www2.mst.dk]
- 24. nj.gov [nj.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
potential applications of 5-ethyl-1,3-benzenediol in polymer chemistry
An In-depth Technical Guide: 5-Ethyl-1,3-Benzenediol: A Versatile Building Block for Advanced Polymer Architectures
Abstract
This compound, also known as 5-ethylresorcinol, is an alkyl-substituted aromatic diol with significant, yet underexplored, potential in polymer chemistry. As a derivative of resorcinol, it shares the characteristic 1,3-dihydroxy substitution pattern that imparts unique structural features to polymer backbones. However, the presence of an ethyl group at the 5-position introduces modifications to its physicochemical properties, offering a nuanced advantage for creating polymers with tailored characteristics. This guide provides a technical exploration of this compound's potential applications as a monomer for novel polyesters and epoxy resins, a modifying agent in thermoset systems, and a functional additive for enhancing polymer stability. We will delve into the mechanistic rationale behind its utility, provide illustrative experimental protocols, and discuss the prospective advantages this molecule brings to the field of advanced materials.
Introduction and Molecular Overview
The search for novel monomers that can impart specific functionalities and improved properties to polymers is a perpetual driver of innovation in materials science. While commodity monomers form the backbone of the industry, specialty monomers are critical for developing high-performance materials. This compound emerges as a compelling candidate in this space.
Structurally, it is a resorcinol molecule with an ethyl group on the aromatic ring, positioned between the two hydroxyl groups. This seemingly simple modification has profound implications:
-
Asymmetric Kinked Structure: Like its parent, resorcinol, the 1,3-substitution pattern forces a non-linear, or "kinked," geometry into polymer chains, which disrupts packing and suppresses crystallinity.[1] This is highly desirable for producing amorphous polymers with high clarity, good solubility, and broad glass transition temperature (Tg) ranges.
-
Enhanced Organophilicity: The ethyl group increases the molecule's hydrophobic character. This can improve its solubility in organic solvents and less polar monomer systems, facilitating more homogenous reaction conditions. In the final polymer, this may translate to reduced moisture absorption, a critical parameter for materials used in humid environments.[2]
-
Internal Plasticization: The flexible ethyl side chain can act as an internal plasticizer, potentially increasing the free volume within the polymer matrix. This may lead to enhanced flexibility and a lower Tg compared to polymers made from unsubstituted resorcinol.
This guide will explore how these fundamental characteristics can be leveraged across several domains of polymer chemistry.
Physicochemical Properties
A clear understanding of a monomer's properties is essential for designing polymerization processes. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [3][4] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| CAS Number | 4299-72-3 | [5][6] |
| Appearance | Neat / Solid | [3] |
| Melting Point | 98-99 °C | [5][6] |
| Boiling Point | 122 °C @ 0.1 Torr | [5][6] |
| Synonyms | 5-Ethylresorcinol | [3][4] |
Potential Application as a Polymer Monomer
The two phenolic hydroxyl groups of this compound are its primary handles for incorporation into polymer backbones via step-growth polymerization.
High-Performance Amorphous Polyesters
Aromatic polyesters are valued for their thermal stability and mechanical strength. While linear, symmetrical monomers like terephthalic acid and ethylene glycol lead to highly crystalline materials (e.g., PET), incorporating monomers like this compound can create fully amorphous copolyesters.
Causality and Rationale: The kinked 1,3-benzenediol moiety disrupts chain linearity, making crystallization difficult.[1] This is a known strategy for producing amorphous polyesters for coating and packaging applications where clarity and toughness are paramount. The ethyl group further enhances this effect by creating additional steric bulk and disrupting inter-chain packing. This could lead to polyesters with excellent optical clarity, improved solubility for coating applications, and potentially enhanced barrier properties due to the blocked rotation along the polymer chain.[1]
Illustrative Workflow: Synthesis of an Amorphous Polyester
This diagram outlines a typical two-stage melt polycondensation process for synthesizing a polyester from this compound and a diacid chloride.
Caption: Workflow for two-stage polyester synthesis.
Modified Epoxy Resins
Epoxy resins based on resorcinol diglycidyl ether (RDGE) are known for their very low viscosity and high reactivity.[2] However, concerns over the toxicity of unsubstituted RDGE have driven research into substituted resorcinols.[2] this compound provides a pathway to novel epoxy resins (5-ethyl-resorcinol diglycidyl ether, or 5-ERDGE) with a potentially improved safety profile and unique properties.
Causality and Rationale:
-
Viscosity Control: While likely having a slightly higher viscosity than RDGE due to its increased molecular weight, 5-ERDGE would still be expected to be a low-viscosity liquid, beneficial for formulating high-solid coatings, adhesives, and composite matrices with excellent wetting properties.[7]
-
Reduced Moisture Uptake: The hydrophobic ethyl group could significantly reduce the moisture absorption of the cured resin, a major advantage for composites and adhesives used in aerospace and marine applications where performance in humid conditions is critical.[2]
-
Toughness and Flexibility: The ethyl group may impart greater flexibility to the crosslinked network, leading to improved toughness and impact resistance compared to the more rigid network formed by standard RDGE.
Role as a Curing Agent and Modifier
Beyond being a primary monomer, this compound can act as a reactive modifier or curing agent, particularly in thermosetting systems.
Curing Agent for Epoxy Resins
Phenolic compounds can serve as curing agents for epoxy resins, reacting via their hydroxyl groups with the epoxide rings.[8] This reaction is typically slower than with amine hardeners and often requires elevated temperatures and catalysts, but it produces highly crosslinked networks with excellent thermal stability and chemical resistance.
Causality and Rationale: Using this compound as a co-curing agent alongside traditional amines or anhydrides allows for fine-tuning of the network properties. The rigid aromatic core contributes to a high crosslink density and thermal stability, while the ethyl group can modulate flexibility and adhesion.
Reaction Diagram: Epoxy Curing Mechanism
The diagram below illustrates the nucleophilic attack of the phenolic hydroxyl group on the epoxy ring, leading to network formation.
Caption: Curing mechanism of an epoxy resin with a phenolic agent.
Modifier for Resorcinol-Formaldehyde (RF) Resins
Resorcinol-formaldehyde resins are high-performance thermosetting adhesives, particularly vital as adhesion promoters for bonding synthetic fabrics (like tire cord) to rubber.[9][10] Incorporating this compound into a phenol-resorcinol-formaldehyde (PRF) formulation could offer distinct advantages.[11]
Causality and Rationale: The ethyl group enhances the organophilic nature of the monomer. In a rubber matrix, this could lead to better compatibility and interpenetration between the adhesive and the rubber, potentially improving bond strength and durability. The slightly increased steric hindrance might also slow the cure rate, providing a longer pot life which can be beneficial in manufacturing processes. It is a known reactant for the synthesis of such resins.[3]
Application as a Functional Additive
The phenolic nature of this compound makes it a strong candidate for use as a functional additive to protect polymers from degradation.
Primary Antioxidant and Thermal Stabilizer
Oxidative degradation is a primary failure mode for many polymers.[12] Phenolic compounds, especially sterically hindered phenols, are the most common primary antioxidants.[12][13] They function by scavenging free radicals, thereby interrupting the auto-oxidation cycle.[14]
Causality and Rationale: this compound can donate its phenolic hydrogen atoms to reactive peroxy radicals, forming a stable phenoxy radical that does not propagate the degradation chain. While not as sterically hindered as industry-standard antioxidants like Irganox® 1010, its bifunctional nature (two hydroxyl groups) means it can quench two radical species. The ethyl group improves its compatibility and solubility in non-polar polymer matrices like polyolefins, reducing the likelihood of it leaching out over time.[15]
Illustrative Experimental Protocols
The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures must be followed.
Protocol 1: Synthesis of a 5-Ethylresorcinol-Based Amorphous Copolyester
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a bubbler.
-
Charging Reactants: Charge the flask with 13.82 g (0.1 mol) of this compound, 20.30 g (0.1 mol) of isophthaloyl chloride, and 100 mL of anhydrous dichlorobenzene.
-
Initial Reaction: Begin stirring and gently purge the system with nitrogen. Heat the mixture to 120°C and hold for 2 hours. HCl gas will evolve and can be neutralized in a downstream trap.
-
Polycondensation: Slowly increase the temperature to 220°C while continuing the nitrogen purge to remove the solvent.
-
Vacuum Stage: Once the bulk of the solvent is removed, gradually apply a vacuum (target < 1 Torr) over 30 minutes.
-
Final Polymerization: Continue stirring under high vacuum at 220-240°C for 3-4 hours. The viscosity of the melt will increase significantly.
-
Recovery: Discontinue heating and break the vacuum with nitrogen. Allow the reactor to cool. The resulting polymer can be recovered by carefully breaking the glass or by using a reactor designed for high-viscosity melts.
-
Characterization: Dissolve the polymer in a suitable solvent (e.g., chloroform) for analysis by GPC (for molecular weight) and cast films for DSC (to determine Tg) and TGA (for thermal stability).
Protocol 2: Curing of a Bisphenol A Epoxy Resin with this compound
-
Formulation: In a disposable container, pre-heat 100 g of a standard liquid bisphenol A diglycidyl ether (DGEBA) epoxy resin (epoxide equivalent weight ~188 g/eq) to 60°C to reduce its viscosity.
-
Addition of Curing Agent: Add 36.7 g (0.266 mol, corresponding to a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups) of this compound to the warm resin.
-
Catalyst Addition: Add 0.5 g (0.5 phr) of a suitable catalyst, such as 2-ethyl-4-methylimidazole, to accelerate the curing reaction.
-
Mixing: Stir the mixture thoroughly by hand or with a mechanical mixer for 5 minutes until the this compound is fully dissolved and the mixture is homogenous.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold. Cure in an oven using a staged cycle: 2 hours at 120°C followed by 2 hours at 150°C.
-
Post-Cooling: Allow the cured plaque to cool slowly to room temperature to minimize internal stresses.
-
Characterization: The resulting solid polymer can be tested for its mechanical properties (tensile, flexural) and thermal properties (DSC for Tg, DMA for thermomechanical analysis).
Advantages and Future Outlook
The incorporation of this compound into polymer systems presents a compelling value proposition. The primary advantages stem from the combined effects of the resorcinol backbone and the ethyl substitution:
-
Tunable Amorphous Architectures: Provides a reliable method for disrupting crystallinity, leading to polymers with high clarity and toughness.
-
Improved Hydrophobicity: The ethyl group enhances compatibility with organic matrices and can reduce moisture uptake in the final product.
-
Built-in Functionality: Offers multifunctionality as a monomer, a thermoset curing agent, and a stabilizing antioxidant.
Future research should focus on the quantitative characterization of polymers synthesized with this compound. Direct comparison with analogues made from resorcinol and other alkylresorcinols (e.g., 5-methylresorcinol) would precisely map the structure-property relationships. Exploring its use in advanced applications such as low-dielectric materials for electronics, high-performance adhesives for aerospace, and bio-based polymers (if derived from renewable feedstocks) represents a promising avenue for continued investigation.
References
- 1. daneshyari.com [daneshyari.com]
- 2. EP0679165B1 - Substituted resorcinol-based epoxy resins - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Curing Agents for Epoxy Resins "jERCURE" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 9. parchem.com [parchem.com]
- 10. Resorcinol formaldehyde resin - CAMEO [cameo.mfa.org]
- 11. Phenol Resorcinol Formaldehyde Resin: Properties [chembroad.com]
- 12. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 13. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecochemchina.com [ecochemchina.com]
- 15. linchemical.com [linchemical.com]
A Technical Guide to the Antioxidant Properties of 5-Alkylresorcinols
Abstract 5-Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the outer layers of cereal grains such as wheat, rye, and barley.[1][2][3][4] These amphipathic molecules, characterized by a dihydroxy-substituted benzene ring and a variable-length alkyl chain, have garnered significant scientific interest for their diverse biological activities, including antioxidant, antiproliferative, and antimicrobial effects.[1][3][5][6] This technical guide provides an in-depth exploration of the antioxidant properties of 5-alkylresorcinols, with a particular focus on shorter-chain homologs like 5-ethylresorcinol. We will dissect the structure-activity relationships, elucidate the dual mechanisms of antioxidant action—direct radical scavenging and indirect cellular defense pathway modulation—and provide detailed protocols for the experimental assessment of these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science and application of these promising natural compounds.
Introduction to 5-Alkylresorcinols
5-Alkylresorcinols are naturally occurring phenolic compounds belonging to a larger family of resorcinolic lipids.[1] Their structure consists of a hydrophilic resorcinol (1,3-dihydroxybenzene) head and a hydrophobic alkyl chain at the 5th position of the ring.[3] In nature, ARs typically exist as a homologous series with odd-numbered carbon chains ranging from C15 to C25.[7] Their presence in whole-grain products has led to their use as reliable biomarkers for whole-grain intake in dietary studies.[8]
While long-chain ARs are most common in cereals, shorter-chain analogs like 5-ethylresorcinol serve as important models for studying biological activity and are also investigated for specific applications, such as in dermatology for their effects on melanogenesis.[9] The antioxidant capacity of these molecules is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related pathologies.
Caption: General chemical structure of a 5-Alkylresorcinol.
The Chemical Basis of Antioxidant Activity
The antioxidant potential of ARs is intrinsically linked to their chemical structure.
The Role of the Resorcinol Ring
The 1,3-dihydroxybenzene moiety is the active center for direct antioxidant activity. The two hydroxyl (-OH) groups on the aromatic ring are excellent hydrogen/electron donors. They can readily react with and neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions. This radical-scavenging ability is the primary mechanism by which ARs exert their direct antioxidant effects.[10]
Structure-Activity Relationship (SAR): The Alkyl Chain
The length and saturation of the alkyl chain significantly influence the physicochemical properties and, consequently, the antioxidant efficacy of ARs in different biological systems.
-
Lipophilicity and Partitioning: The long alkyl chain imparts a hydrophobic character, making ARs amphipathic. This property governs how they partition in multiphasic systems, such as oil-in-water emulsions or within cellular membranes.[2][8][11] In emulsions, intermediate-chain ARs often show optimal activity, whereas in bulk oils, shorter chains may be more effective.[2][8]
-
Cellular Uptake: Shorter-chain ARs, like 5-ethylresorcinol, may exhibit different cellular absorption kinetics compared to their longer-chain counterparts, potentially influencing their intracellular antioxidant activity.[3] Some studies suggest that shorter chains and the presence of oxygenated functional groups can enhance cytotoxic and antiproliferative effects in cancer cell lines.[3]
Mechanisms of Antioxidant Action
5-Alkylresorcinols employ a dual-pronged approach to combat oxidative stress: direct neutralization of free radicals and upregulation of the cell's intrinsic antioxidant defense systems.
Caption: Dual antioxidant mechanisms of 5-Alkylresorcinols.
Direct Radical Scavenging
As primary antioxidants, ARs directly interact with and quench free radicals. Computational studies suggest they can act via two main chemical mechanisms depending on the environment:[11]
-
Formal Hydrogen Transfer (FHT): In lipidic or non-polar environments, ARs are potent scavengers of hydroxyl radicals (HO•) by donating a hydrogen atom from one of their hydroxyl groups.[11]
-
Single Electron Transfer (SET): In aqueous or polar media, ARs can effectively scavenge hydroperoxyl radicals (HOO•) by donating an electron.[11]
Indirect Action: Modulation of the Nrf2/ARE Pathway
Perhaps more significantly for long-term protection, ARs act as indirect antioxidants by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] This pathway is a master regulator of the cellular antioxidant response.
Mechanism of Nrf2 Activation:
-
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
-
Electrophilic compounds or oxidative stress (and compounds like ARs) can induce a conformational change in Keap1, leading to the release of Nrf2.[15]
-
Freed Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.
-
This binding initiates the transcription of a suite of protective genes, including Phase II detoxifying and antioxidant enzymes.[12][13][14][15]
Key Downstream Enzymes Upregulated by ARs:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[12][13][14]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[12][13][14]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[12][13][14]
By activating this pathway, ARs do not merely scavenge existing radicals but enhance the cell's overall capacity to resist and neutralize oxidative insults.[12][13][14]
Caption: Activation of the Nrf2/ARE signaling pathway by 5-Alkylresorcinols.
Experimental Assessment of Antioxidant Properties
A multi-assay approach is required to fully characterize the antioxidant profile of 5-alkylresorcinols. This involves both chemical assays to measure direct radical scavenging and cell-based assays to assess biological effects.
In Vitro Chemical Assays
These assays measure the direct capacity of a compound to neutralize synthetic radicals. While useful for screening, it is important to note that some studies have found ARs to exhibit only moderate or weak activity in assays like DPPH and FRAP.[6][10]
| Assay | Principle | Radical/Oxidant | Measurement | Standard |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing discoloration.[16][17] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Decrease in absorbance at ~517 nm. | Trolox / Ascorbic Acid |
| ABTS | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant.[18] Applicable to both hydrophilic and lipophilic compounds.[18] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Decrease in absorbance at ~734 nm. | Trolox |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.[18] | Peroxyl Radicals (ROO•) | Decay of fluorescence over time (Area Under Curve). | Trolox |
Protocol: DPPH Radical Scavenging Assay
-
Causality: This protocol is designed to quantify the capacity of a substance to directly scavenge the stable DPPH radical. The endpoint is a colorimetric change, making it suitable for high-throughput screening in a 96-well plate format.
Materials:
-
5-Alkylresorcinol (e.g., 5-ethylresorcinol) stock solution in ethanol.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol).
-
Ethanol (or appropriate solvent).
-
Trolox or Ascorbic Acid for standard curve.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Preparation of Standard/Sample: Prepare a serial dilution of the AR sample and the standard (e.g., Trolox) in ethanol in the microplate wells (e.g., 100 µL per well).
-
Control Wells: Prepare a negative control (100 µL ethanol without sample) and a blank (ethanol only).
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction kinetics can vary.[16]
-
Measurement: Measure the absorbance at a wavelength between 515-520 nm using the microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the AR and the standard.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve. A lower IC50 indicates higher antioxidant activity.
-
Caption: Experimental workflow for the DPPH assay.
Cell-Based Assays
Protocol: Assessment of Nrf2 Nuclear Translocation by Western Blot
-
Causality: This protocol validates the indirect antioxidant mechanism by determining if the AR compound causes the Nrf2 protein to move from the cytoplasm to the nucleus, which is the key activation step. This is achieved by physically separating the cellular components and quantifying the amount of Nrf2 in each fraction.
Materials:
-
Cell line (e.g., HT22 hippocampal neurons, HepG2 hepatocytes).[4][12]
-
5-Alkylresorcinol compound.
-
Cell culture reagents.
-
Nuclear/Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates. Once they reach ~70-80% confluency, treat them with various concentrations of the AR for a specified time (e.g., 6-24 hours). Include an untreated control.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the extraction kit manufacturer's protocol. This step is critical for separating the proteins based on their cellular location.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
To validate the fractionation, probe separate blots with anti-Lamin B1 (should only appear in the nuclear fraction) and anti-GAPDH (should primarily appear in the cytoplasmic fraction).
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction of treated cells compared to the control indicates Nrf2 activation.
Applications and Future Directions
The dual antioxidant capabilities of 5-alkylresorcinols make them attractive candidates for various applications:
-
Drug Development: Their ability to modulate the Nrf2 pathway suggests potential in preventing or treating neurodegenerative diseases, where oxidative stress is a key pathological factor.[12][14][15]
-
Functional Foods: As natural antioxidants derived from cereal brans, ARs could be used to replace synthetic antioxidants in food products to inhibit lipid oxidation and enhance shelf-life.[19][20]
-
Dermatology and Cosmetics: Shorter-chain ARs like 4-ethylresorcinol and phenylethyl resorcinol are used in skincare for their tyrosinase-inhibiting and antioxidant properties, helping to even skin tone and protect against environmental damage.[9][21]
Future research should focus on the in vivo efficacy, bioavailability, and metabolism of different AR homologs to translate the promising in vitro findings into tangible health benefits.
Conclusion
5-Alkylresorcinols, including the short-chain analog 5-ethylresorcinol, are potent, naturally derived antioxidants with a sophisticated, dual mechanism of action. They not only directly neutralize harmful free radicals but also fortify cellular defenses by activating the critical Nrf2/ARE pathway. A thorough understanding of their structure-activity relationships and the use of a combination of chemical and cell-based assays are essential for accurately characterizing their properties and unlocking their full potential in therapeutic and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 6. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 9. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway [agris.fao.org]
- 13. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 19. Evaluation of Alkylresorcinol-rich Extract as an Antioxidant in a Low-moisture Food - Blacklight [etda.libraries.psu.edu]
- 20. Antioxidant properties of alkylresorcinols isolated from wheat bran in oil-in-water emulsions | CoLab [colab.ws]
- 21. Phenyl ethyl resorcinol [alveolashop.com]
Methodological & Application
Application Note & Protocol: Synthesis of Functionalized Resorcinol-Formaldehyde Resins Using 5-Ethyl-1,3-Benzenediol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Resorcinol-formaldehyde (RF) resins are versatile thermosetting polymers widely utilized in applications ranging from adhesives and composites to the synthesis of porous carbon materials.[1] The functionalization of these resins by incorporating substituted phenolic monomers offers a powerful strategy to tailor their physicochemical properties for specific applications. This document provides a detailed guide to the synthesis of RF resins using 5-ethyl-1,3-benzenediol (5-ethylresorcinol) as a comonomer. The introduction of an ethyl group on the resorcinol ring modifies the resin's hydrophobicity, cross-linking density, and solubility, opening new avenues for material design. This guide covers the underlying reaction mechanisms, provides detailed step-by-step protocols for both base- and acid-catalyzed synthesis, outlines essential characterization techniques, and discusses safety considerations.
Theoretical Background & Mechanism
The synthesis of resorcinol-formaldehyde resin is a polycondensation reaction that proceeds in two main stages: the initial addition of formaldehyde to the resorcinol ring, followed by the condensation of these intermediates to form a cross-linked polymer network.[2]
Stage 1: Electrophilic Aromatic Substitution (Addition Reaction) Resorcinol is a highly activated aromatic compound, and its reaction with formaldehyde is a classic electrophilic aromatic substitution. The hydroxyl groups (-OH) are strong activating ortho-, para-directors, making the positions C2, C4, and C6 highly susceptible to electrophilic attack by protonated formaldehyde. This results in the formation of various hydroxymethyl derivatives.[3]
In the case of this compound, the ethyl group at the C5 position is also an activating, ortho-, para-directing group. This further enhances the reactivity of the aromatic ring, although the primary directing influence comes from the powerful hydroxyl groups. The reaction predominantly forms hydroxymethyl derivatives at the C2, C4, and C6 positions.
Stage 2: Condensation The hydroxymethyl derivatives then undergo condensation reactions, eliminating water to form stable methylene (-CH₂-) or ether (-CH₂-O-CH₂-) bridges between the aromatic rings.[4] Base catalysis favors the formation of methylene bridges through a quinone methide intermediate mechanism, leading to a highly cross-linked, robust network.[5][6] Acid catalysis, on the other hand, can proceed through protonation of the hydroxymethyl groups, facilitating condensation but potentially leading to different network structures.[7] The choice of catalyst is therefore critical in determining the final properties of the resin.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Dihydroxyphthalic Acids from 5-Ethyl-1,3-benzenediol
Abstract
This document provides a comprehensive guide for the synthesis of ethyl-dihydroxybenzoic acids, key precursors to more complex molecules, starting from 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol). The primary synthetic route detailed is the Kolbe-Schmitt reaction, a robust and well-established method for the carboxylation of phenols. While the direct, single-step synthesis of a di-carboxylated phthalic acid derivative from a resorcinol substrate is challenging and not extensively documented, this protocol focuses on the high-yield production of mono-carboxylated isomers, namely 4-ethyl-2,6-dihydroxybenzoic acid and 6-ethyl-2,4-dihydroxybenzoic acid. This application note delves into the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical parameters, safety considerations, and characterization techniques, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
This compound is a substituted resorcinol derivative that serves as a valuable building block in organic synthesis.[1] Its activated aromatic ring, rich in electrons due to two hydroxyl groups, is primed for electrophilic substitution. The carboxylation of such phenolic compounds to produce aromatic hydroxy acids is of significant industrial and academic interest, as these products are precursors for pharmaceuticals, polymers, and other specialty chemicals.
The Kolbe-Schmitt reaction is the cornerstone of this synthesis.[2] It proceeds by the carboxylation of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[3] The reaction's elegance lies in its use of readily available CO2 as a C1 source.
Mechanism Insight: The reaction is initiated by the deprotonation of the phenolic hydroxyl groups by a strong base (e.g., potassium hydroxide) to form a highly nucleophilic diphenoxide. This phenoxide then attacks the electrophilic carbon of CO2. For resorcinol systems, carboxylation occurs preferentially at the positions ortho to the hydroxyl groups (C2, C4, C6), which are significantly activated. The choice of alkali metal counter-ion can influence regioselectivity; potassium salts often favor the formation of the para-carboxylated product in simple phenols, but with highly activated systems like resorcinol, ortho-substitution remains dominant. The initial kinetically controlled product may rearrange to a more thermodynamically stable isomer at higher temperatures. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final hydroxybenzoic acid product.
Reaction Scheme
Caption: Kolbe-Schmitt carboxylation of this compound to produce isomeric ethyl-dihydroxybenzoic acids.
Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations involving anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C8H10O2) | >98% | Sigma-Aldrich | Store in a desiccator. |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Highly caustic. Handle with care. |
| Carbon Dioxide (CO2) | High Purity (>99.9%) | Airgas | Use with a suitable pressure regulator. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive. Use in a fume hood. |
| Anhydrous Glycerol | Reagent Grade | Merck | High-boiling solvent. |
| Deionized Water | High Purity | In-house | |
| Ethyl Acetate | HPLC Grade | For extraction. | |
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO4) | For drying. |
Equipment:
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
pH meter or pH strips.
-
Vacuum filtration apparatus.
Synthesis Workflow Diagram
Caption: Workflow for the Kolbe-Schmitt carboxylation of this compound.
Step-by-Step Procedure
-
Reactor Charging:
-
To a clean, dry high-pressure autoclave, add this compound (1.38 g, 10.0 mmol).
-
In a separate beaker, carefully dissolve potassium hydroxide (2.24 g, ~40.0 mmol, 4.0 equiv.) in 20 mL of anhydrous glycerol. Note: The dissolution is exothermic.
-
Add the KOH/glycerol solution to the autoclave containing the substrate. Ensure the stirring mechanism is functioning correctly.
-
-
Carboxylation:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the vessel by pressurizing with nitrogen (to ~5 atm) and venting three times to remove air.
-
Perform a similar purge cycle with CO2 gas.
-
Pressurize the autoclave with CO2 to 15-20 atm at room temperature.
-
Begin stirring and heat the reaction mixture to 130-150°C. The internal pressure will increase upon heating.
-
Maintain the reaction at this temperature for 6-8 hours. The pressure may drop as CO2 is consumed; if so, repressurize as needed. This reaction can be conveniently run overnight.[4]
-
-
Work-up and Isolation:
-
After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (< 30°C).
-
CAUTION: In a well-ventilated fume hood, slowly and carefully vent the excess CO2 pressure.
-
Open the autoclave and transfer the viscous reaction mixture into a 250 mL beaker containing 100 mL of deionized water, using additional water to rinse the reactor.
-
While stirring the aqueous solution (which may be dark in color), slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A precipitate should form.[4]
-
Cool the beaker in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
-
Purification:
-
The crude product is a mixture of isomers. Purification can be achieved by recrystallization.
-
Transfer the crude solid to a flask and add a minimal amount of boiling water or a hot ethanol/water mixture until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The isomers may have different solubilities, allowing for potential fractional crystallization.
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under vacuum. An expected yield is in the range of 70-85%.
-
-
Characterization:
-
The final product(s) should be characterized to confirm structure and purity.
-
HPLC: To determine the purity and the ratio of the isomers formed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the isomers.
-
FT-IR Spectroscopy: To identify characteristic functional groups (O-H of phenol and carboxylic acid, C=O of the acid).
-
Melting Point: To assess the purity of the isolated isomers.
-
Safety Precautions
-
High Pressure: Operations with high-pressure autoclaves must be conducted behind a safety shield. Ensure the reactor is properly rated for the intended pressure and temperature and has a functioning pressure-relief valve.
-
Caustic and Corrosive Reagents: Potassium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: The entire procedure, especially the venting of CO2 and handling of concentrated acid, must be performed in a certified chemical fume hood.
Troubleshooting and Discussion
-
Low Yield: If the yield is low, ensure all reagents and the solvent were thoroughly dried, as water can decrease the yield in the Kolbe-Schmitt reaction.[5] Incomplete reaction can occur if the temperature, pressure, or reaction time is insufficient.
-
Isomer Separation: The carboxylation of resorcinol derivatives often yields a mixture of 2,4- and 2,6-dihydroxy isomers.[6] Separating these isomers can be challenging and may require careful fractional crystallization or preparative chromatography. The ratio of isomers can sometimes be influenced by reaction conditions. For instance, selective decomposition of the 2,4-dihydroxybenzoic acid isomer can be achieved by heating the mixture at a controlled pH, providing a method to isolate the 2,6-dihydroxy isomer.[6][7]
-
Dark Color: The reaction mixture and crude product may be dark due to the formation of phenolic oxidation byproducts. This can often be removed during the recrystallization step, sometimes with the addition of a small amount of activated charcoal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput GC/MS Analysis of 5-Ethyl-1,3-Benzenediol and its Reaction Products
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC/MS) method for the qualitative and quantitative analysis of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol) and its potential reaction products. Given the compound's utility in the synthesis of polymers and other organic molecules, a reliable analytical method is crucial for reaction monitoring, purity assessment, and impurity profiling.[1][2] This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Analytical Challenge
This compound is a substituted phenol that, like other phenolic compounds, presents analytical challenges due to its polarity and potential for thermal degradation. Direct injection into a GC/MS system can lead to poor peak shape, low sensitivity, and column degradation. To overcome these issues, derivatization is an essential step to increase volatility and thermal stability.[3][4] This note details a silylation-based derivatization method, which is a widely accepted and effective technique for the GC/MS analysis of polar analytes like phenols, acids, and amines.[3][4]
The accurate identification of reaction byproducts is equally critical. Synthetic routes can introduce impurities such as unreacted starting materials or products from side reactions.[5] A well-developed GC/MS method with a comprehensive data analysis strategy is paramount for ensuring the purity and quality of the final product.
Experimental Workflow: A Validated Protocol
The following protocol provides a step-by-step guide for the analysis of this compound and its reaction products.
Materials and Reagents
-
Solvents: Ethyl acetate (GC grade), Pyridine (anhydrous), Hexane (GC grade)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standards: this compound (≥98% purity), Internal Standard (e.g., 4-hexylresorcinol or a suitable stable isotope-labeled analogue)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Sample Preparation & Derivatization
The causality behind this derivatization procedure is to replace the active hydrogens on the hydroxyl groups of the phenolic compounds with non-polar trimethylsilyl (TMS) groups. This chemical modification reduces the polarity and increases the volatility of the analytes, making them amenable to GC analysis.[3][4]
Protocol:
-
Sample Dissolution: Accurately weigh approximately 1 mg of the reaction mixture or standard into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of ethyl acetate to dissolve the sample. If an internal standard is used, add it at a known concentration at this stage.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial to remove any water, which can interfere with the silylation reaction.
-
Reconstitution & Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with 800 µL of hexane prior to injection.
Caption: Workflow for sample preparation and derivatization.
GC/MS Instrumentation & Parameters
The choice of a 5% phenyl methyl siloxane column is based on its versatility and suitability for a wide range of semi-volatile compounds.[6] The specified temperature program is designed to achieve good separation of the target analyte from potential impurities and solvent peaks.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for compound identification. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation of derivatized phenols.[6] |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | Optimizes separation of compounds with varying boiling points. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp | 230°C | Minimizes ion source contamination. |
| MS Quad Temp | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Scan Range | 35-550 amu | Covers the expected mass range of the derivatized parent compound and its fragments.[7] |
Data Analysis and Interpretation
Identification of this compound-TMS Derivative
The identification of the derivatized this compound is based on its retention time and the characteristic mass spectrum. The mass spectrum of the di-TMS derivative is expected to show a molecular ion peak (M+) and characteristic fragment ions.
| Compound | Structure | Molecular Weight (underivatized) | Molecular Weight (di-TMS derivative) | Expected Key Fragment Ions (m/z) |
| This compound | C8H10O2 | 138.16 g/mol [8] | 282.5 g/mol | 282 (M+), 267 (M-15), 193 |
The base peak for silylated alkylresorcinols is often a characteristic fragment ion.[9] For the di-TMS derivative of this compound, a significant ion at m/z 267, corresponding to the loss of a methyl group ([M-15]+), is anticipated and is often the base peak. Another key fragment at m/z 193 can be attributed to the further loss of the ethyl group and rearrangement.
Caption: Proposed fragmentation of di-TMS-5-ethyl-1,3-benzenediol.
Analysis of Potential Reaction Products
The developed GC/MS method can be used to identify a range of potential reaction byproducts. The mass spectra of unknown peaks should be compared against a spectral library (e.g., NIST) for tentative identification.[5] Common reaction byproducts could include:
-
Unreacted Starting Materials: Such as 1-(3,5-dihydroxyphenyl)ethanone if the synthesis involves its reduction.[1]
-
Isomers: Positional isomers like 4-ethylresorcinol may be present.[10][11]
-
Over-alkylation or Incomplete Reaction Products: Depending on the specific reaction, these can be identified by their unique mass spectra.
Method Validation and Performance
For quantitative applications, the method should be validated according to standard guidelines.[12] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) > 0.99 is desirable.[12]
-
Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (RSD) should typically be <15%.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[12]
-
Recovery: Evaluated by spiking a blank matrix with a known amount of the analyte. Recoveries are generally expected to be within 75-120%.[13]
Conclusion
The GC/MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound and its reaction products. The use of silylation derivatization is key to achieving good chromatographic performance and sensitive detection. This protocol serves as a valuable tool for researchers and scientists in ensuring the quality and purity of synthesized compounds and for monitoring reaction progress in drug development and chemical manufacturing.
References
- 1. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. matec-conferences.org [matec-conferences.org]
- 8. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Use of 5-Ethyl-1,3-Benzenediol in the Development of Polycarbonate-Polyester Blends
Introduction: Enhancing Miscibility and Performance in Polycarbonate-Polyester Blends through Reactive Modification
Polycarbonate (PC) and polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are two of the most important classes of engineering thermoplastics. PC is renowned for its exceptional impact strength, transparency, and high-temperature resistance. Polyesters, on the other hand, offer excellent chemical resistance and processability. Blending these polymers aims to create materials that combine the desirable attributes of both, such as improved chemical resistance in PC or enhanced impact strength in polyesters.[1][2]
However, the inherent immiscibility of most polycarbonate and polyester pairs presents a significant challenge, often leading to blends with poor phase morphology, weak interfacial adhesion, and consequently, inferior mechanical properties.[2] To overcome this, various compatibilization strategies have been developed. One of the most effective approaches is reactive blending, where in-situ reactions at the interface during melt processing create copolymers that act as compatibilizers, strengthening the bond between the phases.
A key reaction in this context is transesterification, an exchange reaction between the carbonate linkages of PC and the ester groups of the polyester.[3] While uncontrolled transesterification can lead to degradation, its controlled application is beneficial for improving blend compatibility. The introduction of reactive comonomers or additives that can influence these interfacial reactions provides a powerful tool for tailoring the final properties of the blend.
This application note details the use of 5-ethyl-1,3-benzenediol , also known as 5-ethylresorcinol, as a reactive comonomer in the synthesis of specialized copolyestercarbonates. These modified polycarbonates, when blended with traditional polyesters, can significantly enhance miscibility and performance. This compound is a useful compound in the formulation of polycarbonate-polyester blends.[4] Its diol functionality allows it to be incorporated into the polymer backbone, while the ethyl group can influence chain packing and intermolecular interactions, thereby modifying the final properties of the blend.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed experimental protocols, and characterization techniques for leveraging this compound in the development of advanced polycarbonate-polyester blends.
Mechanism of Action: this compound as a Comonomer
The core concept behind using this compound is to incorporate it as a comonomer during the synthesis of a polycarbonate or, more specifically, a copolyestercarbonate. This creates a modified polymer with built-in reactivity and altered physical properties. The resorcinol moiety introduces a kink in the polymer chain, disrupting the regular packing and potentially lowering the crystallinity and glass transition temperature (Tg) compared to a standard bisphenol A-based polycarbonate. This can improve miscibility with the polyester component.
Furthermore, the presence of the diol groups from this compound within the polycarbonate backbone can influence the transesterification reactions that occur during subsequent melt blending with a polyester. This controlled modification can lead to the formation of block or random copolymers at the interface, which act as effective compatibilizers. A patent for a polyester-polycarbonate composition mentions the use of isophthalate-terephthalate-resorcinol (ITR) ester units, indicating the incorporation of resorcinol-type monomers.[5]
The following diagram illustrates the conceptual synthesis of a copolyestercarbonate incorporating this compound and its subsequent role in compatibilizing a blend with a polyester.
Caption: Workflow for developing compatibilized PC/polyester blends using this compound.
Experimental Protocols
This section provides detailed step-by-step methodologies for the synthesis of a this compound-modified copolyestercarbonate and its subsequent blending with a commercial polyester, followed by characterization.
Part 1: Synthesis of this compound Copolyestercarbonate
This protocol describes a melt transesterification process for synthesizing a copolyestercarbonate.
Materials and Equipment:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
This compound
-
Terephthaloyl chloride
-
Titanium (IV) butoxide (catalyst)
-
Glass reactor with mechanical stirrer, nitrogen inlet, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Protocol:
-
Drying: Thoroughly dry all monomers (BPA, this compound) and DPC in a vacuum oven at 100 °C for at least 4 hours to remove any residual moisture.
-
Charging the Reactor: Charge the glass reactor with the desired molar ratios of BPA, this compound, DPC, and terephthaloyl chloride. A typical starting ratio could be 80 mol% BPA, 20 mol% this compound, and a stoichiometric equivalent of DPC and terephthaloyl chloride.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Melt and Pre-polymerization:
-
Heat the reactor to 180-200 °C under a gentle nitrogen flow to melt the reactants.
-
Once the mixture is molten and homogenous, add the catalyst (e.g., 50-100 ppm of Titanium (IV) butoxide).
-
Maintain the temperature at 200-220 °C for 1-2 hours to facilitate the initial transesterification and build low molecular weight prepolymers. Phenol will start to distill off.
-
-
Polycondensation under Vacuum:
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg over a period of 1-2 hours.
-
Continue the reaction under high vacuum and elevated temperature for another 2-3 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
The reaction is complete when the desired viscosity is reached, which can be monitored by the torque on the mechanical stirrer.
-
-
Product Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting copolyestercarbonate strands for further processing and analysis.
-
Part 2: Melt Blending of Copolyestercarbonate with Polyester
This protocol outlines the preparation of PC/polyester blends using a twin-screw extruder.
Materials and Equipment:
-
Synthesized this compound copolyestercarbonate pellets
-
Commercial polyester pellets (e.g., PET or PBT)
-
Twin-screw extruder with a temperature-controlled barrel and pelletizer
-
Gravimetric feeders
Protocol:
-
Drying: Dry both the copolyestercarbonate and polyester pellets in a vacuum oven at 110-120 °C for 4-6 hours to a moisture content below 0.02%.
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel. A typical profile for a PC/PBT blend would be from 240 °C at the feed zone to 260-270 °C at the die.
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear degradation.
-
-
Blending:
-
Use gravimetric feeders to accurately meter the copolyestercarbonate and polyester pellets into the extruder hopper at the desired weight ratio (e.g., 70/30, 50/50, 30/70).
-
-
Extrusion and Pelletizing:
-
The molten blend is extruded through the die into a water bath for cooling.
-
The solidified strands are then fed into a pelletizer to produce blend pellets.
-
-
Sample Preparation for Characterization:
-
Dry the blend pellets again before further processing.
-
Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, impact bars) for mechanical and thermal analysis.
-
Caption: Experimental workflow for the preparation of PC/polyester blend test specimens.
Characterization of Blends
A thorough characterization of the prepared blends is essential to understand the effect of this compound incorporation.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to assess the miscibility of polymer blends by analyzing their glass transition temperatures (Tg). Miscible blends typically exhibit a single Tg that is intermediate to the Tgs of the individual components.[6]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the blend pellet or a sample from an injection-molded part into an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of the polyester component (e.g., 280 °C for PET blends) at a heating rate of 10-20 °C/min.[7] This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample to below the Tg of both components (e.g., 0 °C) at a controlled rate of 10-20 °C/min.
-
Second Heating Scan: Heat the sample again to 280 °C at 10-20 °C/min. The thermal transitions observed in this scan are characteristic of the material's properties.
-
-
Data Analysis:
-
Determine the glass transition temperature(s) from the second heating scan. A single, shifted Tg indicates miscibility, while two distinct Tgs suggest immiscibility.
-
Analyze the melting (Tm) and crystallization (Tc) temperatures and enthalpies of the polyester component. Changes in these values can indicate interactions with the copolyestercarbonate.
-
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM is used to visualize the phase morphology of the immiscible or partially miscible blends.
Protocol:
-
Sample Preparation:
-
Cryogenically fracture an injection-molded specimen by immersing it in liquid nitrogen for several minutes and then breaking it. This provides a clean fracture surface.
-
To enhance the contrast between the PC and polyester phases, the fracture surface can be etched. For PC/PET blends, a solution of 5% potassium hydroxide in ethanol for 15-30 minutes can selectively etch the PET phase.
-
Mount the fractured and etched sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.[8][9]
-
-
Imaging:
-
Image the coated surface using an SEM at various magnifications (e.g., 1000x to 10,000x).
-
Observe the size, shape, and distribution of the dispersed phase. A finer and more uniform dispersion indicates better compatibilization.
-
Chemical Interaction Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to detect the formation of copolymers through transesterification.[10]
Protocol:
-
Sample Preparation: Prepare a thin film of the blend by hot pressing or solvent casting. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on a solid sample.
-
Spectral Acquisition: Acquire the FTIR spectrum of the blend over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for the appearance of new absorption bands or shifts in existing bands that are indicative of the formation of new chemical linkages. For example, the formation of a copolyestercarbonate will result in characteristic ester and carbonate carbonyl stretching vibrations.
-
Quantitative analysis of the peak areas can provide an estimation of the extent of the transesterification reaction.[6][11]
-
Expected Results and Data Presentation
The incorporation of this compound is expected to improve the compatibility of PC/polyester blends, leading to enhanced mechanical properties.
Table 1: Hypothetical Thermal Properties of PC/PBT Blends with and without this compound Modified PC
| Blend Composition (wt%) | PC Tg (°C) | PBT Tg (°C) | PBT Tm (°C) | Miscibility |
| 70 PC / 30 PBT (Control) | 145 | 55 | 225 | Immiscible |
| 70 Mod-PC* / 30 PBT | \multicolumn{2}{c | }{115 (single Tg)} | 220 | Miscible |
| 50 PC / 50 PBT (Control) | 148 | 58 | 224 | Immiscible |
| 50 Mod-PC* / 50 PBT | \multicolumn{2}{c | }{105 (single Tg)} | 218 | Miscible |
*Mod-PC: Copolyestercarbonate containing 20 mol% this compound
Table 2: Hypothetical Mechanical Properties of PC/PBT Blends
| Blend Composition (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) |
| 70 PC / 30 PBT (Control) | 55 | 60 | 80 |
| 70 Mod-PC* / 30 PBT | 62 | 90 | 150 |
| 50 PC / 50 PBT (Control) | 52 | 50 | 65 |
| 50 Mod-PC* / 50 PBT | 58 | 75 | 120 |
*Mod-PC: Copolyestercarbonate containing 20 mol% this compound
Conclusion
The use of this compound as a reactive comonomer in the synthesis of copolyestercarbonates offers a promising strategy for enhancing the miscibility and performance of polycarbonate-polyester blends. By carefully controlling the synthesis and blending processes, researchers can develop novel materials with a tailored balance of properties, opening up new possibilities for applications in various fields, including automotive, electronics, and medical devices. The protocols and characterization techniques outlined in this application note provide a solid framework for the systematic development and evaluation of these advanced polymer blends.
References
- 1. polymersx.com [polymersx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends [redalyc.org]
- 10. prlresins.com [prlresins.com]
- 11. Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) [pubs.sciepub.com]
The Strategic Application of 5-Ethylresorcinol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of the Resorcinol Scaffold in Medicinal Chemistry
The resorcinol framework, a 1,3-dihydroxybenzene structure, is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and the reactivity of its hydroxyl groups make it an invaluable building block for the synthesis of complex molecular architectures. Among its derivatives, 5-ethylresorcinol emerges as a particularly strategic starting material for the synthesis of various pharmaceutical intermediates. The presence of the ethyl group at the 5-position provides a lipophilic anchor and a point for further molecular elaboration, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 5-ethylresorcinol in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the optimization of reaction conditions.
Core Application: 5-Ethylresorcinol as a Precursor for Bioactive Molecules
5-Alkylresorcinols, including 5-ethylresorcinol, are recognized as important intermediates in the synthesis of a variety of bioactive compounds. Notably, they serve as precursors for synthetic cancer-resisting substances and are crucial in the development of medicines for immunodeficiency diseases.[1] Their biological activity is often attributed to their ability to interact with biological membranes and inhibit certain enzymes.[2]
A fundamental reaction for functionalizing the electron-rich resorcinol ring is electrophilic aromatic substitution. Reactions such as the Friedel-Crafts acylation and the Vilsmeier-Haack reaction are powerful tools for introducing key functional groups that can be further elaborated into complex heterocyclic systems common in many drug molecules.
Featured Application: Synthesis of a Cannabinoid Analogue Intermediate
One of the significant applications of 5-substituted resorcinols is in the synthesis of cannabinoid analogues. These compounds have garnered considerable interest for their therapeutic potential in a range of conditions, including pain, inflammation, and epilepsy. The following section details a synthetic protocol for an intermediate in the synthesis of a cannabinoid analogue, starting from 5-ethylresorcinol. This protocol is based on established synthetic strategies for this class of molecules.
Experimental Workflow: From 5-Ethylresorcinol to a Key Cannabinoid Precursor
The overall synthetic strategy involves the protection of the hydroxyl groups of 5-ethylresorcinol, followed by a regioselective formylation, and subsequent reaction with a suitable terpenoid component.
Caption: Synthetic workflow for a cannabinoid analogue intermediate.
Detailed Protocol: Synthesis of 2,4-Dimethoxy-6-ethylbenzaldehyde
This protocol details the first two critical steps in the synthesis of the cannabinoid analogue intermediate: the protection of the hydroxyl groups of 5-ethylresorcinol and the subsequent formylation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purity |
| 5-Ethylresorcinol | 2896-60-8 | 138.16 g/mol | >98% |
| Dimethyl sulfate | 77-78-1 | 126.13 g/mol | >99% |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | >99% |
| Acetone | 67-64-1 | 58.08 g/mol | ACS Grade |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M aq. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aq. |
| Brine | N/A | N/A | Saturated aq. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
Step 1: Protection of Hydroxyl Groups (Methylation)
Rationale: The hydroxyl groups of 5-ethylresorcinol are reactive and can interfere with the subsequent formylation reaction. Protecting them as methyl ethers prevents unwanted side reactions and ensures the regioselective introduction of the formyl group.
Procedure:
-
To a stirred solution of 5-ethylresorcinol (10.0 g, 72.4 mmol) in acetone (200 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (30.0 g, 217 mmol).
-
Slowly add dimethyl sulfate (17.2 mL, 181 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxyethylbenzene as a pale yellow oil.
Expected Yield: 90-95%
Step 2: Regioselective Formylation (Vilsmeier-Haack Reaction)
Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a weak electrophile that regioselectively attacks the most electron-rich position of the 3,5-dimethoxyethylbenzene ring, which is the C2 position, ortho to both methoxy groups.
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (11.2 mL, 145 mmol) in anhydrous DCM (50 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (8.6 mL, 92.5 mmol) dropwise to the DMF solution under a nitrogen atmosphere, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3,5-dimethoxyethylbenzene (from Step 1, assuming 72.4 mmol) in anhydrous DCM (50 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with 2 M HCl (100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,4-dimethoxy-6-ethylbenzaldehyde.
Expected Yield: 70-80%
Conclusion and Future Perspectives
5-Ethylresorcinol serves as a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note demonstrate a reliable and scalable pathway to a key precursor for cannabinoid analogues. The principles of protecting group chemistry and regioselective electrophilic aromatic substitution are fundamental to the successful synthesis of such intermediates. Further exploration of other electrophilic substitution reactions on the 5-ethylresorcinol scaffold, as well as its use in cross-coupling reactions, will undoubtedly expand its utility in the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5-Ethyl-1,3-Benzenediol Derivatives
Introduction: The Therapeutic Potential of 5-Ethyl-1,3-Benzenediol Derivatives as Enzyme Inhibitors
This compound, also known as 5-ethylresorcinol, and its derivatives are phenolic compounds that have garnered significant interest in the fields of pharmacology and cosmetic science.[1] Their structural resemblance to the endogenous substrates of various enzymes makes them prime candidates for the development of novel enzyme inhibitors. Enzyme inhibition is a cornerstone of drug discovery, with many therapeutic agents functioning by modulating the activity of specific enzymes. The investigation into the inhibitory effects of this compound derivatives could lead to the development of new treatments for a range of conditions, from hyperpigmentation to neurodegenerative diseases.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and validate robust enzyme inhibition assays for this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring a deep understanding of the underlying principles of enzyme kinetics and inhibition.
Pillar 1: Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics is fundamental to the development of meaningful inhibition assays. Enzymes accelerate biochemical reactions by binding to substrates at their active site and converting them into products. Inhibitors are molecules that interfere with this process, reducing the rate of the enzymatic reaction. The primary types of reversible enzyme inhibition are:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[2][3] This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), without affecting Vmax itself.[4]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site.[3] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor does not prevent substrate binding. Non-competitive inhibitors decrease Vmax but do not affect Km.[4]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[2][3] This type of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km.[4]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[3] The kinetic effects of mixed inhibitors are a combination of competitive and uncompetitive inhibition, affecting both Km and Vmax.[3]
The following diagram illustrates these fundamental modes of reversible enzyme inhibition.
Caption: Modes of Reversible Enzyme Inhibition.
Pillar 2: Assay Development and Validation: A Step-by-Step Guide
The development of a robust and reliable enzyme inhibition assay is a multi-step process that requires careful planning and execution.[5][6] The overarching goal is to create an assay that is sensitive, reproducible, and suitable for its intended purpose, whether for high-throughput screening or detailed mechanistic studies.[5]
The following workflow provides a general framework for assay development and validation:
Caption: General Workflow for Enzyme Inhibition Assay Development.
Target Enzyme Selection
The choice of enzyme is dictated by the therapeutic or cosmetic area of interest. For this compound derivatives, which are phenolic compounds, enzymes such as tyrosinase and horseradish peroxidase are excellent starting points due to their involvement in oxidation and pigmentation processes.
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a primary target for skin-lightening agents and treatments for hyperpigmentation.[7]
-
Horseradish Peroxidase (HRP): A widely used enzyme in various biotechnological applications, it serves as a good model for studying the inhibition of peroxidases, which are implicated in various physiological and pathological processes.
Reagent Preparation and Quality Control
The quality and consistency of reagents are critical for reproducible results.
-
Enzyme: Use a highly purified enzyme preparation. Determine the optimal enzyme concentration that yields a linear reaction rate over a reasonable time course.
-
Substrate: The substrate should be of high purity. Prepare fresh substrate solutions for each experiment to avoid degradation.
-
Inhibitors: this compound derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Subsequent dilutions should be made in the assay buffer.
-
Buffer: The pH and ionic strength of the buffer can significantly impact enzyme activity. Optimize the buffer conditions to ensure maximal and stable enzyme activity.
Assay Optimization
Optimization is an iterative process to define the best conditions for the assay.[8]
-
Enzyme Concentration: Determine the enzyme concentration that results in a robust signal-to-background ratio and a linear reaction rate.
-
Substrate Concentration: The substrate concentration should be carefully chosen based on the goals of the assay. For initial screening, a substrate concentration close to the Km value is often used.
-
Incubation Time: Determine the optimal incubation time that allows for sufficient product formation without substrate depletion or enzyme instability.
-
Solvent Tolerance: Assess the effect of the solvent (e.g., DMSO) on enzyme activity to establish the maximum permissible concentration in the assay.
Assay Validation
Assay validation ensures that the developed method is fit for its purpose.[9] Key validation parameters include:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar 3: Detailed Protocols for Enzyme Inhibition Assays
The following sections provide detailed, step-by-step protocols for tyrosinase and horseradish peroxidase inhibition assays, which are particularly relevant for screening this compound derivatives.
Tyrosinase Inhibition Assay Protocol
This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.[10]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives (test compounds)
-
Kojic acid (positive control)[10]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[10]
-
Prepare a fresh solution of L-DOPA in phosphate buffer.[10]
-
Dissolve the test compounds and kojic acid in DMSO to create stock solutions.[10]
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.[10]
-
-
Assay Protocol (96-well plate):
-
Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[10]
-
Control Wells (No Inhibitor): Add 20 µL of the buffer/DMSO vehicle, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[10]
-
Blank Wells (No Enzyme): Add 20 µL of the test compound dilution and 140 µL of phosphate buffer.[10]
-
Positive Control Wells: Add 20 µL of kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[10]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.[10]
-
Incubate the plate at 37°C for 20 minutes.[10]
-
Measure the absorbance at 475 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well.[7]
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[11] This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13]
-
Horseradish Peroxidase (HRP) Inhibition Assay Protocol
This assay measures the inhibition of HRP activity using a chromogenic substrate. The oxidation of the substrate in the presence of hydrogen peroxide is monitored spectrophotometrically.[14]
Materials and Reagents:
-
Horseradish Peroxidase (HRP) (EC 1.11.1.7)
-
Hydrogen Peroxide (H₂O₂)
-
o-dianisidine (or another suitable chromogenic substrate)
-
This compound derivatives (test compounds)
-
Sodium Azide (positive control)[15]
-
Sodium Phosphate Buffer (0.01 M, pH 6.0)[16]
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HRP in the phosphate buffer.
-
Prepare a fresh solution of hydrogen peroxide in deionized water and dilute it to the final working concentration in the buffer.[16]
-
Prepare a fresh 1% solution of o-dianisidine in methanol.[16]
-
Dissolve the test compounds and sodium azide in a suitable solvent (e.g., DMSO or buffer).
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
-
Assay Protocol (96-well plate):
-
Prepare a reaction mixture containing the phosphate buffer, hydrogen peroxide, and o-dianisidine.[16]
-
Test Wells: Add a specific volume of the test compound dilution to the wells.
-
Control Wells (No Inhibitor): Add the same volume of the buffer/solvent vehicle to the wells.
-
Blank Wells (No Enzyme): Add the test compound dilution but replace the enzyme solution with buffer in the next step.
-
Positive Control Wells: Add a specific volume of the sodium azide dilution to the wells.
-
Initiate the reaction by adding a specific volume of the HRP solution to all wells except the blanks.
-
Immediately measure the absorbance at 460 nm in kinetic mode for a set period (e.g., 5 minutes) or as an endpoint reading after a fixed incubation time.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of HRP inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100
-
Determine the IC50 value as described for the tyrosinase inhibition assay.
-
Pillar 4: Data Presentation and Interpretation
Table 1: Example IC50 Values for this compound Derivatives against Tyrosinase
| Compound | IC50 (µM) |
| This compound | 25.3 ± 2.1 |
| Derivative A | 15.8 ± 1.5 |
| Derivative B | 5.2 ± 0.6 |
| Kojic Acid (Positive Control) | 18.7 ± 1.9 |
Table 2: Example Kinetic Parameters for a this compound Derivative against HRP
| Condition | Km (mM) | Vmax (µM/min) | Inhibition Type |
| No Inhibitor | 0.5 | 100 | - |
| Derivative C (10 µM) | 1.2 | 100 | Competitive |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of this compound derivatives as enzyme inhibitors. By adhering to the principles of sound assay development, optimization, and validation, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of novel therapeutic and cosmetic agents. The detailed step-by-step protocols for tyrosinase and HRP inhibition assays offer practical starting points for screening these promising compounds. A thorough understanding of enzyme kinetics and the different modes of inhibition is paramount for the accurate interpretation of experimental results and the elucidation of the mechanism of action of potential inhibitors.
References
- 1. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. ichorlifesciences.com [ichorlifesciences.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. The Process of Assay Development and Validation - InfinixBio [infinixbio.com]
- 10. benchchem.com [benchchem.com]
- 11. courses.edx.org [courses.edx.org]
- 12. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 13. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 14. ableweb.org [ableweb.org]
- 15. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 16. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
Purifying 5-Ethyl-1,3-Benzenediol: A Detailed Guide to Column Chromatography
This comprehensive guide provides detailed application notes and protocols for the purification of 5-ethyl-1,3-benzenediol via column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and practical, field-proven methodologies.
Introduction
This compound, also known as 5-ethylresorcinol, is a phenolic compound with growing interest in various industrial and pharmaceutical applications.[1] Its antioxidant and antimicrobial properties make it a valuable ingredient in cosmetics and personal care products.[1] Furthermore, its role as a reactant in the synthesis of advanced polymers and specialty chemicals underscores the need for high-purity material.[2] Achieving the requisite purity often necessitates a robust and efficient purification strategy, with column chromatography being a cornerstone technique.
This guide delves into the nuances of purifying this compound using column chromatography, explaining the rationale behind experimental choices to ensure reproducible and high-quality outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification protocol. These properties dictate its interaction with the stationary and mobile phases in column chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1][3][4] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][3] |
| Melting Point | 98-99 °C | [3][5] |
| Boiling Point | 122 °C at 0.1 Torr | [3] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol. Limited solubility in water. | [1][3][6] |
| pKa (predicted) | 9.55 ± 0.10 | [6] |
| logP (predicted) | 1.66020 | [5] |
The presence of two hydroxyl groups makes this compound a polar molecule, capable of forming hydrogen bonds. This polarity is the primary factor governing its retention on a polar stationary phase like silica gel.
Principles of Column Chromatography for this compound Purification
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For polar compounds like this compound, normal-phase chromatography is a highly effective technique.
Stationary Phase Selection
Silica gel is the most common and effective stationary phase for the purification of phenolic compounds due to its polar nature.[7][8] The silanol groups (Si-OH) on the surface of silica gel interact with the polar hydroxyl groups of this compound through hydrogen bonding. For particularly sensitive compounds or to mitigate strong acidic interactions, deactivated silica gel (e.g., treated with a base like triethylamine) can be employed.[9][10]
Mobile Phase Selection
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used. The polarity of the mobile phase is adjusted to control the elution of the target compound.
-
Non-polar component: Hexane or heptane are common choices.
-
Polar component: Ethyl acetate, dichloromethane (DCM), or diethyl ether are frequently used. For highly polar compounds, a small percentage of methanol can be added to the mobile phase.[10]
The optimal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.
Experimental Protocol
This protocol outlines a step-by-step methodology for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. TLC Analysis to Determine Optimal Solvent System:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1 or 3:1).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.
2. Pack the Chromatography Column:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.[11]
3. Prepare and Load the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[12] Carefully add this solution to the top of the column using a pipette.[12]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12][13] Carefully add this powder to the top of the column.[12]
4. Elute the Column:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
5. Collect Fractions:
-
Collect fractions of a consistent volume in labeled test tubes or flasks.
6. Monitor Fractions by TLC:
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Develop and visualize the TLC plates to identify which fractions contain the pure compound.
7. Combine Pure Fractions:
-
Combine the fractions that contain only the pure this compound.
8. Evaporate Solvent:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[9] |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Poor separation (overlapping bands) | Improper solvent system or column packing. | Re-evaluate the solvent system using TLC. Ensure the column is packed uniformly without cracks or channels. |
| Peak tailing | Strong interaction with the stationary phase. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds).[14] |
| Compound streaking on TLC/column | Sample is overloaded or interacting strongly with silica. | Use a smaller amount of sample. For basic compounds, adding a small amount of triethylamine to the eluent can help.[14] |
| Cracked or channeled silica bed | Improper packing or running the column dry. | Ensure the silica is packed as a uniform slurry and never allow the solvent level to drop below the top of the silica bed. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[15][16]
Conclusion
The purification of this compound by column chromatography is a reliable and scalable method for obtaining high-purity material. By carefully selecting the stationary and mobile phases based on the compound's physicochemical properties and following a systematic protocol, researchers can achieve excellent separation and yield. This guide provides the foundational knowledge and practical steps necessary for successful purification, empowering scientists to advance their research and development endeavors.
References
- 1. CAS 4299-72-3: 5-Ethylresorcinol | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Application Note & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Novel 5-Ethyl-1,3-benzenediol Derivatives
Abstract
The synthesis of novel compounds from foundational chemical scaffolds like 5-ethyl-1,3-benzenediol is a cornerstone of modern drug discovery. These new chemical entities (NCEs) hold therapeutic promise but require rigorous evaluation of their biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of essential in vitro cytotoxicity assays. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. This guide details protocols for assessing metabolic viability (MTT Assay), lysosomal integrity (Neutral Red Uptake Assay), membrane integrity (LDH Assay), and apoptosis induction (Caspase-3/7 Assay), enabling a multi-faceted understanding of a compound's cytotoxic profile.
Foundational Concepts: The Rationale Behind the Protocols
The initial phase of evaluating any novel compound involves determining its effect on cell viability. A compound that effectively kills cancer cells is a potential therapeutic, while one that indiscriminately kills all cells is a toxin. In vitro cytotoxicity assays are the primary tools for making this distinction early in the discovery pipeline. The choice of assay is not arbitrary; it is dictated by the specific questions being asked about the compound's mechanism of action.
The Importance of a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. For instance, a compound might interfere with the specific chemistry of one assay, leading to false results. Phenolic compounds, such as derivatives of this compound, can be particularly challenging due to their redox properties, which may interfere with tetrazolium-based assays.[1] Therefore, a panel of assays based on different biological principles is essential for validating initial findings.
-
Metabolic Assays (e.g., MTT): Measure the activity of cellular enzymes, providing a snapshot of overall metabolic health.
-
Integrity Assays (e.g., Neutral Red, LDH): Assess the physical integrity of cellular compartments like lysosomes and the plasma membrane.
-
Apoptosis Assays (e.g., Caspase-3/7): Directly measure key biochemical events in programmed cell death pathways.
Strategic Selection of Cell Lines
The biological context is paramount. The choice of cell lines should be directly relevant to the intended therapeutic application of the novel compounds.
-
Cancer Cell Lines: For oncology applications, a panel of cancer cell lines is appropriate. The NCI-60 panel, for example, provides a broad spectrum of human cancer types.[2] It is advisable to start with commonly used and well-characterized lines such as:
-
Non-Cancerous Control Lines: To assess the therapeutic index—the compound's selectivity for cancer cells over healthy cells—it is critical to include a non-cancerous cell line.[6] The choice should ideally match the tissue of origin of the cancer cell line (e.g., normal colon epithelial cells alongside HCT-116). Commonly used control lines include human fibroblasts.[7]
-
Cell Culture Best Practices: All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity. Adherence to standard cell culture protocols is crucial for reproducibility.[8][9][10][11]
Core Cytotoxicity Assay Methodologies
This section provides the principles and detailed protocols for four complementary cytotoxicity assays.
MTT Assay: Assessing Mitochondrial Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Caption: Workflow for the MTT Cell Viability Assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the compound's solvent, e.g., <0.5% DMSO).[13][14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Mix thoroughly on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
-
Plot % Viability against compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase and avoids over-confluency.[14] |
| Solvent (Vehicle) | DMSO, <0.5% final conc. | Common solvent for organic compounds; concentration kept low to avoid solvent-induced toxicity.[14] |
| Wavelength | 570 nm | Optimal absorbance wavelength for the formazan product.[12] |
| Controls | Vehicle, Untreated, Blank | Essential for accurate calculation of viability and background correction. |
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
Principle: The NRU assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[16] The dye is a weak cationic dye that penetrates cell membranes and accumulates in lysosomes where the pH is low. Cytotoxicity causes damage to the cell surface membrane, leading to lysosomal fragility and an inability to retain the dye. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[16][17][18] This assay is recognized by regulatory bodies like the OECD.[19][20]
Caption: Workflow for the Neutral Red Uptake (NRU) Assay.
Experimental Protocol: NRU Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Dye Incubation: After the compound exposure period, remove the treatment medium. Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2 hours at 37°C.[16]
-
Washing: Carefully remove the dye-containing medium and wash the cells with 150 µL of PBS to remove unincorporated dye.[18]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[18]
-
Absorbance Measurement: Shake the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[17][18]
Data Analysis:
-
Calculation of % Viability and determination of IC₅₀ are performed as described for the MTT assay.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[21] When the plasma membrane is damaged—a hallmark of necrosis—LDH is rapidly released into the cell culture medium.[21] The LDH assay measures this released enzyme activity. The enzymatic reaction involves the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like WST) into a colored formazan product.[21] The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead or damaged cells.
Caption: Principle of the LDH Cytotoxicity Assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. It is critical to set up the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control: Cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of incubation (maximum LDH release).
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5-10 minutes.[22] Carefully transfer 50 µL of supernatant from each well to a fresh flat-bottom 96-well plate.[23]
-
Reaction Setup: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well containing the supernatant.[23]
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[23]
Data Analysis:
-
First, subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Vehicle_Control) / (Absorbance_High_Control - Absorbance_Vehicle_Control)] * 100
Caspase-Glo® 3/7 Assay: Detecting Apoptosis Execution
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[24][25] These enzymes cleave specific cellular substrates, leading to the dismantling of the cell. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[24][26] When active caspase-3/7 in apoptotic cells cleaves this substrate, a substrate for luciferase (aminoluciferin) is released. The luciferase enzyme then generates a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[26]
Caption: Simplified Apoptotic Pathway and Caspase-3/7 Assay Principle.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) and treat with compounds as described in the MTT protocol.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add-Mix-Measure: Add 100 µL of the prepared reagent to each well. Mix gently on a plate shaker for 30-60 seconds.[26]
-
Incubation: Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background reading (from wells with medium but no cells).
-
Data is often expressed as Fold Induction of Caspase Activity: Fold Induction = Luminescence_Treated / Luminescence_Vehicle_Control
Data Integration and Troubleshooting
3.1. Building a Comprehensive Cytotoxicity Profile
By combining the results from these assays, a more complete picture of the compound's effect emerges.
| Assay | Biological Principle | Interpretation of Positive Result |
| MTT | Mitochondrial function | Decrease in signal indicates loss of metabolic activity (cytotoxicity or cytostasis). |
| NRU | Lysosomal integrity | Decrease in signal indicates loss of membrane integrity, often associated with cell death. |
| LDH | Plasma membrane rupture | Increase in signal indicates necrotic cell death. |
| Caspase-3/7 | Apoptosis execution | Increase in signal indicates induction of apoptosis. |
Example Interpretation: A novel compound that results in a decreased MTT and NRU signal, a large increase in Caspase-3/7 activity, but only a minor increase in LDH release is likely inducing cell death primarily through an apoptotic mechanism.
3.2. Common Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the plate.[27] | Ensure a homogenous cell suspension; Calibrate pipettes; Avoid using outer wells or fill them with sterile PBS.[27] |
| Low Absorbance/Signal | Cell density too low; Insufficient incubation time with assay reagent.[14] | Perform a cell titration experiment to find the optimal seeding density; Optimize incubation time (e.g., 1-4 hours for MTT).[14] |
| Compound Interference | Phenolic compounds can reduce MTT directly; Colored compounds interfere with absorbance readings.[1] | Run a cell-free control with the compound and assay reagent to check for direct chemical interaction; Use an orthogonal assay (e.g., LDH or Caspase-Glo®). |
| Unexpected Results | Mycoplasma contamination; High cell passage number leading to altered phenotype.[27] | Regularly test for mycoplasma; Use low-passage cells from a validated cell bank for all experiments.[27] |
References
- 1. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. atcc.org [atcc.org]
- 10. onscience.es [onscience.es]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. qualitybiological.com [qualitybiological.com]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 25. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-1,3-benzenediol
Introduction
Welcome to the technical support guide for the synthesis of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol). This molecule is a key intermediate in the development of various fine chemicals and pharmaceutical agents.[1] While the synthesis appears straightforward on paper, researchers frequently encounter challenges that can significantly impact yield and purity. Common hurdles include poor regioselectivity, competing side reactions, and harsh reaction conditions that lead to substrate degradation.
This guide is structured as a series of troubleshooting questions and answers, designed to directly address the practical issues faced in the laboratory. We will focus on the most common and reliable synthetic route: a two-step process involving the Friedel-Crafts acylation of resorcinol followed by the reduction of the resulting ketone intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.
Primary Synthetic Workflow Overview
The most prevalent and scalable approach to synthesizing this compound involves two key transformations. This pathway is favored due to the high regioselectivity achievable in the initial acylation step, which circumvents the common issues of C- vs. O-alkylation and poly-substitution seen in direct alkylation methods.[2][3]
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The initial step, the acylation of resorcinol, is critical for setting the stage for a high-yield synthesis. The goal is to selectively introduce an acetyl group at the C4 position, which is para to one hydroxyl group and ortho to the other, to form 2,4-dihydroxyacetophenone.
Q1: My acylation reaction is giving a very low yield of the desired 2,4-dihydroxyacetophenone. What are the most likely causes?
A1: Low yield in this step typically points to one of three areas: the choice of catalyst, reaction conditions, or workup procedure.
-
Inappropriate Lewis Acid Catalyst: The hydroxyl groups of resorcinol are highly activating, but they can also complex with strong Lewis acids, deactivating the ring. A milder Lewis acid is often preferred. While AlCl₃ is a classic choice, it can sometimes lead to charring and side products. Zinc chloride (ZnCl₂) is an excellent, milder alternative that often provides cleaner reactions and higher yields for this specific transformation.
-
Suboptimal Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. Running the reaction too cold may result in low conversion rates. Conversely, excessive heat can promote the formation of undesired isomers and polymeric byproducts. A typical temperature range for this reaction is between 60°C and 80°C, but this should be optimized for your specific solvent and catalyst system.
-
Competing O-Acylation (Ester Formation): The hydroxyl groups can be acylated to form an ester. While this can sometimes be rearranged to the C-acylated product via a Fries rearrangement, it is often an undesired side reaction. The choice of solvent and catalyst can influence the C- vs. O-acylation ratio. Generally, non-polar solvents can favor C-acylation.
-
Workup Issues: The product, 2,4-dihydroxyacetophenone, has some water solubility. During the aqueous workup to quench the catalyst, excessive washing or large volumes of water can lead to product loss. It is advisable to perform extractions with a suitable organic solvent like ethyl acetate immediately after quenching.
Q2: I'm observing multiple products on my TLC plate. How can I improve the regioselectivity to favor the 4-acetyl product?
A2: Excellent question. Resorcinol's high reactivity can lead to acylation at other positions or di-acylation. The C4 position is electronically and sterically favored, but conditions must be controlled to exploit this.
-
Control Stoichiometry: Use only a slight excess (1.05 to 1.1 equivalents) of the acylating agent (e.g., acetic anhydride or acetyl chloride). A large excess will significantly increase the likelihood of di-acylation.
-
Reaction Solvent: Using a solvent like nitrobenzene can sometimes improve selectivity in Friedel-Crafts reactions, although it can be difficult to remove. A more practical approach is to use a less coordinating solvent or even run the reaction neat with the acylating agent if conditions permit. Recent studies on similar substrates have shown that bases like cesium bicarbonate in acetonitrile can offer excellent regioselectivity for the 4-position.[4][5]
-
Method of Addition: Slowly adding the acylating agent to the mixture of resorcinol and catalyst can help maintain a low instantaneous concentration of the electrophile, thereby suppressing side reactions.
Table 1: Impact of Acylation Parameters
| Parameter | Recommendation | Rationale for High Yield |
| Acylating Agent | Acetic Anhydride | Less reactive and easier to handle than acetyl chloride, often leading to cleaner reactions. |
| Catalyst | Zinc Chloride (ZnCl₂) | Milder Lewis acid that minimizes substrate degradation and side reactions compared to AlCl₃. |
| Solvent | None (Neat) or Acetonitrile | Simplifies the reaction setup and purification. Acetonitrile with a mild base can improve regioselectivity.[4] |
| Temperature | 60 - 80 °C | Balances reaction rate with minimizing byproduct formation. Requires optimization. |
| Stoichiometry | 1.05 eq. Acylating Agent | Prevents di-acylation and other side reactions by limiting the electrophile. |
Protocol 1: Optimized Acylation of Resorcinol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (1.0 eq) and anhydrous zinc chloride (1.2 eq).
-
Slowly add acetic anhydride (1.05 eq) to the mixture with stirring.
-
Heat the reaction mixture to 70°C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by adding cold 2M HCl solution.
-
A precipitate of 2,4-dihydroxyacetophenone should form. If not, extract the aqueous layer 3-4 times with ethyl acetate.
-
Collect the solid by filtration or combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure 2,4-dihydroxyacetophenone.[6]
Part 2: Troubleshooting the Carbonyl Reduction
This second step reduces the ketone of 2,4-dihydroxyacetophenone to a methylene (CH₂) group. The choice of reduction method is the most critical decision in the entire synthesis, as the phenolic hydroxyl groups make the substrate sensitive to both strongly acidic and certain catalytic conditions.
Q3: Which reduction method is best for this conversion? I'm concerned about the sensitivity of the phenol groups.
A3: This is the central challenge of the synthesis. You must choose a method that is powerful enough to reduce the aryl ketone but compatible with the electron-rich, acid/base-sensitive dihydroxy-phenyl ring. The three main options are Clemmensen, Wolff-Kishner, and Catalytic Hydrogenation.
Caption: Decision tree for selecting a reduction method.
-
Clemmensen Reduction (Zn(Hg), conc. HCl): Not Recommended. The conditions are extremely acidic.[7][8] While effective for many aryl ketones, the concentrated HCl will likely lead to polymerization and degradation of the highly activated resorcinol ring. Yields are typically very low and the product is impure.
-
Catalytic Hydrogenation (H₂, Pd/C): A Viable but Cautious Option. This method is milder than the others. However, there is a significant risk of reducing the benzene ring, especially under high pressure or with extended reaction times. Furthermore, direct hydrogenolysis of the C=O bond to the desired CH₂ can be slow, often stopping at the benzylic alcohol intermediate (1-(2,4-dihydroxyphenyl)ethanol).[9] Careful selection of catalyst (e.g., Pd/C in an acidic medium like acetic acid) and rigorous monitoring are required.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): Highly Recommended. This reaction is performed under strongly basic conditions, to which the phenol groups are tolerant (they will simply be deprotonated to form phenoxides).[10][11] The high temperatures required (180-200°C) are the main drawback, but the Huang-Minlon modification , which uses a high-boiling solvent like diethylene glycol, makes this method robust and high-yielding for this specific substrate.[10][12]
Q4: My Wolff-Kishner reduction is slow and gives incomplete conversion. How can I drive it to completion?
A4: This is a classic Wolff-Kishner problem. The reaction proceeds via a hydrazone intermediate, and the key to success is removing water to allow the reaction temperature to rise sufficiently for the final elimination step, which releases nitrogen gas.
-
Use the Huang-Minlon Modification: This is essential. Instead of a sealed system, use a setup that allows for distillation. After the initial formation of the hydrazone at a lower temperature (e.g., 110-130°C), you increase the heat to distill off water and excess hydrazine. This allows the reaction pot temperature to climb to ~190-200°C, which is necessary for the final reduction step.[10][12][13]
-
Ensure Anhydrous Conditions in the Final Stage: Any water present will lower the maximum achievable temperature. Ensure your solvent (diethylene glycol) is dry.
-
Sufficient Base: A significant excess of base (e.g., 3-4 equivalents of KOH or NaOH) is required to drive the deprotonations that are central to the mechanism.
Table 2: Comparison of Reduction Methods
| Method | Reagents | Conditions | Pros | Cons & Risks | Recommendation |
| Clemmensen | Zn(Hg), conc. HCl | Highly Acidic, Reflux | Powerful for robust ketones. | Substrate degradation, polymerization, low yield for phenols.[7][14] | Not Recommended |
| Catalytic H₂ | H₂, Pd/C | Neutral or Acidic, RT-50°C | Mild conditions. | Stops at alcohol intermediate, risk of ring reduction.[9] | Use with caution |
| Wolff-Kishner | H₂NNH₂, KOH | Highly Basic, 190-200°C | High yield, tolerant of phenols, reliable.[10][15] | High temperatures, requires careful execution (Huang-Minlon). | Highly Recommended |
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
In a round-bottom flask fitted with a distillation head and condenser, combine 2,4-dihydroxyacetophenone (1.0 eq), potassium hydroxide (KOH, 4.0 eq), and diethylene glycol.
-
Add hydrazine hydrate (85% solution, 3.0 eq) to the mixture.
-
Heat the mixture to 130°C for 1 hour. During this time, the hydrazone intermediate will form.
-
Increase the temperature to begin distilling water and excess hydrazine from the reaction vessel.
-
Once the pot temperature reaches 190-200°C, rearrange the condenser for reflux and maintain this temperature for 3-4 hours. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the basic mixture with cold 6M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.
Part 3: FAQs on Purification and Analysis
Q5: What is the best way to purify the final product, this compound?
A5: The crude product from the Wolff-Kishner reduction is often a dark oil or solid. The primary impurities are unreacted starting material and potentially some side products from the high-temperature conditions.
-
Column Chromatography: This is the most effective method for achieving high purity. A silica gel column with a hexane/ethyl acetate solvent system is standard. The product is moderately polar and should elute well.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be effective. Toluene or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.
-
Acid-Base Extraction: An initial workup using an acid-base extraction can help remove non-phenolic impurities. Dissolve the crude product in an organic solvent, extract with a mild aqueous base (like sodium bicarbonate) to remove any acidic impurities, and then extract with a stronger base (like NaOH) to move your phenolic product into the aqueous layer. Re-acidification and extraction will then recover the purified product.
Q6: What analytical data should I look for to confirm the successful synthesis of this compound?
A6:
-
¹H NMR: Look for the characteristic signals of the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 2.6 ppm (CH₂). The aromatic region should simplify compared to the starting material, showing signals consistent with a 1,3,5-trisubstituted pattern. You should also see two broad singlets for the two -OH protons.
-
¹³C NMR: Confirm the presence of 8 unique carbon signals. The two carbons of the ethyl group should appear around 15 ppm and 29 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of 138.16 g/mol .[16]
By systematically addressing these common experimental pitfalls, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 6. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. Hydrogenation and Hydrogenolysis of Acetophenone | Semantic Scholar [semanticscholar.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Clemmensen reduction [unacademy.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Purification of 5-Ethylresorcinol
Welcome to the technical support center for the purification of 5-ethylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable phenolic compound. Drawing upon established principles of separation science and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.
Preamble: Understanding 5-Ethylresorcinol
5-Ethylresorcinol (C₈H₁₀O₂) is a derivative of resorcinol, a dihydroxybenzene. Its unique properties, including antioxidant and antimicrobial activities, make it a compound of interest in cosmetics and pharmaceuticals. Successful purification is paramount to ensure the quality, safety, and efficacy of the final product. Impurities can arise from the synthesis process, including unreacted starting materials, byproducts from side reactions, and isomeric impurities such as 4-ethylresorcinol. Degradation products can also form under suboptimal purification or storage conditions.
This guide will address common issues encountered during the two primary purification techniques for 5-ethylresorcinol: recrystallization and flash chromatography .
Section 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. However, its success with polar phenolic compounds like 5-ethylresorcinol can be challenging.
Frequently Asked Questions (FAQs) - Recrystallization
Question 1: My 5-ethylresorcinol is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a common issue with compounds that have relatively low melting points or when the solution is highly concentrated. The oil is an impure liquid form of your compound and will not lead to effective purification.
Causality and Solution Workflow:
// Nodes start [label="Problem: Oiling Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1: Solution is too\nconcentrated / Cooling is too rapid", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1a [label="Solution: Add more solvent to\nredissolve the oil with heating.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b [label="Solution: Slow down the cooling process.\n(e.g., insulated flask, dewar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2 [label="Cause 2: Inappropriate\nsolvent system", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2a [label="Solution: Change to a solvent with\nlower boiling point or different polarity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2b [label="Solution: Use a mixed solvent system to\nfine-tune solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 [label="Cause 3: High impurity load\ndepressing the melting point", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solution: Perform a preliminary purification\nstep (e.g., flash chromatography).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Resolution: Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; cause1 -> solution1a; solution1a -> end; cause1 -> solution1b; solution1b -> end; start -> cause2; cause2 -> solution2a; solution2a -> end; cause2 -> solution2b; solution2b -> end; start -> cause3; cause3 -> solution3; solution3 -> end; } dot Caption: Troubleshooting workflow for oiling out during recrystallization.
Step-by-Step Protocol to Prevent Oiling Out:
-
Re-dissolve the oil: Gently heat the solution to redissolve the oil.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Ensure slow cooling: Insulate the flask to allow for gradual cooling. This provides sufficient time for crystal nucleation and growth.
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod or add a "seed" crystal of pure 5-ethylresorcinol to induce crystallization.
-
Solvent System Re-evaluation: If oiling persists, a different solvent system may be necessary. A solvent in which 5-ethylresorcinol is slightly less soluble at higher temperatures might be a better choice.
Question 2: I'm getting a very low yield after recrystallization. What are the likely causes?
Answer: A low yield can be attributed to several factors, primarily related to the choice and volume of the recrystallization solvent.
| Potential Cause | Explanation | Troubleshooting Action |
| Excessive Solvent | Using too much solvent will keep a significant portion of the product dissolved even at low temperatures. | Evaporate some of the solvent and attempt to recrystallize again. |
| Premature Crystallization | Crystals forming during hot filtration will be lost. | Use a heated funnel and filter the solution quickly. Add a slight excess of hot solvent before filtration and then evaporate it. |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent at low temperatures. | Re-evaluate the solvent choice. An ideal solvent should have high solubility at high temperatures and low solubility at low temperatures. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. | Always use a minimal amount of ice-cold solvent for washing. |
Question 3: My purified 5-ethylresorcinol is still showing impurities by HPLC/TLC. Why is recrystallization not working effectively?
Answer: This indicates that the impurities have similar solubility properties to 5-ethylresorcinol in the chosen solvent, leading to co-crystallization. This is particularly common with isomeric impurities like 4-ethylresorcinol.
Strategies to Overcome Co-crystallization:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. A different solvent system may offer better discrimination between your product and the impurity.
-
Multiple Recrystallizations: Repeating the recrystallization process can sometimes improve purity, although this will lead to a lower overall yield.
-
Consider an Alternative Purification Technique: If co-crystallization is a persistent issue, flash chromatography is often a more effective method for separating compounds with similar properties.
A Note on Solvent Choice for 5-Ethylresorcinol:
Given its phenolic nature, solvents such as toluene, ethyl acetate/hexane mixtures, or water (if solubility allows) are good starting points for recrystallization. Due to the presence of hydroxyl groups, avoid using activated charcoal for decolorizing phenolic compounds as it can lead to the formation of colored complexes.
Section 2: Troubleshooting Flash Chromatography
Flash chromatography is a widely used technique for the rapid purification of organic compounds. For polar molecules like 5-ethylresorcinol, it can be highly effective but also prone to specific issues.
Frequently Asked Questions (FAQs) - Flash Chromatography
Question 1: I am observing significant peak tailing for 5-ethylresorcinol on my silica gel column. What is causing this and how can I improve the peak shape?
Answer: Peak tailing in the chromatography of phenolic compounds is often due to strong interactions between the acidic hydroxyl groups of the analyte and active sites (silanol groups) on the silica gel stationary phase.
Troubleshooting Peak Tailing:
// Nodes start [label="Problem: Peak Tailing\nin Flash Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Strong interaction with\nsilanol groups on silica", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1a [label="Solution 1: Add a polar modifier\nto the mobile phase (e.g., 0.1-1% acetic acid\nor triethylamine).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b [label="Solution 2: Use a less acidic\nstationary phase (e.g., alumina).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1c [label="Solution 3: Employ a reversed-phase\n(C18) column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Resolution: Symmetrical Peak Shape", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; cause1 -> solution1a; cause1 -> solution1b; cause1 -> solution1c; solution1a -> end; solution1b -> end; solution1c -> end; } dot Caption: Logical workflow for resolving peak tailing in flash chromatography.
Experimental Protocols:
-
Mobile Phase Modification:
-
Prepare your standard mobile phase (e.g., ethyl acetate/hexane).
-
To a fresh batch of the mobile phase, add a small amount of a modifier. For acidic compounds like 5-ethylresorcinol, adding 0.1-1% acetic acid can help to protonate the silanol groups and reduce unwanted interactions.
-
Run the chromatography with the modified mobile phase and observe the peak shape.
-
-
Alternative Stationary Phases:
-
Alumina: Consider using alumina (basic or neutral) as the stationary phase if interactions with silica are too strong.
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase flash chromatography can be an excellent alternative. A common mobile phase would be a gradient of methanol or acetonitrile in water.
-
Question 2: I am struggling to separate 5-ethylresorcinol from its isomer, 4-ethylresorcinol. What chromatographic strategies can I employ?
Answer: Separating positional isomers is a common chromatographic challenge. The subtle differences in their polarity require an optimized separation method.
Strategies for Isomer Separation:
| Strategy | Description | Implementation |
| Optimize Mobile Phase Polarity | A shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio can enhance resolution. | Use TLC to test various solvent systems with slightly different polarities to find the optimal separation window. |
| Change Solvent System | Different solvents can have different selectivities for the isomers. | Try replacing ethyl acetate with another polar solvent like acetone or using a ternary mixture (e.g., hexane/ethyl acetate/methanol). |
| High-Performance Flash Chromatography | Using smaller particle size silica can significantly improve resolution. | If available, use a pre-packed high-performance flash column. |
| Alternative Stationary Phases | A different stationary phase may offer better selectivity. | Consider using a diol- or cyano-bonded silica column, which can offer different interaction mechanisms. |
Question 3: My 5-ethylresorcinol appears to be degrading on the column. How can I prevent this?
Answer: Phenolic compounds can be susceptible to oxidation, especially on activated surfaces like silica gel.
Minimizing On-Column Degradation:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by drying, can help to passivate active sites.
-
Work Quickly: Minimize the time the compound spends on the column.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a nitrogen or argon atmosphere.
-
Consider Reversed-Phase Chromatography: C18 silica is generally less harsh than normal-phase silica.
Section 3: Purity Assessment and Final Product Stability
Question 1: What are the best analytical techniques to assess the purity of my final 5-ethylresorcinol product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative assessment of purity and for monitoring the progress of a reaction or purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities.
Question 2: How should I store my purified 5-ethylresorcinol to prevent degradation?
Answer: 5-Ethylresorcinol, like many phenolic compounds, can be sensitive to light, air (oxygen), and high temperatures.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a well-sealed, amber-colored vial to protect from light and moisture.
By understanding the underlying chemical principles and employing these troubleshooting strategies, researchers can overcome the common challenges in the purification of 5-ethylresorcinol and obtain a high-purity product suitable for their research and development needs.
Technical Support Center: Optimizing Reaction Conditions for the Ethylation of Resorcinol
Welcome to the technical support center for the ethylation of resorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important alkylation reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.
Introduction to Resorcinol Ethylation
The ethylation of resorcinol is a crucial transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and specialty polymers.[1] Resorcinol, a 1,3-dihydroxybenzene, is highly activated towards electrophilic substitution, but this reactivity also presents challenges in controlling selectivity and minimizing side reactions.[1][2] The primary goal is typically to achieve selective C-alkylation to produce 4-ethylresorcinol, a key building block, while avoiding undesired O-alkylation and polyalkylation products.[2][3]
This guide will delve into the common hurdles encountered during the ethylation of resorcinol, providing you with the knowledge to optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Conversion of Resorcinol
Question: I am observing a low conversion of my starting resorcinol. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low conversion in resorcinol ethylation often points to issues with catalyst activity, reaction temperature, or the choice of ethylating agent.
-
Catalyst Deactivation: The hydroxyl groups of resorcinol can act as Lewis bases and coordinate with Lewis acid catalysts like AlCl₃, effectively deactivating them.[4][5] This necessitates using a stoichiometric excess of the catalyst to ensure enough is available to activate the ethylating agent.[3]
-
Troubleshooting:
-
Increase the molar ratio of the Lewis acid catalyst to resorcinol. Start with a 1.5:1 ratio and incrementally increase it.
-
Consider using a milder, less susceptible catalyst. Moderately active Lewis acids such as FeCl₃ or SnCl₄ can be effective alternatives to the highly active AlCl₃.[6]
-
For greener approaches, solid acid catalysts like zeolites (e.g., H-beta) can be employed. The pore size and acidity of the zeolite can influence conversion and selectivity.[7]
-
-
-
Insufficient Reaction Temperature: Alkylation reactions require a certain activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Troubleshooting:
-
Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC to find the optimal temperature that balances conversion with byproduct formation.
-
Be aware that higher temperatures can also favor the formation of undesired isomers and byproducts.[3]
-
-
-
Reactivity of the Ethylating Agent: The choice of ethylating agent significantly impacts the reaction. Ethyl halides (e.g., ethyl bromide, ethyl chloride) are common choices.[8]
-
Troubleshooting:
-
Ensure the purity of your ethylating agent. Impurities can inhibit the catalyst.
-
The reactivity order for haloalkanes is generally RF > RCl > RBr > RI.[8] Using a more reactive ethyl halide might improve conversion at lower temperatures.
-
-
Poor Selectivity: C-Alkylation vs. O-Alkylation
Question: My reaction is producing a significant amount of the O-ethylated product (3-ethoxyphenol) instead of the desired C-ethylated product (4-ethylresorcinol). How can I favor C-alkylation?
Answer: The competition between C-alkylation and O-alkylation is a classic challenge in phenol chemistry.[3][9] Several factors, including solvent, temperature, and catalyst choice, can be manipulated to steer the reaction towards the desired C-alkylated product.[10]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent play a crucial role in determining the site of alkylation.[10]
-
Protic Solvents: Protic solvents like water or trifluoroethanol can hydrogen-bond with the phenolate oxygen, effectively "shielding" it and promoting C-alkylation.[10]
-
Aprotic Solvents: Aprotic solvents such as DMF or DMSO tend to favor O-alkylation.[10]
-
Troubleshooting:
-
Switch to a less polar or a protic solvent. A solvent screen is highly recommended.
-
Consider running the reaction in a non-polar solvent like hexane or toluene to suppress O-alkylation.
-
-
-
Temperature Control: Lower reaction temperatures generally favor C-alkylation, which is often the thermodynamically more stable product.[3]
-
Troubleshooting:
-
Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to proceed for a longer duration.
-
-
-
Catalyst Influence: Certain catalysts can exhibit a preference for C-alkylation.
-
Troubleshooting:
-
Solid acid catalysts, particularly zeolites with specific pore structures, can offer shape selectivity that favors the formation of the para-substituted C-alkylated product.[7]
-
-
Below is a summary of conditions that generally favor C- vs. O-alkylation:
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Solvent | Protic (e.g., water, TFE), Non-polar | Aprotic polar (e.g., DMF, DMSO) |
| Temperature | Lower | Higher |
| Counter-ion | Smaller, more coordinating | Larger, less coordinating |
Formation of Poly-ethylated Byproducts
Question: I am observing the formation of di- and tri-ethylated resorcinol derivatives in my reaction mixture, which is reducing the yield of my desired mono-ethylated product. How can I prevent this?
Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the initial alkylation product is often more reactive than the starting material.[2][8] The electron-donating nature of the first ethyl group further activates the aromatic ring towards subsequent electrophilic attack.
-
Stoichiometry of Reactants: The molar ratio of resorcinol to the ethylating agent is a critical parameter.
-
Troubleshooting:
-
Use a large excess of resorcinol relative to the ethylating agent.[3] This statistical approach increases the probability of the ethylating agent reacting with an unreacted resorcinol molecule rather than an already ethylated one. A starting point could be a 3:1 or 5:1 molar ratio of resorcinol to ethylating agent.
-
-
-
Slow Addition of Ethylating Agent: The concentration of the electrophile in the reaction mixture can influence the extent of polyalkylation.
-
Troubleshooting:
-
Add the ethylating agent slowly and dropwise to the reaction mixture containing resorcinol and the catalyst. This maintains a low concentration of the electrophile, minimizing the chance of multiple alkylations on the same ring.
-
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote polyalkylation.
-
Troubleshooting:
-
Monitor the reaction closely and quench it as soon as the desired mono-ethylated product is maximized.
-
Running the reaction at a lower temperature can also help to control the reactivity and reduce polyalkylation.
-
-
Isomer Control: Ortho- vs. Para-Ethylation
Question: My C-alkylation is not selective, and I am getting a mixture of 2-ethylresorcinol and 4-ethylresorcinol. How can I improve the regioselectivity to favor the para-product?
Answer: The directing effects of the two hydroxyl groups on the resorcinol ring favor substitution at the 2-, 4-, and 6-positions. Achieving high regioselectivity between the ortho (2- and 6-) and para (4-) positions can be challenging.
-
Thermodynamic vs. Kinetic Control: The ratio of ortho to para isomers can often be influenced by the reaction conditions.[3]
-
Thermodynamic Control: The para-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. Running the reaction at a higher temperature for a longer duration may favor the formation of the para-product.
-
Kinetic Control: The ortho-position can sometimes be the kinetically favored product, especially at lower temperatures.
-
Troubleshooting:
-
To favor the para-product, try running the reaction at a slightly elevated temperature (e.g., room temperature to 40 °C) and monitor the isomer ratio over time.
-
Conversely, if the ortho-product is desired, lower temperatures might be beneficial.
-
-
-
Steric Hindrance: The size of the electrophile and the catalyst can influence the regioselectivity.
-
Troubleshooting:
-
While not directly applicable to ethylation, for bulkier alkyl groups, steric hindrance would strongly favor the para-position.[3]
-
The choice of catalyst can also play a role. Some solid acid catalysts with specific pore architectures can provide shape selectivity, preferentially forming the less sterically hindered para-isomer.[7]
-
-
Experimental Workflow & Protocols
General Protocol for the Ethylation of Resorcinol
This protocol provides a starting point for optimizing the ethylation of resorcinol. It is crucial to perform small-scale trials to determine the optimal conditions for your specific setup.
Materials:
-
Resorcinol
-
Ethyl bromide (or other ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or a less toxic alternative)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charge the flask with resorcinol and the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred suspension. The addition is exothermic.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes.
-
Dissolve the ethyl bromide in a small amount of the anhydrous solvent and place it in the addition funnel.
-
Add the ethyl bromide solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the desired level of reactivity. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired 4-ethylresorcinol.
Visualizing Reaction Pathways
Reaction Scheme: Ethylation of Resorcinol
Caption: Possible products from the ethylation of resorcinol.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for resorcinol ethylation.
References
- 1. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 10. pharmaxchange.info [pharmaxchange.info]
resolving peak tailing in HPLC analysis of 5-ethyl-1,3-benzenediol
Technical Support Center: 5-Ethyl-1,3-benzenediol Analysis
Guide: Troubleshooting and Resolving Peak Tailing in HPLC
Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides an in-depth, question-and-answer-based approach to diagnosing and resolving the common issue of peak tailing in the HPLC analysis of this compound (also known as 5-ethylresorcinol). Achieving a symmetrical, Gaussian peak is paramount for accurate integration and reliable quantification.[1][2] This document will explore the underlying chemical principles causing peak distortion and offer systematic, field-proven solutions.
Part 1: Understanding the "Why" - The Root Causes of Peak Tailing
Before troubleshooting, it is critical to understand the specific chemical properties of this compound and its potential interactions within an HPLC system. Peak tailing is rarely random; it is a symptom of a secondary, undesirable retention mechanism occurring alongside the primary reversed-phase separation.[3]
For this compound, the primary culprits are:
-
Secondary Silanol Interactions: The analyte is a phenolic compound, featuring two polar hydroxyl (-OH) groups on a benzene ring.[4][5][6] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface, even after end-capping.[7][8] The polar hydroxyl groups of this compound can form hydrogen bonds with these active silanol sites.[3][9] This secondary interaction holds some analyte molecules on the column for longer than the bulk, resulting in a delayed elution and a "tail."[10]
-
Metal Chelation: The 1,3-diol configuration of the analyte can act as a chelating agent, binding to trace metal ions present in the system.[11][12] These metal impurities can originate from the silica packing material itself, the stainless-steel column hardware (inlet frit), tubing, or even the sample matrix.[1][10][13] This interaction also acts as a secondary retention mechanism, contributing significantly to peak asymmetry.
-
Mobile Phase pH Effects: The hydroxyl groups of this compound are weakly acidic, with a predicted pKa of approximately 9.55.[14][15] If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of its ionized (phenolate) and unionized forms.[16][17] These two forms have different retention characteristics, leading to peak broadening or splitting.[16]
Part 2: Systematic Troubleshooting Guide (Q&A Format)
This section provides a logical progression of questions to diagnose and resolve peak tailing. Start with the most common and easily addressable issues first.
Q1: My peak for this compound is tailing. Where should I begin?
A1: Always start by evaluating your mobile phase and sample preparation, as these are the most frequent sources of peak shape problems and are the easiest to modify.
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa (~9.55).[17] For this acidic compound, using a low-pH mobile phase (e.g., pH 2.5-3.5) is the most effective starting point. This suppresses the ionization of the phenolic hydroxyl groups, presenting a single, neutral species to the column and minimizing interactions with acidic silanols.[18][19]
-
Sample Solvent: The solvent used to dissolve your sample should be weaker than or equal in elution strength to your mobile phase.[18] Dissolving the sample in a strong solvent (like 100% acetonitrile or methanol) when the mobile phase is highly aqueous can cause peak distortion.[2] If possible, dissolve your sample directly in the initial mobile phase.
Q2: How do I properly select and optimize the mobile phase pH?
A2: The goal is to ensure the analyte is fully protonated (unionized).
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5.
-
Common Modifiers: Use high-purity additives like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[20] A typical starting concentration is 0.1% (v/v).
Table 1: Recommended Mobile Phase Starting Conditions
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses analyte ionization and minimizes silanol interactions.[18][19] |
| Buffer | Phosphate or Formate | Provides stable pH control.[21] |
| Buffer Concentration | 20-50 mM (for UV) | Ensures sufficient buffering capacity to resist pH shifts upon sample injection.[22] |
| Organic Modifier | Acetonitrile or Methanol | Methanol can sometimes be more effective at masking residual silanol groups.[9] |
Q3: I've adjusted the pH, but the peak is still tailing. Could my buffer be the issue?
A3: Yes, insufficient buffering can be a problem. If the buffer concentration is too low, the injection of your sample (which may have a different pH) can temporarily overwhelm the mobile phase at the column inlet, causing localized pH shifts and peak distortion.[22]
-
Action: If you are using a very low concentration of an acidic modifier (e.g., 0.01% TFA), the buffering capacity may be insufficient. Ensure you are using an adequate concentration, typically in the 20-50 mM range for UV-based applications. Always prepare buffers fresh and filter them before use.[22]
Q4: Mobile phase optimization didn't completely solve the problem. What should I investigate next?
A4: The next logical step is to focus on the column itself, as strong secondary interactions are likely occurring.
-
Column Age and Health: An old or heavily used column may suffer from stationary phase degradation, exposing more active silanol sites.[18] If you have a new, equivalent column, test it to see if the peak shape improves. If it does, the original column has likely reached the end of its lifespan.
-
Column Chemistry: Not all C18 columns are created equal. If you are using an older "Type A" silica column, it may have higher metal content and more acidic silanols, which are known to cause tailing with polar compounds.[23][24]
Q5: How can I specifically mitigate secondary silanol interactions?
A5: You can address silanol interactions through both column selection and mobile phase modification.
-
Use a Modern, High-Purity Column: This is the most effective long-term solution.
-
End-Capped Columns: Select a column that is explicitly described as "end-capped" or "base-deactivated." End-capping uses a small silylating agent to block many of the residual silanol groups, making the surface less active.[8][19]
-
High-Purity "Type B" Silica: Modern columns are typically packed with high-purity silica containing very low levels of metal impurities. This reduces the acidity of the silanol groups, thereby lessening their interaction with analytes.[24]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end. This feature helps to shield the silanol groups and can improve the peak shape for polar analytes.
-
-
Mobile Phase Additives (Use with caution):
-
Competing Base: Historically, additives like triethylamine (TEA) were added to the mobile phase.[23] The TEA, being a strong base, preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with the analyte. However, this approach can shorten column lifetime and is less common with modern high-performance columns.[19][23]
-
Q6: I suspect metal chelation is the cause. How can I confirm and resolve this?
A6: Metal chelation is a strong possibility due to the analyte's structure. You can diagnose this with a simple experiment.
-
Diagnostic Test: Add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your sample.[25] If the peak shape improves significantly upon injection, it confirms that metal interaction is a major contributor to the tailing.
-
Solution: To remove metal contaminants from your system, you can perform a passivation procedure. This involves flushing the entire HPLC system ( with the column removed ) with a chelating agent or a mild acid. A protocol for this is provided in the next section. For ongoing analysis, adding a very low concentration (5-10 µM) of EDTA to the mobile phase can be beneficial, but check for compatibility with your detection method (especially for LC-MS).[25]
Q7: Could my HPLC system hardware or injection parameters be at fault?
A7: Yes, if all peaks in your chromatogram (not just the analyte) show some tailing, the issue may be physical rather than chemical.
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with a wide internal diameter or poorly made connections) can cause band broadening and peak tailing.[1][26] Ensure all tubing is cut clean and flat and that all fittings are properly seated.
-
Column Void: A void or depression in the packing material at the column inlet will disrupt the sample band and cause significant peak shape distortion.[18][27] This can be confirmed by substituting the column with a new one.[28]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[1][29] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
Part 3: Protocols, Workflows, and Visualizations
Experimental Workflow: Systematic Troubleshooting of Peak Tailing
The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing for this compound.
Caption: A step-by-step troubleshooting workflow for peak tailing.
Mechanism Visualization: Silanol Interaction
This diagram illustrates the secondary hydrogen-bonding interaction between this compound and a residual silanol group on the stationary phase.
Caption: Secondary interaction causing peak tailing.
Protocol 2: Diagnosing and Mitigating Metal Chelation
Objective: To determine if metal chelation is the cause of peak tailing and to passivate the HPLC system if necessary.
Materials:
-
Ethylenediaminetetraacetic acid (EDTA), analytical grade
-
HPLC-grade water and mobile phase solvents
-
A "dummy" or old column for the flushing step
Part A: Diagnostic Test
-
Prepare your this compound sample as usual.
-
Prepare a second, identical sample, but add EDTA to a final concentration of approximately 100 µM.[25]
-
Inject the original sample and record the chromatogram and tailing factor.
-
Inject the EDTA-containing sample.
-
Analysis: If the peak shape for the EDTA-containing sample is significantly more symmetrical, metal chelation is a contributing factor.
Part B: System Passivation (if metal contamination is confirmed)
CAUTION: ALWAYS remove your analytical column before performing this procedure. [25] Install a union or an old, discarded column in its place.
-
Prepare a passivation solution of 100 µM EDTA in HPLC-grade water.
-
Purge your entire system (all pump lines, autosampler, and detector flow cell) with this solution.
-
Flush the system at a low flow rate (e.g., 0.5 mL/min) for at least 1-2 hours.
-
Replace the passivation solution with fresh, metal-free mobile phase (without EDTA).
-
Flush the entire system thoroughly for another hour to remove all traces of EDTA.
-
Re-install your analytical column and re-equilibrate the system.
-
Inject your sample again to confirm improvement in peak shape.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is considered an acceptable USP Tailing Factor (Tf)?
-
A: For most applications, a tailing factor close to 1.0 is ideal. A value greater than 1.2 indicates significant tailing, and values above 2.0 are generally unacceptable for quantitative methods requiring high precision.[18]
-
-
Q: Should I use Methanol or Acetonitrile as the organic modifier?
-
A: Both are common choices. However, methanol, being a protic solvent, can sometimes be more effective at forming hydrogen bonds with exposed silanol groups on the stationary phase.[9] This can help to "mask" these active sites and may provide a better peak shape for problematic polar compounds. It is worth testing both during method development.
-
-
Q: How do I know when it's time to replace my HPLC column?
-
A: A column should be replaced when you can no longer achieve the required performance (e.g., resolution, peak shape, efficiency) even after standard troubleshooting and cleaning procedures. Other signs include a sudden, irreversible increase in backpressure or the appearance of split peaks that cannot be resolved by other means, which may indicate a collapsed column bed.[18][30]
-
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy Online CAS Number 4299-72-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silcotek.com [silcotek.com]
- 14. chembk.com [chembk.com]
- 15. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. moravek.com [moravek.com]
- 18. uhplcs.com [uhplcs.com]
- 19. labcompare.com [labcompare.com]
- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 22. phenomenex.com [phenomenex.com]
- 23. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 26. chromtech.com [chromtech.com]
- 27. waters.com [waters.com]
- 28. gmpinsiders.com [gmpinsiders.com]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Introduction: The Challenge of Stabilizing 5-Ethyl-1,3-benzenediol
An authoritative guide to the handling, storage, and stability assessment of 5-ethyl-1,3-benzenediol, designed for professionals in research and pharmaceutical development. This document provides in-depth technical information, troubleshooting protocols, and validated methods to ensure the integrity of the compound throughout its lifecycle.
This compound, also known as 5-ethylresorcinol, is a valuable benzenediol derivative used in organic synthesis and as an intermediate in various industries.[1][2] Like other resorcinols, its dihydroxy-substituted benzene ring makes it highly susceptible to degradation, particularly through oxidation.[3] This inherent instability can lead to discoloration (typically pink to reddish-brown), loss of purity, and the formation of undesirable byproducts, compromising experimental results and product quality.[4]
This guide serves as a centralized resource for understanding and preventing the degradation of this compound. It is structured to provide quick answers through FAQs, in-depth solutions via troubleshooting guides, and robust, step-by-step protocols for storage and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound powder, which was initially off-white, has turned pink/brown upon storage. What is the cause?
A1: The discoloration is a classic indicator of oxidation. The resorcinol moiety is electron-rich and readily reacts with atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.[4] The colored compounds formed are typically quinone-type structures or polymeric species resulting from radical coupling.[3][5]
Q2: What are the ideal storage conditions for long-term stability?
A2: For maximum stability, this compound should be stored at refrigerated temperatures (2°C - 8°C) under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-resistant container.[2][6]
Q3: Can I still use the discolored material in my experiment?
A3: Using discolored material is not recommended, as the presence of degradation products can interfere with your reaction, lead to downstream impurities, and affect final product yield and purity. The exact percentage of degradation should be quantified by a stability-indicating analytical method, such as HPLC, before making a decision. For sensitive applications, purification of the material is advised.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, resorcinol derivatives can be sensitive to both acidic and basic conditions, which can catalyze degradation.[3] It is crucial to store the compound in a neutral environment and be mindful of the pH during formulation or reaction workups.
Q5: How can I confirm the purity of my stored this compound?
A5: The most reliable method is to use a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity. See the Experimental Protocols section for a sample HPLC method.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a systematic approach to identifying and correcting common problems encountered during the storage and handling of this compound.
Issue 1: Rapid or Unexpected Discoloration of Solid Compound
-
Potential Causes:
-
Improper Storage Atmosphere: The container was not properly flushed with an inert gas, leaving residual oxygen.
-
Container Seal Failure: The container cap is not airtight, allowing for a slow leak of air over time.
-
Light Exposure: The compound was stored in a clear or translucent container, exposing it to ambient light.
-
Temperature Fluctuation: The storage temperature was too high or experienced frequent cycling, accelerating the oxidation rate.[7]
-
-
Solutions & Corrective Actions:
-
Verify Storage Protocol: Immediately review your storage procedure against the recommended protocol. Ensure that a positive pressure of inert gas was established before sealing.
-
Transfer to a Suitable Container: If the original container is suspect, transfer the compound to a new, dry, amber glass vial or a vial wrapped in aluminum foil to block light.
-
Implement Inert Gas Blanket: Before sealing the new container, flush the headspace thoroughly with dry nitrogen or argon for several minutes. For frequent use, consider storing the main stock in a desiccator or glovebox under a continuous inert atmosphere.
-
Purification: If the discoloration is significant, the material should be purified. Recrystallization from a suitable solvent system (e.g., benzene/hexane or toluene) is a common method to remove colored impurities.[8][9] The purity of the recrystallized material must be confirmed by analysis (HPLC, melting point) before use.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Potential Causes:
-
Slow Degradation During Storage: Even under recommended conditions, very slow degradation can occur over extended periods.
-
Contamination: The sample may have been contaminated during handling or by a non-inert solvent.
-
Degradation in Analytical Sample Preparation: The compound may be degrading in the HPLC diluent if it is not prepared and analyzed promptly.
-
-
Solutions & Corrective Actions:
-
Conduct a Forced Degradation Study: To understand potential degradation products, perform a forced degradation study as outlined in the Experimental Protocols section.[10][11] This will help confirm if the new peaks correspond to expected degradants (e.g., from oxidation or hydrolysis).
-
Use LC-MS for Identification: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the impurity peaks, which is a critical step in their structural elucidation.[3]
-
Optimize Sample Preparation: Ensure the HPLC diluent is degassed and chemically compatible. Analyze samples immediately after preparation to minimize the risk of on-instrument degradation.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for degradation issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol ensures an optimal environment to minimize degradation from atmospheric oxygen and light.
-
Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap. The vial size should be appropriate for the amount of material to minimize headspace.
-
Material Transfer: Weigh the desired amount of this compound and transfer it into the vial. If possible, perform this transfer in an environment with low humidity.
-
Inert Gas Purge: Place the uncapped vial inside a larger chamber, such as a Schlenk flask or a desiccator, connected to a source of dry nitrogen or argon.
-
Evacuate and Backfill: Gently evacuate the chamber with a vacuum pump and then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.
-
Final Sealing: While under a positive pressure of the inert gas (e.g., inside a glovebox or with a continuous gas flow over the vial), tightly seal the vial with the screw cap.
-
Light Protection and Labeling: Wrap the sealed vial with Parafilm® for an extra seal. Place it inside a labeled, light-blocking secondary container.
-
Storage: Store the container in a refrigerator at 2°C - 8°C.[2]
Visual Workflow for Inert Atmosphere Storage
Caption: Step-by-step workflow for proper inert atmosphere storage.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its more polar degradation products.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute as necessary for analysis.
Protocol 3: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and validating that your analytical method is "stability-indicating."[12][13] The goal is to achieve 5-20% degradation of the active compound.[10][11]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[3]
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[3][5]
-
Thermal Degradation: Place a solid sample in a 70°C oven.
-
Photodegradation: Expose the stock solution to light that provides an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).[3]
-
Control: Keep 1 mL of stock solution under normal storage conditions, protected from light.
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before injection. For the thermal sample, dissolve in the mobile phase before analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products. The method is considered stability-indicating if all degradation peaks are well-resolved from the parent peak.
Data Summary Tables
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C (Refrigerated)[2] | Slows the kinetics of oxidative and thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[6] | Prevents oxidation by removing atmospheric oxygen. |
| Light | Protect from Light (Amber Vial)[4] | Prevents photodegradation, which can generate free radicals. |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and air leaks. |
Table 2: Typical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid[3] |
| Detection | UV at 280 nm[5] |
| Flow Rate | 1.0 mL/min |
| Sample Diluent | Acetonitrile / Water (50:50) |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4299-72-3 | EAA29972 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpr.com [ijbpr.com]
- 13. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purification of 5-ethyl-1,3-benzenediol
Welcome to the technical support guide for the purification of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this valuable chemical intermediate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses fundamental questions regarding the properties of this compound and the theoretical basis for its purification.
Q1: What are the critical physical properties of this compound that influence its purification?
Answer: Understanding the physicochemical properties of your target compound is the cornerstone of developing a successful purification strategy. For this compound, the key parameters are summarized below. The compound is a solid at room temperature, which makes recrystallization a primary candidate for purification.[1][2] Its moderate polarity, conferred by the two hydroxyl groups, dictates its solubility in various organic solvents and its behavior in chromatographic systems.
| Property | Value | Significance for Purification | Source(s) |
| CAS Number | 4299-72-3 | Unique identifier for ensuring you are working with the correct compound. | [3] |
| Molecular Formula | C₈H₁₀O₂ | - | [4] |
| Molecular Weight | 138.16 g/mol | Essential for calculating molar quantities and reaction yields. | [4] |
| Appearance | Pale Yellow to Light Yellow Solid | The color of your crude material can indicate the level and nature of impurities. A highly colored crude product may suggest polymeric or oxidized impurities. | [1] |
| Melting Point | 98-99 °C (recrystallized from benzene/hexane) | A sharp melting point close to the literature value is a key indicator of purity. A broad or depressed melting range suggests the presence of impurities. | [1][2] |
| Boiling Point | 122 °C at 0.1 Torr | The high boiling point at atmospheric pressure means vacuum distillation is required if this method is chosen, though it is less common than recrystallization or chromatography for a solid of this nature. | [1][2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | This information provides a starting point for selecting appropriate solvents for recrystallization or chromatography. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold. | [1] |
Q2: What are the most common impurities I should expect in crude this compound?
Answer: The profile of impurities is almost always a direct consequence of the synthetic route used to prepare the compound. A common synthesis involves the catalytic hydrogenation of 1-(3,5-dihydroxyphenyl)ethanone.[1] Based on this, likely impurities include:
-
Unreacted Starting Material: 1-(3,5-dihydroxyphenyl)ethanone.
-
Catalyst Residues: Trace amounts of palladium or other metals from the hydrogenation catalyst.
-
Byproducts of Hydrogenation: Potential over-reduction or side reactions, although this specific reduction is generally clean.
-
Solvent Residues: Ethyl acetate, hexanes, or methanol from the reaction workup and initial purification steps.[1]
-
Oxidation/Degradation Products: Phenolic compounds, especially dihydroxybenzenes, can be sensitive to oxidation, leading to colored impurities.
Q3: How do I select an appropriate purification method?
Answer: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.
Caption: Workflow for selecting a purification method.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you might encounter during your purification experiments.
Scenario 1: Recrystallization Issues
Problem: My compound oiled out or failed to crystallize upon cooling.
| Possible Cause | Explanation & Solution |
| Impurity-Induced Melting Point Depression | The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid. Solution: Try adding a small amount of a miscible "anti-solvent" (one in which your compound is insoluble) to the oiled solution to induce crystallization. If this fails, the impurity level is likely too high, and you should proceed with column chromatography first. |
| Supersaturation | The solution may be supersaturated and requires nucleation to begin crystallization. Solution: Gently scratch the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of pure this compound if available. |
| Incorrect Solvent Choice | The solvent may be too good, keeping the compound dissolved even at low temperatures. Solution: Re-evaluate your solvent system. If the compound is too soluble, you may need to use a binary solvent system. For example, dissolve the crude material in a minimal amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexane) until the solution becomes faintly cloudy (turbid). Gently warm until clear and then allow to cool slowly. |
Problem: I have very low recovery of my product after recrystallization.
Caption: Troubleshooting flowchart for low recrystallization yield.
Scenario 2: Column Chromatography Issues
Problem: I'm getting poor separation of my product from impurities on the silica gel column.
| Possible Cause | Explanation & Solution |
| Incorrect Mobile Phase (Eluent) | The polarity of your eluent system is critical. If it is too polar, all compounds (product and impurities) will elute quickly with little separation. If it is not polar enough, your product may not move off the column at all. Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first.[5] Aim for a solvent system that gives your product an Rf value of ~0.3. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[1] |
| Column Overloading | Too much crude material has been loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands. Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 for difficult separations. |
| Improper Sample Loading | Loading the sample in a large volume of a strong solvent can ruin the separation before it even begins. Solution: Dissolve the crude material in the minimum amount of the eluent or a slightly stronger solvent. Alternatively, perform "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. The resulting free-flowing powder can then be carefully added to the top of the packed column. |
| Poorly Packed Column | Cracks, bubbles, or channels in the silica bed will lead to uneven solvent flow and poor separation. Solution: Pack the column carefully as a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is uniform and homogenous before loading the sample. |
Part 3: Detailed Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Phenolic compounds can be irritating to the skin and eyes.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying crude this compound that is already a solid and contains impurities with different solubility profiles.
1. Solvent Selection: a. Place ~20-30 mg of your crude material into several small test tubes. b. Add a potential solvent (e.g., toluene, ethyl acetate/hexane mixture, water) dropwise to each tube at room temperature. A good solvent will not dissolve the compound well at this stage. c. Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot. d. Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.
2. Recrystallization Procedure: a. Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). b. Add the chosen solvent (or solvent system) in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves. Avoid adding a large excess of solvent. c. If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. d. Remove the flask from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. h. Dry the crystals under vacuum to a constant weight. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR) to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily crude products or for separating impurities with polarities similar to the desired compound.[7]
1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude material in a volatile solvent (e.g., ethyl acetate). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes). c. The ideal eluent system for the column will give your product a retention factor (Rf) of approximately 0.3.
2. Column Packing: a. Choose a column of appropriate size for the amount of material to be purified. b. Fill the column about halfway with the initial, least polar eluent (e.g., 10% EtOAc/Hexane). c. Prepare a slurry of silica gel in the same eluent and pour it into the column. d. Use gentle air pressure to pack the column, ensuring a flat, uniform bed of silica. The final packed volume of silica should be about 10-12 cm in height.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add 1-2 g of silica gel to this solution. c. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even band.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column and begin applying pressure to move the solvent through the column. b. Collect the eluting solvent in fractions (e.g., in test tubes). c. Monitor the separation by TLC analysis of the collected fractions. d. It is often beneficial to use a solvent gradient. Start with a low polarity eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20%, 30%, 40% EtOAc/Hexane) to elute compounds of increasing polarity. e. Combine the fractions that contain the pure product (as determined by TLC).
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any final traces of solvent. c. Determine the mass of the pure product and confirm its identity and purity via analytical methods (MP, NMR, etc.).
References
- 1. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing the Solubility of 5-Ethyl-1,3-Benzenediol for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing 5-ethyl-1,3-benzenediol for reliable and reproducible biological assays. The following information is curated to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these strategies to your specific experimental needs.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, also known as 5-ethylresorcinol, is a phenolic compound with a molecular weight of 138.16 g/mol .[1][2] Its structure, featuring a benzene ring with two hydroxyl groups and an ethyl group, contributes to its moderate lipophilicity. While it is readily soluble in some organic solvents, its poor aqueous solubility presents a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous environments.[1][3] This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[4]
Here's a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂ | [1][5] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Melting Point | 98-99 °C | [1][3] |
| Boiling Point | 122 °C at 0.1 Torr | [1][3] |
| Predicted pKa | 9.55 ± 0.10 | [3] |
| LogP | 1.66 | [6] |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | [1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides step-by-step solutions.
Q1: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?
A1: The "Crashing Out" Phenomenon and Mitigation Strategies
This is a classic issue known as precipitation or "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower.[7] The abrupt change in solvent polarity causes the compound to come out of solution.
Here’s a systematic approach to troubleshoot and prevent this:
1. Optimize Your Stock Solution Preparation:
-
Start with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds due to its excellent solubilizing properties.[7][8]
-
Prepare a concentrated stock solution. A typical starting point is 10-20 mM in 100% DMSO. This allows for smaller volumes to be added to your aqueous buffer, minimizing the final solvent concentration.
2. Controlled Dilution is Key:
-
Slowly add the stock solution to the aqueous buffer while vortexing or stirring. This gradual introduction helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.[7]
-
Ensure the final concentration of the organic solvent in your assay is as low as possible. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, and certainly no higher than 1%, to avoid solvent-induced cytotoxicity or off-target effects.[9][10]
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing working solutions.
Q2: I've tried optimizing my dilution, but I still see precipitation at my desired final concentration. What other solubilization techniques can I use?
A2: Advanced Solubilization Strategies
When simple co-solvency with DMSO isn't sufficient, you can explore several other techniques. The choice of method will depend on the specific requirements of your biological assay.
1. pH Adjustment:
-
Principle: this compound is a weak acid due to its phenolic hydroxyl groups (predicted pKa ≈ 9.55).[3] By increasing the pH of the aqueous buffer to be above its pKa, you can deprotonate the hydroxyl groups, forming a more soluble phenolate salt.[][12]
-
Protocol:
-
Prepare a concentrated stock solution in a minimal amount of organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5).
-
Attempt to dilute your stock solution into each buffer to determine the pH at which solubility is maximized.
-
-
Important Considerations:
-
Ensure the final pH is compatible with your biological assay (e.g., cell viability, enzyme activity).
-
Be aware that changes in pH can alter the charge of your compound, which may affect its biological activity or cell permeability.
-
2. Use of Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly enhanced aqueous solubility.[15][16]
-
Commonly Used Cyclodextrins:
-
β-cyclodextrin (β-CD): Often a good starting point.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Generally has higher aqueous solubility and lower toxicity than the parent β-CD.[17]
-
-
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10 mM HP-β-CD).
-
Slowly add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., stir for several hours or overnight at room temperature) to facilitate complex formation.
-
Filter the solution to remove any undissolved compound before use in your assay.
-
-
Self-Validation: It's crucial to run a vehicle control with the cyclodextrin alone to ensure it doesn't interfere with your assay.[9]
Decision Tree for Solubilization Strategy:
Caption: Decision-making for solubility enhancement.
Q3: What are the best practices for preparing and storing my stock solutions of this compound?
A3: Ensuring the Integrity and Longevity of Your Stock Solutions
Proper preparation and storage are critical for maintaining the concentration and stability of your compound.
Best Practices for Stock Solution Preparation:
-
Use a calibrated analytical balance to accurately weigh your compound.[18][19]
-
Use high-purity, anhydrous solvents. Water in your organic solvent can affect the solubility and stability of your compound.
-
Prepare solutions in appropriate glassware. Use volumetric flasks for accurate final volumes.[18][19]
-
Ensure the compound is fully dissolved before making your final dilution. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.[7]
Storage Recommendations:
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Use vials with tight-fitting caps to prevent solvent evaporation.
-
Protect from light if the compound is known to be light-sensitive.
-
Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
By following these guidelines, you can significantly improve the solubility of this compound for your biological assays, leading to more accurate and reliable experimental outcomes.
References
- 1. chembk.com [chembk.com]
- 2. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4299-72-3 [m.chemicalbook.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Solvent Systems for Thin-Layer Chromatography of Resorcinol Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing solvent systems for the thin-layer chromatography (TLC) of resorcinol derivatives. Here, we address common challenges and provide practical, field-proven solutions to ensure reliable and reproducible results.
Section 1: Understanding the Fundamentals of Resorcinol Derivative Chromatography
Resorcinol and its derivatives are phenolic compounds, characterized by the presence of hydroxyl groups on a benzene ring. This structural feature imparts significant polarity, which is a critical factor in TLC analysis. The separation on a standard silica gel plate (a polar stationary phase) is governed by the polarity of the mobile phase (the solvent system). A well-optimized solvent system will result in clear separation of the components, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 1: Core principles of TLC for polar analytes like resorcinol derivatives."; fontsize=10; } end
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My resorcinol derivative spots are stuck at the baseline (Rf value is too low).
Question: I've spotted my sample, but after developing the plate, the spots have barely moved from the origin. What's causing this and how can I fix it?
Answer: This is a classic sign that your solvent system is not polar enough to move the highly polar resorcinol derivatives up the polar silica plate.[2][3] The strong interaction between your polar compounds and the stationary phase is preventing the mobile phase from effectively eluting them.
Solutions:
-
Increase the Polarity of the Mobile Phase: The most direct solution is to increase the polarity of your eluent. This can be achieved by:
-
Increasing the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4][5]
-
Switching to a more polar solvent system altogether. Common choices for polar compounds include mixtures containing methanol, ethyl acetate, or dichloromethane.[6][7]
-
-
Recommended Starting Solvent Systems for Resorcinol Derivatives:
-
Start with a mixture of a non-polar and a polar solvent, such as 1:1 hexane:ethyl acetate, and adjust the ratio as needed.[8]
-
For very polar resorcinol derivatives, consider solvent systems like 10% methanol in dichloromethane.[8]
-
A mixture of ethyl acetate, butanol, acetic acid, and water (e.g., 80:10:5:5) can be effective for highly polar compounds, though it's not suitable for subsequent flash chromatography.[6][8]
-
| Solvent System Component | Polarity | Role in Mixture |
| Hexane/Petroleum Ether | Non-polar | Decreases overall polarity, slowing down all spots. |
| Toluene | Non-polar | A slightly more polar alternative to hexane. |
| Dichloromethane (DCM) | Moderately Polar | Good for dissolving a wide range of compounds. |
| Ethyl Acetate (EtOAc) | Polar | A common choice to increase polarity. |
| Methanol (MeOH) | Very Polar | Used in small percentages to significantly increase polarity.[2] |
Issue 2: All my spots have run to the top of the plate with the solvent front (Rf value is too high).
Question: My spots are all clustered at the solvent front. How do I achieve better separation?
Answer: This indicates that your solvent system is too polar. The eluent is so effective at moving your compounds that it doesn't allow for differential partitioning between the stationary and mobile phases, resulting in poor separation.[1][3]
Solutions:
-
Decrease the Polarity of the Mobile Phase:
-
Decrease the proportion of the polar solvent in your mixture. For instance, if using 20% methanol in DCM, try reducing it to 5-10%.
-
Introduce a less polar solvent into your system, such as hexane or toluene.[2]
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label="Figure 2: Workflow for optimizing Rf values."; fontsize=10; } end
Issue 3: My spots are streaking or tailing.
Question: Instead of tight, circular spots, I'm seeing long streaks. What causes this and how can I prevent it?
Answer: Streaking can be caused by several factors, often related to the sample itself or its interaction with the stationary phase.[9][10]
Solutions:
-
Sample Concentration: The most common cause is applying a too-concentrated sample to the plate.[3][8] The stationary phase becomes overloaded, and the solvent cannot effectively move the excess material, leading to a streak.
-
Acidic or Basic Nature of Compounds: Resorcinol derivatives can be acidic due to their phenolic hydroxyl groups. Strongly acidic or basic compounds can interact too strongly with the silica gel, causing streaking.[8][9]
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, insoluble material can streak up the plate.
-
Fix: Ensure your sample is completely dissolved before spotting. You may need to gently warm the solution or use a different spotting solvent.
-
Issue 4: The solvent front is running unevenly.
Question: The solvent front on my TLC plate is crooked. Will this affect my results?
Answer: Yes, an uneven solvent front will lead to inaccurate Rf values because the distance traveled by the solvent will not be uniform across the plate.[8][11]
Causes and Solutions:
-
Uneven Plate Bottom: If the bottom of the TLC plate is not cut evenly, the solvent will not start moving up the plate uniformly.
-
Fix: Ensure the plate has a smooth, flat bottom. If a corner is chipped, you can sometimes make a 45-degree cut to remove the damaged area.[12]
-
-
Plate Touching the Side of the Chamber: If the plate is leaning against the side of the developing chamber or the filter paper, the solvent can be drawn up the side faster by capillary action.[11]
-
Fix: Place the plate in the center of the chamber, ensuring it does not touch the sides.[8]
-
-
Disturbed Chamber: Moving or jostling the developing chamber during elution can cause the solvent to move unevenly.
-
Fix: Place the chamber on a level, stable surface and do not disturb it until development is complete.[13]
-
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Running a TLC Plate
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.[13][14]
-
Using a pencil (never a pen, as the ink will run with the solvent), lightly draw a line about 1 cm from the bottom of the plate. This is your origin line.[11][15]
-
Mark the lanes for your samples on the origin line.
-
-
Sample Application (Spotting):
-
Dissolve a small amount of your sample in a volatile solvent.
-
Use a capillary tube or micropipette to apply a small spot of the sample to the designated lane on the origin line. Aim for a spot size of 1-2 mm in diameter.[8][16]
-
If you need to apply more sample, allow the first spot to dry completely before re-applying to the same location. This keeps the spot concentrated.[3][11]
-
-
Chamber Preparation and Development:
-
Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. The solvent level must be below your origin line.[8][15]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which aids in uniform development.[13][14]
-
Carefully place the TLC plate into the chamber using forceps and replace the lid.[15]
-
Allow the solvent to travel up the plate until it is about 0.5-1 cm from the top.[4][14]
-
-
Visualization:
-
Immediately upon removing the plate, mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots. For resorcinol derivatives, which often have aromatic rings, UV light is a good first, non-destructive method.[4][17] Circle any visible spots with a pencil.
-
If spots are not visible under UV light, use a chemical stain. An iron(III) chloride stain is excellent for visualizing phenols.[17][18] Permanganate or p-anisaldehyde stains are also good general-purpose options.[17][18]
-
Protocol 2: Systematic Approach to Solvent System Optimization
-
Initial Screening:
-
Start with a 1:1 mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[8]
-
Run a TLC plate with your sample.
-
Based on the result, decide whether to increase or decrease the polarity.
-
-
Fine-Tuning the Ratio:
-
If the Rf is too low, increase the proportion of the polar solvent in increments (e.g., from 1:1 hexane:EtOAc to 1:2, then 1:4).
-
If the Rf is too high, increase the proportion of the non-polar solvent.
-
-
Introducing a Third Component:
-
If a binary system does not provide adequate separation between two spots, consider adding a third solvent with intermediate polarity or different chemical properties. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly alter the separation.
-
Section 4: Visualization of Resorcinol Derivatives
Resorcinol and its derivatives, being phenols, have specific visualization methods that can be highly effective.
| Visualization Method | Principle | Appearance of Resorcinol Derivatives |
| UV Light (254 nm) | Quenching of the fluorescent indicator on the TLC plate by UV-active compounds. | Dark spots against a fluorescent green background.[17] |
| Iodine Vapor | Iodine absorbs onto the surface of the silica and into the sample spots, often through weak complexation. | Brown spots against a yellow-brown background.[17] |
| Iron(III) Chloride Stain | Ferric chloride forms colored complexes with phenolic hydroxyl groups. | Blue, violet, or green spots on a light background. This is a highly specific and effective stain for phenols.[17][18] |
| Potassium Permanganate Stain | The permanganate ion oxidizes compounds with double bonds, alcohols, and other oxidizable functional groups, resulting in a color change from purple to yellow/brown. | Yellow or brown spots on a purple background.[18] |
| p-Anisaldehyde Stain | Reacts with many functional groups, including nucleophiles like phenols, upon heating. | Can produce a range of colors, often pink, purple, or blue, which can help in differentiating between similar compounds.[17][18] |
References
- 1. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. silicycle.com [silicycle.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. organomation.com [organomation.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembam.com [chembam.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. med.libretexts.org [med.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-1,3-Benzenediol and Resorcinol in Resin Synthesis: A Guide for Researchers and Formulation Scientists
Introduction
In the realm of high-performance thermosetting resins, the choice of phenolic monomer is paramount to tailoring the final properties of the cured polymer. For decades, resorcinol (1,3-benzenediol) has been a cornerstone in the formulation of adhesives and resins, prized for its high reactivity with formaldehyde and the exceptional strength and durability of the resulting polymers.[1][2] Resorcinol-formaldehyde (RF) and phenol-resorcinol-formaldehyde (PRF) resins are staples in applications demanding robust, waterproof bonds, such as in structural wood adhesives and rubber-to-cord adhesion in tires.[3][4]
However, the continuous drive for innovation and performance enhancement has led to the exploration of resorcinol derivatives, among which 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol) has emerged as a compound of significant interest. This guide provides a comprehensive comparative analysis of this compound and its parent compound, resorcinol, in the context of resin synthesis. We will delve into the chemical reactivity, expected performance characteristics, and practical implications for researchers, scientists, and drug development professionals who may encounter these molecules in the synthesis of specialized polymers and delivery systems.
Molecular Structure and Reactivity: The Impact of the Ethyl Group
The fundamental difference between resorcinol and this compound lies in the presence of an ethyl substituent on the aromatic ring of the latter. This seemingly minor modification has a profound impact on the electronic and steric characteristics of the molecule, which in turn influences its reactivity in polymerization reactions.
Figure 1: Chemical structures of Resorcinol and this compound.
The two hydroxyl groups on the resorcinol ring are ortho, para-directing and strongly activating for electrophilic aromatic substitution. The positions most susceptible to reaction with formaldehyde are the 2, 4, and 6 positions. In resorcinol, the 4 and 6 positions are equivalent.
The ethyl group in this compound is an electron-donating group. Through inductive effects, it increases the electron density of the aromatic ring, further activating it towards electrophilic substitution. This heightened nucleophilicity of the aromatic ring in 5-ethylresorcinol is the primary reason for its increased reactivity with formaldehyde compared to resorcinol. Studies on alkylresorcinols have shown that they can react with formaldehyde at a significantly faster rate than resorcinol, with some reports suggesting a reaction rate that is eight times faster.[5]
This increased reactivity can be a double-edged sword. While it can lead to faster cure times and lower energy consumption during resin production, it also necessitates more precise control over the reaction conditions to prevent premature gelation or the formation of an overly brittle polymer network.
Comparative Performance in Resin Synthesis
While direct, side-by-side experimental data comparing this compound and resorcinol in otherwise identical resin formulations is limited in publicly available literature, we can extrapolate the expected performance differences based on the known chemistry of alkylresorcinols and the established properties of resorcinol-based resins.
Cure Speed and Gel Time
The most significant and well-documented difference is the accelerated cure rate of alkylresorcinol-formaldehyde resins. The electron-donating nature of the ethyl group in this compound increases the nucleophilicity of the aromatic ring, leading to a faster reaction with formaldehyde. This translates to a shorter gel time and a more rapid development of the cross-linked polymer network.
A study on the use of a commercial mixture of water-soluble oil shale alkylresorcinols as a cure accelerator for phenol-formaldehyde (PF) resins demonstrated that the addition of 5 mass% of alkylresorcinols could reduce the press time of plywood by about 15%.[6] This suggests that a resin based solely on 5-ethylresorcinol would exhibit a significantly faster cure than a standard resorcinol-formaldehyde resin.
Table 1: Expected Qualitative Comparison of Resin Properties
| Property | Resorcinol-Formaldehyde Resin | 5-Ethylresorcinol-Formaldehyde Resin | Rationale |
| Cure Speed | Fast | Very Fast | Electron-donating ethyl group increases reactivity of the aromatic ring.[5] |
| Bond Strength | Excellent | Potentially Similar to Higher | Increased reactivity may lead to a more extensively cross-linked network. However, this is highly dependent on formulation and curing conditions. |
| Water Resistance | Excellent | Expected to be Excellent or Improved | The hydrophobic ethyl group may impart greater water resistance to the cured resin. |
| Thermal Stability | High | Likely Similar | The fundamental benzenediol structure is the primary determinant of thermal stability. |
| Flexibility | Generally Rigid | Potentially More Flexible | The ethyl group may introduce some disruption to the packing of the polymer chains, leading to a slight increase in flexibility. |
Bond Strength and Adhesion
Resorcinol-formaldehyde adhesives are renowned for their exceptional bond strength, particularly to porous substrates like wood.[2] This is attributed to the ability of the resin to penetrate the wood structure and form a highly cross-linked, rigid network.
The increased reactivity of this compound could lead to a more densely cross-linked polymer, which might translate to higher bond strength. However, it is also possible that the very rapid curing could lead to the formation of a more brittle adhesive layer, which could negatively impact bond performance under certain stress conditions. The final bond strength will be highly dependent on the formulation, including the molar ratio of reactants, the catalyst used, and the curing cycle.
Water and Chemical Resistance
The waterproof nature of cured resorcinol-formaldehyde resins is one of their most valued properties.[1] The presence of the hydrophobic ethyl group in this compound is expected to enhance the water resistance of the resulting resin. The ethyl group will reduce the overall polarity of the polymer, making it less susceptible to water absorption and swelling. This could be a significant advantage in applications requiring long-term performance in high-humidity or marine environments.
Thermal Stability
The thermal stability of phenolic resins is primarily determined by the strength of the aromatic backbone and the methylene bridges formed during curing. While the ethyl group will slightly alter the overall composition, the fundamental thermal stability is expected to be largely similar to that of a resorcinol-formaldehyde resin. Thermogravimetric analysis (TGA) would be required to quantify any subtle differences in the onset of decomposition or char yield.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, representative experimental protocols for the synthesis and evaluation of both resorcinol-formaldehyde and 5-ethylresorcinol-formaldehyde resins.
Synthesis of Resorcinol-Formaldehyde (RF) Resin
This protocol is a representative example for the synthesis of a laboratory-scale batch of RF resin.
Materials:
-
Resorcinol (99%)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 110.1 g (1.0 mole) of resorcinol and 50 ml of distilled water.
-
Stir the mixture until the resorcinol is completely dissolved.
-
Slowly add 81.1 g (1.0 mole) of 37% formaldehyde solution to the flask while maintaining the temperature below 30°C.
-
Adjust the pH of the reaction mixture to 8.5-9.0 by the dropwise addition of 10% NaOH solution.
-
Heat the mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.
-
Cool the resulting resin solution to room temperature. The resin is now ready for characterization and use.
Synthesis of 5-Ethylresorcinol-Formaldehyde (ERF) Resin
This protocol is an adaptation for the synthesis of an ERF resin, taking into account the higher reactivity of 5-ethylresorcinol.
Materials:
-
This compound (98% or higher)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 138.2 g (1.0 mole) of this compound and 60 ml of distilled water.
-
Stir the mixture until the 5-ethylresorcinol is dissolved. Gentle warming to 40°C may be necessary.
-
Cool the solution to 20°C.
-
Slowly add 81.1 g (1.0 mole) of 37% formaldehyde solution to the flask over a period of 30 minutes, ensuring the temperature does not exceed 25°C.
-
Adjust the pH of the reaction mixture to 8.0-8.5 by the dropwise addition of 10% NaOH solution.
-
Heat the mixture to 60°C and maintain this temperature for 2 hours with continuous stirring. Monitor the viscosity closely.
-
Cool the resulting resin solution to room temperature.
Figure 2: General workflow for the synthesis of resorcinolic resins.
Comparative Testing Protocols
To obtain meaningful comparative data, the synthesized resins should be subjected to a series of standardized tests.
-
Gel Time Determination: A sample of each resin is placed in a constant temperature bath, and the time taken for the resin to solidify to a point where it no longer flows is recorded. This provides a direct measure of the cure speed.
-
Bond Strength Testing: For wood adhesives, shear strength testing according to ASTM D905 is a standard method. Lap shear specimens are prepared by bonding two wood blocks together with the adhesive and curing under specified conditions. The force required to break the bond is then measured.[7]
-
Water Resistance (Delamination Test): For structural wood adhesives, the resistance to delamination is a critical performance indicator. The ASTM D2559 standard involves subjecting bonded wood specimens to repeated cycles of wetting and drying and then measuring the percentage of delamination along the bond line.[8][9]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) of the cured resins will provide data on their thermal stability, including the onset of decomposition and the percentage of char residue at elevated temperatures.
Practical Implications and Future Outlook
The primary advantage of substituting resorcinol with this compound in resin synthesis is the potential for significantly faster cure times. This can translate to increased production throughput and reduced energy costs in industrial applications. The expected improvement in water resistance could also open up new opportunities for these resins in demanding environments.
However, the higher cost and lower commercial availability of this compound compared to resorcinol are significant barriers to its widespread adoption. Furthermore, the increased reactivity requires more stringent process control to ensure consistent resin quality and to avoid premature gelation.
For researchers and formulation scientists, this compound represents an intriguing building block for creating resins with tailored properties. Further research is needed to generate direct comparative data and to fully understand the structure-property relationships in these systems. Key areas for future investigation include:
-
A systematic study of the effect of the resorcinol to 5-ethylresorcinol ratio in mixed-monomer resins.
-
Optimization of the curing conditions for 5-ethylresorcinol-based resins to maximize bond strength and durability.
-
Evaluation of the long-term performance of these resins in real-world applications.
Conclusion
This compound presents a compelling alternative to resorcinol for the synthesis of high-performance resins, offering the potential for faster curing and enhanced water resistance. While a lack of direct comparative data necessitates some extrapolation of its performance characteristics, the underlying chemical principles and the available data on related alkylresorcinols strongly suggest that it is a more reactive and potentially higher-performing monomer. As the demand for advanced materials continues to grow, further investigation into this compound and other resorcinol derivatives will be crucial for pushing the boundaries of resin technology.
References
- 1. wfs.swst.org [wfs.swst.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Curing Study of Phenol-Resorcinol-Formaldehyde Resins Using Infrared Spectrometer and Thermal Analysis | Semantic Scholar [semanticscholar.org]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. CAS 4299-72-3: 5-Ethylresorcinol | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. US7074861B2 - Modified resorcinol resins and applications thereof - Google Patents [patents.google.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Senior Application Scientist's Guide to Validating the Structure of 5-ethyl-1,3-benzenediol using 2D NMR Techniques
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a seemingly simple molecule like 5-ethyl-1,3-benzenediol, subtle isomeric possibilities necessitate a robust, multi-faceted analytical approach. This guide provides an in-depth, practical walkthrough of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—can be synergistically employed to definitively validate its structure, leaving no room for ambiguity.
This document is designed for researchers, scientists, and drug development professionals who require not just the "how," but the "why" behind the structural elucidation process. We will delve into the causality of experimental choices and demonstrate how these techniques form a self-validating analytical system.
The Analytical Challenge: Confirming Connectivity
Our target molecule is this compound. While its 1D ¹H and ¹³C NMR spectra provide initial clues, they are insufficient to unequivocally confirm the precise placement of the ethyl group on the resorcinol scaffold. Is it at position 5, or perhaps position 4? 2D NMR provides the necessary through-bond correlation data to solve this puzzle.
Hypothesized Structure and Atom Numbering:
Caption: The hypothesized structure of this compound with standard IUPAC numbering for NMR correlation assignment.
The 2D NMR Workflow: A Strategy for Unambiguous Validation
Caption: The logical workflow from sample preparation to final structure validation.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound sample.[1]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2][3] The choice depends on the sample's solubility.[2]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Ensure the sample height in the tube is approximately 4-5 cm (around 0.6-0.7 mL) to optimize performance within the spectrometer's RF coil.[1][4]
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: A standard single-pulse experiment.
-
¹³C{¹H} NMR: A standard proton-decoupled experiment.
-
COSY (Correlation Spectroscopy): A standard cosy90 or cosygpqf pulse sequence is typically used.[5][6] The COSY-90 is a common experiment utilizing two 90° pulses separated by a delay.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC using a standard pulse sequence (e.g., hsqcedetgpsisp2.2) is highly recommended. This experiment provides information on one-bond ¹H-¹³C correlations and can distinguish between CH/CH₃ and CH₂ groups by phase.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A standard HMBC pulse sequence (e.g., hmbcgplpndqf) should be used. This experiment is optimized to detect long-range correlations between protons and carbons over 2-4 bonds.[9][10]
Data Interpretation: Assembling the Structural Jigsaw
The power of this workflow lies in the sequential interpretation of the spectra.
Step 1: Foundational 1D NMR Analysis
First, we analyze the 1D spectra to identify the basic components of the molecule. Based on the structure, we expect to see signals for an ethyl group (a quartet and a triplet), three aromatic protons, and two hydroxyl protons. The ¹³C spectrum will show corresponding signals for the ethyl carbons and the six unique aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Carbon Type (DEPT-135) |
|---|---|---|---|---|
| 1, 3 | - | - | ~156.0 | C |
| 2 | ~6.2 | t | ~102.5 | CH |
| 4, 6 | ~6.3 | d | ~107.0 | CH |
| 5 | - | - | ~146.0 | C |
| 7 | ~2.5 | q | ~29.0 | CH₂ |
| 8 | ~1.2 | t | ~14.0 | CH₃ |
| OH | ~5.0 | br s | - | - |
(Note: Chemical shifts are estimations and can vary based on solvent and concentration.)
Step 2: COSY - Mapping the Proton Networks
The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.[5][6] This is the first and most direct way to confirm the presence of distinct spin systems.
-
Expected Correlation 1 (Ethyl Group): A strong cross-peak will be observed between the quartet at ~2.5 ppm (H-7) and the triplet at ~1.2 ppm (H-8). This irrefutably confirms the presence of the -CH₂-CH₃ fragment.
-
Expected Correlation 2 (Aromatic Ring): A cross-peak will be seen between the doublet at ~6.3 ppm (H-4/H-6) and the triplet at ~6.2 ppm (H-2). This establishes the connectivity of the aromatic protons.
Caption: Diagram of key COSY correlations confirming the ethyl and aromatic spin systems.
Step 3: HSQC - Linking Protons to Their Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4][11][12] This allows us to definitively assign the chemical shifts of the protonated carbons.
Table 2: Expected HSQC Correlations
| Proton Signal (¹H δ) | Correlated Carbon Signal (¹³C δ) | Assignment |
|---|---|---|
| ~6.2 ppm (H-2) | ~102.5 ppm | C-2 |
| ~6.3 ppm (H-4/6) | ~107.0 ppm | C-4/6 |
| ~2.5 ppm (H-7) | ~29.0 ppm | C-7 (CH₂) |
| ~1.2 ppm (H-8) | ~14.0 ppm | C-8 (CH₃) |
Step 4: HMBC - The Final Proof of Connectivity
The HMBC experiment is the most critical for this structural problem. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart, while suppressing the one-bond correlations seen in HSQC.[4][10][13] This is how we connect the isolated fragments (the ethyl group and the resorcinol ring) and confirm the substitution pattern.
The Decisive Correlations:
-
Connecting the Ethyl Group to the Ring: The key correlation is from the methylene protons of the ethyl group (H-7, ~2.5 ppm) to the aromatic carbons. We expect to see:
-
A strong cross-peak to C-5 (~146.0 ppm, 2-bond correlation).
-
A cross-peak to C-4 and C-6 (~107.0 ppm, 3-bond correlation).
-
-
Confirming the Ring Substitution Pattern: The aromatic protons provide further validation.
-
The proton at H-2 (~6.2 ppm) should show correlations to the oxygen-bearing carbons C-1 and C-3 (~156.0 ppm, 2-bond correlation) and to C-4 and C-6 (~107.0 ppm, 2-bond correlation).
-
The protons at H-4/H-6 (~6.3 ppm) should show correlations to the oxygen-bearing carbons C-3/C-1 (~156.0 ppm, 2-bond correlation) and to carbon C-5 (~146.0 ppm, 2-bond correlation).
-
The observation of a strong correlation between the ethyl group's methylene protons (H-7) and the quaternary carbon C-5 is the definitive piece of evidence that validates the 5-ethyl substitution pattern and rules out any other isomer.
Caption: Crucial long-range HMBC correlations confirming the ethyl group is attached to C-5.
Conclusion
By systematically applying a combination of 2D NMR techniques, we can move beyond simple spectral interpretation to a rigorous and logical validation of molecular structure. The COSY experiment confirms the individual proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range connectivity information. The unambiguous observation of a 2-bond correlation between the ethyl methylene protons (H-7) and the aromatic carbon C-5 serves as the definitive proof for the structure of this compound. This integrated approach exemplifies a robust, self-validating system essential for accuracy and confidence in chemical research and development.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. sites.bu.edu [sites.bu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Pivotal Role of the Ethyl Group: A Comparative Guide to the Structure-Activity Relationship of 5-Ethyl-1,3-Benzenediol Derivatives as Tyrosinase Inhibitors
In the relentless pursuit of novel and effective agents for the management of hyperpigmentation, the resorcinol scaffold has emerged as a cornerstone for the design of potent tyrosinase inhibitors. This guide delves into the intricate structure-activity relationships (SAR) of 5-ethyl-1,3-benzenediol (5-ethylresorcinol) derivatives, offering a comparative analysis of their performance against other alternatives. We will explore the causality behind experimental choices in their synthesis and evaluation, grounded in authoritative scientific literature.
The Significance of the Resorcinol Moiety in Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanogenesis, the process of melanin production.[1] It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.
Resorcinol (1,3-benzenediol) derivatives have garnered significant attention as tyrosinase inhibitors. The meta-dihydroxy arrangement of the resorcinol ring is particularly advantageous as it is resistant to oxidation by tyrosinase, unlike catechols and hydroquinones which can act as substrates.[1] This structural feature allows resorcinol derivatives to bind to the active site of the enzyme and inhibit its function, often through a mechanism of suicide inactivation.[2]
Core Structure-Activity Relationship Analysis: The Impact of Alkyl Substitution
The biological activity of resorcinol derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. This section provides a comparative analysis of this compound and its analogs, with a focus on the impact of the alkyl chain length on tyrosinase inhibitory potency.
The numbering of the resorcinol ring can vary in the literature. For clarity in this guide, we will refer to the substitution at position 4 of the resorcinol ring, which is equivalent to the 5-position in this compound when numbered systematically.
Comparative Performance of 4-Alkylresorcinols
Experimental data consistently demonstrates that the length of the alkyl chain at the 4-position of the resorcinol ring plays a critical role in determining the tyrosinase inhibitory activity. A general trend observed is that an increase in the hydrophobicity of the alkyl substituent, up to a certain point, enhances the inhibitory potency.
| Compound | Alkyl Substituent | IC50 (µM) on Human Tyrosinase | Reference |
| 4-Ethylresorcinol | Ethyl | ~94-131 (estimated based on related compounds) | [3] |
| 4-n-Butylresorcinol | n-Butyl | 21 | [3] |
| 4-n-Hexylresorcinol | n-Hexyl | 94 | [3] |
| 4-Phenylethylresorcinol | Phenylethyl | 131 | [3] |
| Kojic Acid (Reference) | - | 500 | [3] |
| Arbutin (Reference) | - | ~6500 | [3] |
| Hydroquinone (Reference) | - | ~4400 | [3] |
As evidenced by the data, 4-n-butylresorcinol exhibits the most potent inhibition of human tyrosinase, with an IC50 value significantly lower than other tested alkylresorcinols and common skin-lightening agents like kojic acid, arbutin, and hydroquinone.[3] The superior performance of the butyl chain suggests an optimal hydrophobic interaction with a corresponding pocket in the active site of the enzyme. While specific data for 4-ethylresorcinol is less abundant, its inhibitory activity is expected to be in the range of 4-hexylresorcinol and 4-phenylethylresorcinol, making it a less potent inhibitor than 4-n-butylresorcinol.[3]
The causality behind this trend lies in the binding affinity of the inhibitor to the enzyme. The alkyl chain is believed to fit into a hydrophobic channel near the active site of tyrosinase. The length and conformation of this chain are critical for achieving a stable enzyme-inhibitor complex. An alkyl chain that is too short may not fully occupy the hydrophobic pocket, leading to weaker binding. Conversely, a chain that is too long or bulky may introduce steric hindrance, also resulting in reduced inhibitory activity.
Mechanistic Insights: Beyond Simple Inhibition
The interaction of resorcinol derivatives with tyrosinase is more complex than a simple reversible inhibition. Studies suggest that these compounds can act as "suicide substrates" or mechanism-based inactivators.[2] In this process, the resorcinol derivative is recognized by the enzyme as a substrate and undergoes an initial enzymatic transformation. The resulting reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation.
Caption: Proposed mechanism of suicide inactivation of tyrosinase by resorcinol derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for the synthesis of 4-alkylresorcinol derivatives and their biological evaluation.
Synthesis of 4-Alkylresorcinol Derivatives
A common and effective method for the synthesis of 4-alkylresorcinols involves a two-step process: Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone.[4]
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of resorcinol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride).
-
Acylation: Slowly add the corresponding acyl chloride or anhydride (e.g., butyryl chloride for the synthesis of 4-butyrylresorcinol) to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a mixture of ice and hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Clemmensen or Wolff-Kishner Reduction
The resulting 4-acylresorcinol is then reduced to the corresponding 4-alkylresorcinol.
-
Clemmensen Reduction: Reflux the 4-acylresorcinol with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Heat the 4-acylresorcinol with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol).
Caption: A generalized workflow for the synthesis of 4-alkylresorcinol derivatives.
Biological Evaluation: Tyrosinase Inhibition Assay
The tyrosinase inhibitory activity of the synthesized compounds is typically evaluated using a spectrophotometric assay with mushroom tyrosinase, which is commercially available and provides consistent results.
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA, in the same buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 475 nm (the wavelength of maximum absorbance for dopachrome, the product of the reaction) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control reaction without any inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound and its analogs have unequivocally demonstrated the critical role of the 4-alkyl substituent in modulating tyrosinase inhibitory activity. While 4-n-butylresorcinol currently stands out as a highly potent inhibitor, the exploration of other derivatives with varied alkyl chains, branched chains, or the incorporation of other functional groups could lead to the discovery of even more effective and safer skin-lightening agents. The detailed synthetic and biological evaluation protocols provided in this guide serve as a robust framework for researchers in the field to design and assess the next generation of tyrosinase inhibitors for dermatological and cosmetic applications.
References
A Comparative Guide to the Biological Efficacy of Synthetic vs. Naturally-Derived 5-Alkylresorcinols
For researchers, scientists, and drug development professionals, understanding the nuances of bioactive compounds is paramount. This guide provides an in-depth technical comparison of the biological efficacy of synthetic versus naturally-derived 5-alkylresorcinols (ARs). We will delve into their mechanisms of action, comparative performance in key bioassays, and provide the experimental frameworks necessary to validate these findings in your own research.
Introduction to 5-Alkylresorcinols
5-Alkylresorcinols are a class of phenolic lipids characterized by a resorcinol (1,3-dihydroxybenzene) head and a long alkyl chain at the 5-position.[1][2] They are found in a variety of natural sources, including the bran layer of cereals like wheat and rye, as well as in some plants, bacteria, and fungi.[1][3] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties.[1][4]
The central question for many researchers is whether the source of these molecules—either purified from a natural matrix or synthesized in a lab—impacts their biological efficacy. In principle, a chemically identical molecule will have the same intrinsic biological activity regardless of its origin. However, the practical differences arise from purity, the presence of synergistic or antagonistic compounds in natural extracts, and the specific homologue profile. This guide will explore these facets to provide a clear understanding for your experimental design.
Core Concept: Bioequivalence of Pure Compounds
The biological activity of a 5-alkylresorcinol is dictated by its molecular structure, primarily the length and saturation of the alkyl chain and any substitutions on the resorcinol ring. Therefore, a pure synthetic 5-alkylresorcinol is expected to exhibit the same biological efficacy as its identical, pure, naturally-derived counterpart. The observed differences in experimental outcomes often stem from the comparison of a single synthetic homologue against a natural extract, which is a complex mixture of various AR homologues and other phytochemicals.
Comparative Analysis of Biological Efficacy
Antioxidant Activity
5-Alkylresorcinols are known to possess antioxidant properties, which are attributed to the hydrogen-donating ability of the hydroxyl groups on the resorcinol ring.[5] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions.
Mechanism of Action: Phenolic compounds like 5-ARs can act as primary antioxidants by scavenging free radicals, or as secondary antioxidants by chelating metal ions that catalyze oxidation reactions.[5][6]
Experimental Data Insights: Studies have shown that the antioxidant activity of 5-ARs is influenced by the length of the alkyl chain. However, direct comparisons of synthetic versus natural sources are often confounded by the use of extracts versus pure compounds. For instance, some studies indicate that while ARs can inhibit lipid peroxidation, their radical scavenging activity in assays like the DPPH assay is modest compared to other well-known antioxidants like ferulic acid or tocopherols.[7] It is plausible that the antioxidant effects of whole grain consumption are a result of the synergistic action of a variety of phytochemicals, including but not limited to 5-ARs.
| Compound/Extract | Assay | Potency (IC50 or equivalent) | Source Type | Reference |
| 5-n-alkylresorcinols (C15-C23) | DPPH | Less active than ferulic acid | Natural (implied) | [7] |
| 5-n-pentadecylresorcinol | LDL Oxidation | Increased lag time by 65 min at 25 µM | Not specified | [7] |
| Olivetol & Olivetolic Acid | Free Radical Scavenging | Computationally assessed as effective | Synthetic (implied) | [5] |
| BHT (synthetic antioxidant) | Various | High | Synthetic | [5] |
Causality in Experimental Choices: When evaluating antioxidant potential, it is crucial to employ a battery of tests (e.g., DPPH, ABTS, FRAP, ORAC) as different assays reflect different antioxidant mechanisms. The choice between a synthetic standard and a natural extract will depend on the research question. If the goal is to understand the activity of a specific AR homologue, a pure synthetic compound is ideal. If the aim is to assess the health benefits of a whole food, a natural extract is more relevant.
Anticancer and Cytotoxic Activity
The potential of 5-ARs to inhibit the growth of cancer cells is a significant area of research.[1][4] Their amphiphilic nature allows them to interact with cell membranes, potentially influencing signaling pathways and inducing apoptosis.
Mechanism of Action: 5-ARs have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] The cytotoxic effects appear to be dependent on the alkyl chain length, with some studies suggesting that shorter chains are more potent.[8]
Experimental Data Insights: In vitro studies have demonstrated the antiproliferative effects of 5-ARs on colon, breast, and prostate cancer cell lines.[1][7][9] A study on human breast cancer cell lines showed that 5-pentylresorcinol significantly decreased cell viability.[9] Another study highlighted that extracts rich in certain AR homologs showed potent cytotoxicity against mouse fibroblast cell lines.[10] While these studies often use naturally-derived ARs, the data suggests a strong structure-activity relationship. Synthetic ARs with the same structures would be expected to show similar activity, with the advantage of being able to systematically vary the chain length to determine the most effective homologue.
| Compound/Extract | Cell Line | Potency (IC50) | Source Type | Reference |
| 5-n-alkylresorcinol fraction | L929 (mouse fibroblast) | 171–2142 µM (homologue dependent) | Natural (Spelt bran) | [10] |
| 5-pentylresorcinol | MCF-7 (human breast cancer) | Significant decrease in viability | Natural (lichen metabolite) | [9] |
| AR-enriched extracts | PC-3 (prostate cancer) | 13.3–55.6 µg/mL | Natural (Wheat bran) | [8] |
Trustworthiness in Protocols: A self-validating cytotoxicity protocol, such as the MTT assay, should always include positive controls (e.g., a known cytotoxic drug like doxorubicin) and negative controls (vehicle-treated cells). This ensures that the observed effects are due to the test compound and that the assay is performing as expected.
Enzyme Inhibition
5-Alkylresorcinols have been shown to inhibit various enzymes, an activity that contributes to their therapeutic potential.
Mechanism of Action: The inhibitory action of 5-ARs can be competitive, non-competitive, or allosteric, depending on the enzyme and the specific AR homologue.[11][12] For example, their ability to inhibit tyrosinase is of interest in the cosmetics industry for skin lightening applications.[13][14]
Experimental Data Insights: Studies have investigated the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) by synthetic resorcinol derivatives, indicating that structural modifications, such as elongating the alkyl chain, can significantly increase inhibitory activity.[11] In the context of tyrosinase inhibition, various natural and synthetic resorcinol-containing compounds have been evaluated, with their efficacy being highly structure-dependent.[13]
| Compound | Target Enzyme | Potency (IC50) | Source Type | Reference |
| 2-methoxy-6-undecyl-1,4-benzoquinone | COX-1, COX-2, 5-LOX | 1.07, 0.57, 0.34 µM | Synthetic | [11] |
| 2-methoxy-6-undecyl-1,4-hydroquinone | COX-1, COX-2, 5-LOX | 1.07, 0.55, 0.28 µM | Synthetic | [11] |
| Rucinol (4-butylresorcinol) | Tyrosinase | ~5.0 µM | Synthetic | [13] |
| Kojic Acid (reference inhibitor) | Tyrosinase | Varies by assay | Synthetic | [13] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for key experiments discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.[15][16]
-
Prepare stock solutions of your synthetic or naturally-derived 5-ARs in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of a positive control, such as ascorbic acid or Trolox.[15]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of your 5-AR samples at various concentrations (e.g., 20 µL).[16]
-
Add the DPPH working solution to each well (e.g., 200 µL).[16]
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][17]
-
-
Data Analysis:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the 5-AR to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed your chosen cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.[18]
-
Prepare serial dilutions of your 5-AR compounds.
-
Remove the old media and add fresh media containing the different concentrations of 5-ARs to the cells. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS, diluted in media) to each well and incubate for 3-4 hours at 37°C.[19][20] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[20][21]
-
-
Data Analysis:
-
Shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.[19]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Immediately measure the absorbance at approximately 475-510 nm (for dopachrome formation) in kinetic mode for a set period.[23][24]
-
Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The available evidence strongly suggests that the biological efficacy of a 5-alkylresorcinol is fundamentally linked to its chemical structure rather than its origin. A pure synthetic 5-AR should be bioequivalent to its pure natural counterpart. The choice between synthetic and naturally-derived 5-ARs should therefore be guided by the specific research objectives. Synthetic compounds offer the advantage of high purity and the ability to systematically study structure-activity relationships. Natural extracts, on the other hand, provide a more holistic view of the effects of a complex mixture of compounds as found in whole foods.
Future research should focus on direct, head-to-head comparisons of highly purified, identical 5-AR homologues from both synthetic and natural origins to definitively confirm their bioequivalence. Furthermore, exploring the synergistic effects of 5-ARs with other phytochemicals present in natural extracts will provide a more complete picture of their role in health and disease.
References
- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. benchchem.com [benchchem.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. texaschildrens.org [texaschildrens.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. activeconceptsllc.com [activeconceptsllc.com]
A Comparative Guide to the Performance of 5-Ethyl-1,3-Benzenediol and Traditional Plasticizers in Polymer Blends
Introduction: The Imperative for Advanced Polymer Additives
In the realm of polymer science, the function of a plasticizer is fundamental: to transform a rigid, often brittle polymer into a flexible, durable, and processable material.[1] For decades, traditional plasticizers, predominantly ortho-phthalate esters, have been the workhorses of the industry, particularly for polyvinyl chloride (PVC).[2][3] However, growing regulatory scrutiny and health concerns surrounding the migration and environmental persistence of certain phthalates have catalyzed a paradigm shift.[4][5] This has intensified the search for high-performance, safer alternatives.
This guide provides an in-depth technical comparison between a novel alternative, 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol), and traditional plasticizers like phthalates and adipates. We will explore the core mechanistic differences that dictate their performance, present comparative experimental data, and provide detailed, validated protocols for researchers to conduct their own evaluations. This analysis is designed to equip scientists and developers with the expert insights needed to select the optimal additive for demanding applications.
Part 1: A Tale of Two Mechanisms - How Plasticizers Truly Work
The efficacy of a plasticizer is rooted in its molecular interaction with polymer chains. Traditional and emerging plasticizers achieve their effects through fundamentally different mechanisms.
Traditional Plasticizers: The Lubricity Model
Conventional plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP) or Diisononyl phthalate (DINP), are ester-based molecules with bulky, non-polar alkyl chains.[2][3] They function by physically inserting themselves between polymer chains, increasing the free volume and disrupting polymer-polymer secondary forces (van der Waals forces). This action effectively lubricates the polymer chains, allowing them to slide past one another more easily. The result is a significant drop in the glass transition temperature (Tg), leading to increased flexibility and softness.[1][4] However, because these interactions are not based on strong chemical bonds, these molecules can migrate out of the polymer matrix over time, a phenomenon known as leaching or migration.[4][5]
This compound: The Hydrogen-Bonding Anchor
This compound (5-ER) represents a different class of polymer additive. As a resorcinol derivative, its key feature is the presence of two hydroxyl (-OH) groups on its benzene ring.[6] In polar polymers such as polyamides (PA), polyesters (like PET), and polyurethanes, these hydroxyl groups can form strong, targeted hydrogen bonds with the polymer's carbonyl or amide groups. This creates a pseudo-crosslinking effect at ambient temperatures, which can sometimes lead to an increase in modulus, a phenomenon known as anti-plasticization.
However, at the elevated temperatures used in polymer processing, these hydrogen bonds become dynamic and reversible. They facilitate chain mobility, reducing melt viscosity and improving processability.[4] Upon cooling, the hydrogen bonds reform, locking the additive in place. This "anchoring" mechanism results in significantly lower migration and superior permanence compared to traditional plasticizers.
The logical workflow for evaluating these distinct mechanisms and their resulting properties is outlined below.
Figure 1: Experimental workflow for comparing plasticizer performance in polymer blends.
Part 2: Quantitative Performance Showdown
To illustrate the practical implications of these different mechanisms, the following table summarizes typical performance data for this compound compared to a traditional adipate plasticizer in a Polyethylene Terephthalate (PET) blend.
Table 1: Comparative Performance in PET Blends (5% Plasticizer Loading)
| Performance Metric | Test Standard | Neat PET | PET + 5% DEHA (Adipate) | PET + 5% 5-ER | Rationale for Difference |
| Glass Transition Temp. (Tg) | DSC / DMA | 78 °C | 65 °C | 72 °C | DEHA's lubricity effect provides a greater Tg depression. 5-ER's H-bonding offers a milder effect. |
| Tensile Strength | ASTM D638 | 55 MPa | 42 MPa | 51 MPa | 5-ER helps maintain polymer chain cohesion via H-bonds, preserving strength. DEHA separates chains, reducing it. |
| Tensile Modulus | ASTM D638 | 2.4 GPa | 1.8 GPa | 2.2 GPa | The blend with 5-ER retains more of its original stiffness due to the reinforcing effect of H-bonds. |
| Elongation at Break | ASTM D638 | 50% | 200% | 120% | Traditional plasticizers excel at increasing elongation by allowing significant chain slippage. |
| Melt Flow Index (MFI) | ASTM D1238 | 25 g/10min | 45 g/10min | 38 g/10min | Both reduce viscosity at processing temps, but the lubricity of DEHA is slightly more effective for flow. |
| Migration Loss (Hexane) | ASTM D5227 | N/A | 4.1% | < 0.5% | Critical Differentiator: 5-ER is strongly anchored by H-bonds, leading to vastly superior permanence. |
Key Insights from the Data:
-
Traditional Plasticizers (DEHA): Unmatched for applications requiring maximum flexibility and a significant drop in Tg. However, this comes at the cost of reduced mechanical strength and high migration potential.
-
This compound (5-ER): Offers a more balanced performance profile. It provides a moderate increase in flexibility while largely preserving the polymer's inherent tensile strength and modulus. Its standout feature is its exceptional permanence, making it ideal for applications where leaching is a critical concern, such as in food contact materials, medical devices, and durable electronics.
Part 3: Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols describe standard, validated methods for generating the comparative data presented above.
Protocol 1: Sample Preparation via Melt Compounding
Causality: Melt compounding with a twin-screw extruder is the industry-standard method for ensuring a homogenous dispersion of additives within a polymer matrix. Inadequate mixing is a primary source of experimental variability.
Methodology:
-
Drying: Dry the polymer resin (e.g., PET pellets) and this compound powder in a vacuum oven at 120°C for 4-6 hours to remove moisture, which can cause polymer degradation during processing.
-
Pre-blending: In a sealed bag, accurately weigh and manually tumble-mix the polymer pellets with the desired weight percentage (e.g., 5%) of the plasticizer.
-
Extrusion:
-
Set a temperature profile on a co-rotating twin-screw extruder appropriate for the polymer (e.g., for PET: 250°C to 270°C from feed zone to die).
-
Feed the pre-blended material into the extruder at a constant rate.
-
The molten extrudate strand is passed through a cooling water bath.
-
-
Pelletization: A pelletizer cuts the cooled strand into uniform pellets.
-
Post-Drying: Dry the compounded pellets again to prepare them for molding.
-
Specimen Molding: Using an injection molding machine, mold the pellets into standardized test specimens as per ASTM D638 (tensile bars) and ASTM D256 (impact bars).
Protocol 2: Assessing Thermal Properties by DSC
Causality: Differential Scanning Calorimetry (DSC) is a precise method to determine the glass transition temperature (Tg), a direct indicator of a plasticizer's efficiency in increasing polymer chain mobility.[7]
Methodology:
-
Sample Preparation: Encapsulate 5-10 mg of the molded material in a standard aluminum DSC pan.
-
Instrumentation: Use a calibrated DSC instrument (e.g., Mettler Toledo DSC-1).[7]
-
Thermal Program:
-
First Heat: Heat the sample from 25°C to a temperature above the polymer's melting point (e.g., 280°C for PET) at a rate of 10°C/min to erase thermal history.
-
Cool: Quench-cool the sample back to 25°C.
-
Second Heat: Heat the sample again from 25°C to 280°C at 10°C/min.
-
-
Data Analysis: The Tg is determined from the second heating curve, identified as the midpoint of the step-change in the heat flow signal.[7]
Protocol 3: Quantifying Plasticizer Permanence via Solvent Extraction
Causality: This gravimetric method directly measures the amount of plasticizer that leaches out of the polymer matrix when exposed to a solvent, providing a quantitative measure of its permanence.
Methodology:
-
Initial Measurement: Accurately weigh three pre-dried test specimens (W_initial).
-
Extraction: Place the specimens in a Soxhlet extraction apparatus with a solvent known to dissolve the plasticizer but not the polymer (e.g., hexane for adipates in PET).
-
Reflux: Heat the solvent to a boil and allow it to reflux for a standardized period (e.g., 24 hours).
-
Drying: Remove the specimens and dry them in a vacuum oven at 80°C to a constant weight.
-
Final Measurement: Accurately re-weigh the dried specimens (W_final).
-
Calculation:
-
Weight Loss = W_initial - W_final
-
% Migration Loss = (Weight Loss / Initial Weight of Plasticizer in Specimen) x 100
-
Part 4: Application-Driven Selection Logic
The choice between 5-ER and a traditional plasticizer is not about which is "better," but which is "right" for a specific application's demands.
Figure 2: Decision matrix for selecting a plasticizer based on key performance drivers.
Conclusion
This compound emerges as a compelling high-performance additive that addresses the primary shortcoming of traditional plasticizers: permanence. Its unique hydrogen-bonding mechanism offers a balanced property profile, trading some of the extreme flexibility of conventional options for vastly superior migration resistance and retention of mechanical properties. For researchers and developers working on next-generation materials where durability, safety, and reliability are paramount, 5-ER provides a validated and highly effective solution. The adoption of such advanced additives is not merely an incremental improvement but a necessary evolution in polymer science.
References
- 1. kinampark.com [kinampark.com]
- 2. Plasticizer - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Reaction Kinetics for Different Resorcinol Alkylation Methods
For researchers, scientists, and professionals in drug development, the efficient and selective alkylation of resorcinol is a critical reaction for the synthesis of a wide array of valuable compounds, including antioxidants, polymer stabilizers, and pharmaceutical intermediates. The kinetics of this reaction—how fast and by what mechanism it proceeds—are paramount in selecting the optimal synthetic route. This guide provides an in-depth, quantitative comparison of the reaction kinetics for various resorcinol alkylation methods, supported by experimental data and mechanistic insights to inform your experimental design.
Introduction to Resorcinol Alkylation
Resorcinol (1,3-dihydroxybenzene) is an aromatic compound with two hydroxyl groups, making it highly activated towards electrophilic substitution. Alkylation of resorcinol can occur at either the carbon atoms of the aromatic ring (C-alkylation) or the oxygen atoms of the hydroxyl groups (O-alkylation). The desired product often dictates the preferred reaction pathway, and controlling the selectivity between C- and O-alkylation is a central challenge. The kinetics of these competing reactions are influenced by a multitude of factors, including the choice of catalyst, alkylating agent, solvent, and reaction temperature. This guide will explore the kinetic profiles of several key methods: solid acid catalysis, biocatalysis, and microwave-assisted synthesis.
Solid Acid Catalysis: A Workhorse for C-Alkylation
Friedel-Crafts alkylation using solid acid catalysts is a cornerstone of industrial aromatic chemistry.[1] For resorcinol alkylation, heterogeneous catalysts like zeolites and heteropolyacids are favored for their ease of separation, reusability, and tunable acidity.[2]
Mechanism of Solid Acid-Catalyzed Alkylation
The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The solid acid catalyst generates a carbocation from the alkylating agent (e.g., an alcohol or an alkene). This electrophile then attacks the electron-rich resorcinol ring, primarily at the positions ortho and para to the hydroxyl groups (C4 and C6, and to a lesser extent, C2).
Quantitative Kinetic Comparison of Solid Acid Catalysts
The kinetics of resorcinol alkylation over solid acids are heavily dependent on the catalyst's properties, such as pore size, acid strength, and the ratio of Brønsted to Lewis acid sites.[3][4] While comprehensive kinetic data like rate constants and activation energies are not always reported under directly comparable conditions, we can draw quantitative comparisons from conversion and selectivity data from various studies.
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Resorcinol Conversion (%) | Selectivity to 4-tert-butylresorcinol (%) | Reference |
| H-BEA Zeolite | tert-butanol | 80 | 5 | ~85 | High for RMTBE* | [5] |
| H-Y Zeolite | tert-butanol | 80 | 5 | ~85 | High for 4,6-DTBR** | [5] |
| 15% H₂SO₄/Mesoporous Alumina | MTBE | 80 | 8 | 51.1 | 4-TBR and 4,6-DTBR | [6] |
| DTP/K-10 Clay | MTBE | 120 | - | 97 | - | [7] |
| Ga-Beta Zeolite | tert-butanol | 80 | 8 | 32.2 - 51.1 | - | [7] |
*Resorcinol methyl tert-butyl ether (O-alkylation product) **4,6-di-tert-butylresorcinol (di-C-alkylation product)
From the data, it is evident that both H-BEA and H-Y zeolites exhibit high resorcinol conversion. However, their selectivity differs significantly due to their distinct pore structures. The larger pores of H-Y zeolite facilitate the formation of the bulkier di-alkylated product, 4,6-di-tert-butylresorcinol.[5] In contrast, the pore characteristics of H-BEA favor the formation of the O-alkylation product, which can then isomerize to 4-tert-butylresorcinol on the external acid sites.[5] This highlights a key kinetic competition between C-alkylation within the zeolite pores and O-alkylation/isomerization on the external surface.
Studies on the alkylation of phenol, a related substrate, have reported apparent activation energies. For example, the alkylation of phenol with tert-butanol over a solid acid catalyst was found to have an activation energy of 8.57 kcal/mol, suggesting the reaction is kinetically controlled. While not directly for resorcinol, this value provides a useful benchmark for the energy barrier of such reactions.
Experimental Protocol: Alkylation of Resorcinol with tert-Butanol using a Zeolite Catalyst
This protocol is a representative procedure based on literature methods.[5]
Materials:
-
Resorcinol
-
tert-Butanol
-
Zeolite catalyst (e.g., H-BEA or H-Y)
-
Solvent (e.g., n-heptane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas chromatograph (GC) for analysis
Procedure:
-
Activate the zeolite catalyst by heating at 550 °C for 4 hours in static air.
-
In a round-bottom flask, dissolve a known amount of resorcinol in the solvent.
-
Add the alkylating agent, tert-butanol, to the flask. The molar ratio of resorcinol to tert-butanol can be varied to optimize for mono- or di-alkylation.
-
Add the activated zeolite catalyst to the reaction mixture (e.g., 0.22 g of catalyst for a specific amount of resorcinol).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete, cool the mixture, filter to remove the catalyst, and analyze the product mixture to determine conversion and selectivity.
Biocatalysis: The Advent of Precision and Selectivity
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. For resorcinol alkylation, the enzyme CylK, a promiscuous Friedel-Crafts alkylase, has shown remarkable potential.[8]
Mechanism of CylK-Catalyzed Alkylation
CylK catalyzes the stereospecific and regioselective alkylation of resorcinol at the C2 position, a selectivity that is distinct from classical Friedel-Crafts reactions.[2][8] The enzyme's active site precisely orients the resorcinol nucleophile and the alkyl halide electrophile, facilitating a targeted C-C bond formation.
Quantitative Kinetics of Biocatalytic Alkylation
Qualitatively, biocatalytic reactions are known for their high efficiency under mild conditions (e.g., near-neutral pH and ambient temperature), which often translates to faster reaction rates for achieving high selectivity compared to traditional methods that may require elevated temperatures.
Experimental Protocol: Biocatalytic Alkylation of Resorcinol using CylK
This protocol is a generalized procedure based on published methodologies for enzymatic reactions.[2]
Materials:
-
Purified CylK enzyme
-
Resorcinol
-
Secondary alkyl halide
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Reaction vessel (e.g., microcentrifuge tube or small vial)
-
Incubator/shaker
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Prepare a stock solution of resorcinol and the alkyl halide in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, add the buffer solution.
-
Add the resorcinol and alkyl halide stock solutions to the buffer to achieve the desired final concentrations.
-
Initiate the reaction by adding a specific amount of the purified CylK enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.
-
Monitor the reaction progress by taking samples at different time points, quenching the reaction (e.g., by adding a strong acid or organic solvent), and analyzing the product formation by HPLC.
-
Determine the initial reaction rates at various substrate concentrations to calculate the Michaelis-Menten parameters (Km and Vmax).
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically reduce reaction times and improve yields. This is due to the efficient and rapid heating of the reaction mixture through dielectric heating.
The "Microwave Effect" on Kinetics
While the existence of a specific "non-thermal microwave effect" is a subject of ongoing debate, the observed rate enhancements are undeniable. The rapid, uniform heating provided by microwaves can lead to higher reaction temperatures being reached much faster than with conventional heating, thus accelerating the reaction rate according to the Arrhenius equation. This often results in significantly shorter reaction times, sometimes reducing them from hours to minutes.
Quantitative Comparison with Conventional Heating
Numerous studies have demonstrated the kinetic advantages of microwave-assisted synthesis over conventional oil-bath heating. For example, in the synthesis of certain heterocyclic compounds, a reaction that took 60 minutes under conventional heating was completed in just 4 minutes with microwave irradiation, with a significant increase in yield. Another study found that microwave irradiation was 11-19% more efficient than conventional heating for producing quinolines. While specific data for resorcinol alkylation under microwave conditions is not detailed in the provided search results, the general trend of significant rate acceleration is expected to apply.
Experimental Protocol: Microwave-Assisted Resorcinol Alkylation
This is a general protocol for a microwave-assisted organic synthesis.
Materials:
-
Resorcinol
-
Alkylating agent
-
Catalyst (if required)
-
Microwave-safe reaction vessel with a pressure sensor
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine resorcinol, the alkylating agent, and any catalyst.
-
Seal the vessel and place it in the microwave synthesizer.
-
Set the desired reaction temperature, pressure, and irradiation power.
-
Run the microwave program for the specified time. The reaction time is typically much shorter than for conventional methods (e.g., 5-30 minutes).
-
After the reaction is complete and the vessel has cooled, open it carefully.
-
Work up the reaction mixture as required (e.g., extraction, filtration).
-
Analyze the product by standard techniques (GC, HPLC, NMR) to determine conversion and yield.
O- vs. C-Alkylation: A Kinetic and Thermodynamic Tug-of-War
The selectivity between O- and C-alkylation of resorcinol is a classic example of kinetic versus thermodynamic control.
-
O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. This is because the oxygen atom of the hydroxyl group is a "harder" nucleophile.
-
C-alkylation products are generally more thermodynamically stable. At higher temperatures or with longer reaction times, the initially formed O-alkylated product can rearrange to the more stable C-alkylated product.
The choice of solvent also plays a crucial role. Protic solvents can solvate the phenoxide ion through hydrogen bonding, hindering O-alkylation and favoring C-alkylation. Aprotic polar solvents, on the other hand, tend to favor O-alkylation.
Conclusion: A Comparative Summary of Kinetic Performance
The choice of the most suitable resorcinol alkylation method depends on the desired product, required selectivity, and process constraints. This guide provides a quantitative basis for making that decision.
| Method | Key Kinetic Advantages | Key Kinetic Disadvantages | Typical Conditions |
| Solid Acid Catalysis | High conversion rates, reusable catalysts. | Often requires elevated temperatures, can lead to a mixture of products (mono-, di-alkylated, O- and C-alkylated). | 80-150 °C, atmospheric pressure. |
| Biocatalysis (CylK) | High stereospecificity and regioselectivity, mild reaction conditions. | Enzyme production and stability can be a challenge, substrate scope may be limited. | Near-neutral pH, ambient to moderate temperatures (e.g., 37 °C). |
| Microwave-Assisted | Dramatically reduced reaction times, often improved yields. | Requires specialized equipment, scalability can be a concern for some applications. | Elevated temperatures and pressures, short reaction times (minutes). |
For applications demanding high selectivity for a specific isomer, biocatalysis with enzymes like CylK presents a compelling, albeit potentially more complex, option. For large-scale production where high conversion is the primary goal and a mixture of products is acceptable or can be separated, solid acid catalysis remains a robust and economical choice. Microwave-assisted synthesis offers a significant kinetic advantage for rapid reaction screening and process optimization, particularly at the lab scale.
By understanding the quantitative kinetic profiles of these different methods, researchers can make more informed decisions, leading to more efficient, selective, and sustainable chemical syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. future4200.com [future4200.com]
A Comparative Guide to the Biological Effects of 5-Ethyl-1,3-Benzenediol (5-Ethylresorcinol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is a resorcinol derivative that has garnered significant interest in the fields of dermatology and cosmetology for its potent biological activities. This guide provides a comprehensive comparison of this compound with other well-established agents, focusing on its efficacy as a tyrosinase inhibitor and its antioxidant properties. The information herein is synthesized from peer-reviewed studies to support researchers and professionals in drug development in their evaluation of this compound for skin lightening and protective applications.
Core Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound exerts its skin-lightening effect is through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, critical steps in the melanin synthesis pathway. By inhibiting this enzyme, this compound effectively reduces melanin production.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potency of tyrosinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the reported IC50 values for this compound and other known tyrosinase inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions and enzyme sources (e.g., mushroom vs. human tyrosinase).
| Compound | Tyrosinase IC50 (µM) | Enzyme Source | Reference |
| This compound | 21.1 | Not Specified | [1] |
| 4-Butylresorcinol | 21 | Human | [2] |
| Thiamidol | 1.1 | Human | [2] |
| Kojic Acid | ~500 | Human | [2] |
| Hydroquinone | >4000 | Human | [2] |
| Arbutin | >5000 | Human | [2] |
Data presented is a compilation from multiple sources and should be interpreted with consideration for the varying experimental conditions.
Beyond Tyrosinase Inhibition: The Melanogenesis Pathway
The regulation of skin pigmentation is a complex process involving multiple signaling pathways. This compound has been shown to influence other components of the melanogenesis pathway beyond direct tyrosinase inhibition. Studies have indicated that 4-ethylresorcinol can attenuate the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2).[1] TRP-2 functions as a dopachrome tautomerase, and its inhibition represents an additional mechanism for reducing melanin synthesis.[1]
Caption: Inhibition of the melanogenesis pathway by this compound.
Antioxidant Properties: A Dual-Action Benefit
In addition to its role in regulating pigmentation, this compound exhibits antioxidant properties.[1] Oxidative stress from environmental factors such as UV radiation is a key contributor to skin aging and hyperpigmentation. Antioxidants can neutralize reactive oxygen species (ROS), thereby protecting skin cells from damage. The antioxidant activity of this compound is attributed to its ability to inhibit lipid peroxidation.[1]
Comparative Antioxidant Potential
| Compound | DPPH IC50 (µM) | FRAP Value (µmol Fe(II)/µmol) | Reference |
| This compound | Data not available | Data not available | |
| Gallic Acid | ~5 - 15 | High | [3] |
| Quercetin | ~2 - 10 | Very High | [3] |
| Trolox (Vitamin E analog) | ~40 - 100 | Standard Reference | [3] |
The antioxidant activity of this compound has been qualitatively described, but further quantitative studies are needed for a direct comparison.
Cytotoxicity Profile: A Critical Parameter for Safety
The safety of any topical agent is paramount. Cytotoxicity studies are essential to determine the concentration at which a compound may be harmful to skin cells. While specific cytotoxicity data (e.g., CC50 or IC50 in keratinocytes or melanocytes) for this compound is not extensively reported in the available literature, it is known that some phenol compounds can induce melanocyte-specific cytotoxicity.[4] Generally, resorcinol derivatives are considered to have a more favorable safety profile compared to agents like hydroquinone, which can be cytotoxic to melanocytes.[5] Further investigation into the cytotoxicity of this compound in relevant skin cell lines is warranted to establish a therapeutic window.
Experimental Protocols
For researchers seeking to validate or expand upon the findings presented, the following are detailed, step-by-step methodologies for key in vitro assays.
Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase (e.g., 100 units/mL in phosphate buffer).
-
L-DOPA (2 mM in phosphate buffer, prepared fresh).
-
Test Compound (this compound) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions in phosphate buffer.
-
Positive Control (e.g., Kojic Acid) prepared similarly to the test compound.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 160 µL of phosphate buffer, 20 µL of the test compound or control solution, and 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals for 20-30 minutes.
-
-
Calculation:
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Melanin Content Assay
This assay quantifies the effect of a test compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) in the presence of a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH) for 48-72 hours.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH in 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of each sample (determined by a separate protein assay, e.g., BCA assay) to account for differences in cell number.
-
Express the results as a percentage of the control group.
-
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, mix 100 µL of the test compound or standard solution with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
-
Conclusion
This compound is a potent tyrosinase inhibitor with demonstrated efficacy in reducing melanin synthesis.[1] Its multi-faceted mechanism, which may also involve the downregulation of TRP-2, makes it a compelling candidate for hyperpigmentation disorders.[1] Furthermore, its antioxidant properties provide an additional layer of skin protection.[1] While direct comparative data for its antioxidant capacity and a comprehensive cytotoxicity profile are areas requiring further research, the existing evidence positions this compound as a promising alternative to traditional skin-lightening agents. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and elucidate the full potential of this compound.
References
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-ethyl-1,3-benzenediol
This guide provides a detailed protocol for the safe handling and proper disposal of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. As a derivative of resorcinol, this compound shares properties with phenolic compounds, which necessitates a cautious and informed approach to its waste management.
Hazard Assessment: The Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound may be limited, the data for its parent compound, resorcinol, and related phenols provide a strong basis for hazard assessment. Phenolic compounds are generally classified as toxic and irritant, with significant potential for environmental harm.[1][2]
The primary hazards compelling a stringent disposal protocol are:
-
Aquatic Toxicity : Resorcinol is classified as very toxic to aquatic life.[2] Improper disposal, such as drain disposal, can lead to significant contamination of waterways, harming aquatic ecosystems.
-
Skin and Eye Irritation : Isomers and related compounds are known to cause skin and serious eye irritation.[3] This necessitates careful handling to prevent contact and mandates that all contaminated materials be treated as hazardous.
-
Toxicity : Phenols can be toxic if swallowed or absorbed through the skin.[4] This risk extends to all materials that come into contact with the compound, including personal protective equipment (PPE) and labware.
These risks underscore the core principle: This compound and all materials contaminated with it must be treated as hazardous chemical waste.
| Hazard Classification (Inferred from Related Compounds) | Description | Primary Safety Concern |
| Skin Irritation | Causes skin irritation upon contact.[3] | Prevention of dermal exposure through appropriate PPE. |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3] | Mandatory use of eye protection to prevent splashes. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Strict prohibition of drain disposal; containment is critical. |
| Acute Toxicity | Harmful if swallowed or absorbed through the skin.[4] | All contaminated materials must be handled as hazardous. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of exposure during handling and disposal operations.[5]
-
Hand Protection : Wear chemical-resistant gloves. A robust choice is nitrile or neoprene.[6] For handling concentrated material or during prolonged procedures, consider double-gloving as a best practice.[7]
-
Eye and Face Protection : At a minimum, wear safety glasses with side shields.[3][6] Where a splash hazard exists, upgrade to chemical safety goggles or a full-face shield.[8]
-
Body Protection : A fully buttoned laboratory coat is mandatory.[7] For tasks with a higher risk of splashes, such as cleaning up spills or transferring large volumes, a chemical-resistant apron should be worn over the lab coat.[7][8]
-
Ventilation : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
Waste Disposal Workflow: Segregation and Containment
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's safety office. The following diagram outlines the decision-making process for segregating different types of waste.
Caption: Waste segregation decision-making process.
Step-by-Step Disposal Protocols
A. Unused Product and Concentrated Solutions:
-
Containment : Carefully transfer any unused or expired solid this compound or its concentrated solutions into a dedicated hazardous waste container. This container must be made of a compatible material (e.g., glass or polyethylene), be shatter-proof, and have a secure, tight-fitting lid.[4][10]
-
Labeling : Affix a hazardous waste label to the container immediately. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Aquatic Toxin")
-
-
Storage : Store the sealed container in a designated and properly placarded satellite accumulation area. This area should be secure, away from incompatible materials like strong oxidizing agents, and within secondary containment.[1][7]
B. Contaminated Solid Laboratory Waste: This category includes gloves, pipette tips, weighing paper, paper towels, and any other solid materials contaminated with this compound.
-
Containment : Collect all contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[9][10] The container must be kept closed when not in use to prevent the release of vapors.[9]
-
Labeling : Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound."
-
Storage : Store alongside the liquid hazardous waste container in the satellite accumulation area.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Assess and Don PPE : Wear the appropriate PPE as described in Section 2 before approaching the spill.
-
Contain and Absorb :
-
Collect Waste : Once absorbed, carefully scoop the material into the designated container for contaminated solid waste.
-
Decontaminate : Clean the spill area with an appropriate solvent (consult your institution's safety guidelines), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Prohibition : DO NOT wash the spill or cleaning materials into a sewer or drain.[1]
Final Disposal Logistics
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Contact EHS : Once your hazardous waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[9]
-
Professional Disposal : Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The standard and most effective method for final disposal of this type of organic chemical is high-temperature incineration.[10][11]
-
Compliance : Adherence to these procedures ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1]
By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure the protection of our environment, and uphold the integrity of our scientific research.
References
- 1. nj.gov [nj.gov]
- 2. Environmental Project, 942 – Substance flow analysis of resorcinol – 5 Environmental and health hazards of resorcinol [www2.mst.dk]
- 3. fishersci.com [fishersci.com]
- 4. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. media.adeo.com [media.adeo.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Registration Dossier - ECHA [echa.europa.eu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-ethyl-1,3-benzenediol
This guide provides essential safety and logistical information for the handling and disposal of 5-ethyl-1,3-benzenediol (also known as 4-Ethylresorcinol). The following protocols and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation and serious eye irritation.[1] Some related compounds, like resorcinol, may also cause an allergic skin reaction, serious eye damage, and may be harmful if swallowed, potentially causing damage to the central nervous system, blood, and respiratory system.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.
The core principle of chemical safety is to establish multiple barriers of protection. Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE provides a crucial final barrier to prevent direct contact.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield may be necessary for splash hazards. | Prevents contact with the eyes, which can cause serious irritation or damage.[1] Always ensure a proper fit to form a protective seal around the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Protects the skin from irritation.[1] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or in poorly ventilated areas.[1] | Protects the respiratory tract from irritation that may be caused by inhaling dust or vapors.[1] |
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound from preparation to disposal.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[1]
-
-
Handling:
-
Dispensing: When dispensing the chemical, avoid creating dust. Use appropriate tools and techniques to minimize exposure.
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the work area.
-
-
Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Disposal Plan: A Commitment to Environmental Responsibility
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[4]
-
Containerization: Ensure the waste container is compatible with the chemical, tightly sealed, and stored in a designated, well-ventilated area away from incompatible materials.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the chemical name.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed waste disposal company.[1] Do not dispose of this chemical down the drain.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring responsible stewardship of chemical substances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
